Suramin
Descripción
A polyanionic compound with an unknown mechanism of action. It is used parenterally in the treatment of African trypanosomiasis and it has been used clinically with diethylcarbamazine to kill the adult Onchocerca. (From AMA Drug Evaluations Annual, 1992, p1643) It has also been shown to have potent antineoplastic properties. This compound is manufactured by Bayer in Germany as Germanin®.
This compound has been reported in Strychnos spinosa with data available.
This compound is a polysulphonated naphthylurea with potential antineoplastic activity. this compound blocks the binding of various growth factors, including insulin-like growth factor I (IGF-I), epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and tumor growth factor-beta (TGF-beta), to their receptors, thereby inhibiting endothelial cell proliferation and migration. This agent also inhibits vascular endothelial growth factor (VEGF)- and basic fibroblast growth factor (bFGF)-induced angiogenesis; retroviral reverse transcriptase; uncoupling of G-proteins from receptors; topoisomerases; cellular folate transport; and steroidogenesis. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 15 investigational indications.
A polyanionic compound with an unknown mechanism of action. It is used parenterally in the treatment of African trypanosomiasis and it has been used clinically with diethylcarbamazine to kill the adult Onchocerca. (From AMA Drug Evaluations Annual, 1992, p1643) It has also been shown to have potent antineoplastic properties.
See also: this compound Sodium (has salt form).
Propiedades
IUPAC Name |
8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H40N6O23S6/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAFUQMPZJWCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H40N6O23S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
129-46-4 (hexa-hydrochloride salt) | |
| Record name | Suramin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046344 | |
| Record name | Suramin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Suramin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.72e-03 g/L | |
| Record name | Suramin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
145-63-1, 129-46-4 | |
| Record name | Suramin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Suramin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Suramin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04786 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Naganol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Suramin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8,8'-[carbonylbis[imino-3,1-phenylenecarbonylimino(4-methyl-3,1-phenylene)carbonylimino]]bisnaphthalene-1,3,5-trisulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SURAMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6032D45BEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Suramin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Suramin: A Centurial Molecule from Discovery to Synthesis and Beyond
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Suramin (B1662206), a polysulfonated naphthylurea, has a rich history spanning over a century, from its initial synthesis as a treatment for African trypanosomiasis to its current investigation in a multitude of therapeutic areas, including oncology, virology, and neurodevelopmental disorders. This document provides an in-depth technical guide on the discovery, synthesis, and multifaceted mechanisms of action of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental insights, quantitative data, and visual representations of its complex biological interactions.
The Genesis of a Landmark Drug: The Discovery of this compound
This compound, originally designated as Bayer 205, was first synthesized in 1916 by a team of chemists at Bayer, led by Oskar Dressel, Richard Kothe, and Bernhard Heymann.[1][2] The development of this colorless and potent anti-trypanosomal agent was a pivotal moment in the nascent field of medicinal chemistry.[1][2] It emerged from a systematic effort to improve upon the therapeutic properties of the dye trypan blue, which had shown activity against trypanosomes but had the undesirable side effect of staining the skin.[1][2] The goal was to create derivatives that were both more effective and devoid of color.[2]
Introduced for the treatment of African sleeping sickness (human African trypanosomiasis) in 1922, this compound was one of the earliest examples of a drug developed through a rational, chemistry-driven program.[1] For political and commercial reasons, Bayer kept the chemical structure of Bayer 205 a closely guarded secret.[1][3] This veil of secrecy was lifted in 1924 when the French chemist Ernest Fourneau and his team at the Pasteur Institute successfully elucidated and published its structure after a meticulous process of reverse engineering.[1][3][4][5]
The Chemical Blueprint: The Synthesis Pathway of this compound
The synthesis typically commences with a polysulfonated naphthalene (B1677914) derivative, such as 1-aminonaphthalene-3,6,8-trisulfonic acid.[6][7] This starting material undergoes a series of reactions, including acylation with nitrobenzoyl chlorides, reduction of the nitro groups to amines, and a final condensation with phosgene (B1210022) or a phosgene equivalent to form the central urea (B33335) linkage.[6][7]
Representative Experimental Protocol for this compound Synthesis
The following protocol is a composite representation based on the synthesis of this compound sodium and its derivatives, outlining the key chemical transformations.
Step 1: First Acylation
1-aminonaphthalene-3,6,8-trisulfonic acid is reacted with 4-methyl-3-nitrobenzoyl chloride. This reaction forms an amide bond, linking the naphthalenesulfonic acid moiety to the nitrobenzoyl group.[6]
Step 2: First Reduction
The nitro group of the resulting compound is reduced to an amine. This is typically achieved through catalytic hydrogenation using a palladium-on-carbon catalyst or with reducing agents like activated iron.[6][7]
Step 3: Second Acylation
The newly formed amine is then acylated with m-nitrobenzoyl chloride, adding another segment to the growing molecular chain.[6]
Step 4: Second Reduction
The second nitro group is subsequently reduced to an amine using similar methods as in Step 2.[6]
Step 5: Urea Formation
Two molecules of the product from Step 4 are reacted with phosgene (or a safer equivalent like triphosgene) to form the central urea bridge, completing the symmetric structure of this compound.[6][7]
Step 6: Salt Formation
The final product is typically converted to its hexasodium salt to enhance its water solubility for pharmaceutical applications.[6]
Quantitative Data from Analog Synthesis
While specific yields for the original this compound synthesis are not documented in the available literature, studies on the synthesis of this compound analogs provide valuable quantitative insights into the efficiency of the individual reaction steps.
| Reaction Step | Reagents and Conditions | Yield (%) | Reference |
| First Acylation | 1-aminonaphthalene-disulphonate, nitrobenzoyl chloride, water, pH 4.0 | 81 | [8] |
| Reduction | Nitroamide, H2, Pd/C catalyst | Excellent | [8] |
| Amine Precursor Synthesis | From Sodium 5-(4-nitrobenzamido) naphthalene-2-sulfonate | 82 | [6][7] |
| Symmetrical Urea Derivative Synthesis | From Sodium 5-(4-(4-aminobenzamido) benzamido) naphthalene-2-sulfonate | 73 | [6][7] |
| Symmetrical Urea Derivative Synthesis | From Sodium 5-(4-(4-nitrobenzamido) benzamido) naphthalene-2-sulfonate | 72 | [7] |
| Isocyanate Compound Synthesis | From a this compound precursor | 71 | [6][7] |
| Symmetrical Urea Derivative Synthesis | From a this compound precursor | 65 | [6][7] |
A Molecule of Many Targets: The Multifaceted Mechanism of Action
This compound's therapeutic and biological effects are attributed to its ability to interact with a wide range of molecular targets, making it a highly pleiotropic molecule. Its polyanionic nature allows it to bind to various proteins, thereby inhibiting their function.
Inhibition of Growth Factor Signaling
A primary mechanism of this compound's anticancer activity is its ability to interfere with the signaling of numerous growth factors that are crucial for tumor growth and proliferation.[9] this compound has been shown to inhibit the binding of several key growth factors to their receptors, including:
-
Transforming Growth Factor-beta (TGF-β): this compound can directly bind to TGF-β, preventing it from interacting with its cell surface receptors and initiating downstream signaling cascades that promote cell growth and fibrosis.[10][11][12][13]
-
Epidermal Growth Factor (EGF): It can block EGF from binding to its receptor (EGFR), thereby inhibiting a critical pathway for cell proliferation in many cancers.[12][14][15]
-
Platelet-Derived Growth Factor (PDGF): this compound is known to disrupt PDGF signaling, which plays a role in angiogenesis and tumor growth.[6][7][9][14]
-
Fibroblast Growth Factor (FGF): By binding to FGF, this compound can prevent its interaction with its receptor, thus inhibiting angiogenesis and cell proliferation.[6][7][12]
Antagonism of Purinergic Signaling
This compound is a potent antagonist of purinergic receptors, particularly the P2Y family of receptors which are activated by nucleotides like ATP and ADP.[16][17][18][19][20] Purinergic signaling is involved in a vast array of physiological processes, including neurotransmission, inflammation, and cell proliferation. By blocking these receptors, this compound can modulate these processes. This mechanism is thought to be central to its effects in treating African trypanosomiasis, as it interferes with the parasite's energy metabolism, and is also being explored for its potential in treating autism spectrum disorder by normalizing cellular signaling.[18]
Other Mechanisms of Action
Beyond its effects on growth factor and purinergic signaling, this compound has been shown to inhibit a variety of other enzymes and cellular processes, including:
-
Reverse Transcriptase: this compound was one of the first compounds identified as an inhibitor of retroviral reverse transcriptase, which led to its investigation as a potential treatment for HIV.[1]
-
Enzymes of Glycolysis: In trypanosomes, this compound inhibits key enzymes in the glycolytic pathway, disrupting the parasite's energy production.
-
Protein-Tyrosine Phosphatases and Cullin-RING E3 Ubiquitin Ligases: These inhibitory activities contribute to its potential as an anticancer agent.
Conclusion and Future Directions
From its groundbreaking discovery as a targeted chemotherapeutic agent to its current status as a versatile molecular probe and potential therapeutic for a wide range of diseases, this compound's journey is a testament to the power of medicinal chemistry. Its complex polypharmacology, while presenting challenges for clinical development due to potential side effects, also offers a wealth of opportunities for the design of new, more selective, and less toxic derivatives. A thorough understanding of its synthesis and diverse mechanisms of action, as detailed in this guide, is crucial for unlocking the full therapeutic potential of this remarkable centurial molecule. Future research will likely focus on developing analogs with improved specificity for individual targets, thereby harnessing the beneficial effects of this compound while minimizing its adverse reactions.
References
- 1. 100 years since the publication of the this compound formula - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 100 years since the publication of the this compound formula - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound interference with transforming growth factor-beta inhibition of human renal cell carcinoma in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits growth and transforming growth factor-beta 1 (TGF-beta 1) binding in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibition of growth factor receptor binding and mitogenicity in AKR-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antiproliferative effect of this compound on the cancer cell line SW-13 is mediated by the inhibition of transforming growth factor beta 1 (TGF-beta 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, an experimental chemotherapeutic drug, activates the receptor for epidermal growth factor and promotes growth of certain malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI - this compound, an experimental chemotherapeutic drug, activates the receptor for epidermal growth factor and promotes growth of certain malignant cells. [jci.org]
- 16. Profiling of a this compound-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Profiling of a this compound-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. PPADS and this compound as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on the Biological Activity of Suramin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suramin (B1662206) is a polysulfonated naphthylurea that was originally developed as an anti-trypanosomal agent. However, early research, particularly during the 1980s and 1990s, revealed a much broader spectrum of biological activities. These seminal studies established this compound as a potent inhibitor of a wide range of enzymes, an antagonist of purinergic receptors, and a blocker of growth factor signaling pathways. This technical guide provides an in-depth overview of these early findings, focusing on the quantitative data, detailed experimental methodologies, and the molecular pathways elucidated during this foundational period of this compound research.
I. Enzyme Inhibition
Early investigations into this compound's mechanism of action identified its ability to inhibit several classes of enzymes. The polysulfonated nature of the molecule was found to be crucial for its interaction with the catalytic or substrate-binding sites of these proteins.
Protein Kinase C (PKC)
This compound was identified as a competitive inhibitor of Protein Kinase C (PKC) with respect to ATP.[1] This finding suggested that this compound's anti-proliferative effects could be mediated, at least in part, through the inhibition of this key signaling enzyme.
Table 1: Inhibition of Protein Kinase C by this compound
| Enzyme Source | This compound Ki (µM) | Inhibition Type | Reference |
| Rat Brain | 10 | Competitive with ATP | [1] |
| PKC Type I-III | 17, 27, 31 | Competitive with ATP | [2] |
This protocol is based on the method described by Hensey et al. (1989).
-
Enzyme Preparation: PKC is purified from rat brain.
-
Assay Mixture: The reaction is carried out in a total volume of 0.25 ml containing:
-
20 mM Tris-HCl, pH 7.5
-
5 mM Mg-acetate
-
0.2 mg/ml histone III-S (substrate)
-
1 mM CaCl₂
-
0.04 mg/ml phosphatidylserine
-
Varying concentrations of this compound
-
10 µM [γ-³²P]ATP (approximately 1000 cpm/nmol)
-
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 30°C.
-
Termination: The reaction is stopped by spotting the mixture onto phosphocellulose paper discs and immersing them in 75 mM phosphoric acid.
-
Washing: The discs are washed three times with 75 mM phosphoric acid and once with acetone.
-
Quantification: The radioactivity incorporated into the histone substrate is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is determined by Dixon plot analysis, plotting the reciprocal of the reaction velocity against the inhibitor concentration at different substrate (ATP) concentrations.[3]
Neutrophil Serine Proteases
This compound was found to be a potent inhibitor of several human neutrophil serine proteases, which are involved in inflammation and tissue remodeling.[4]
Table 2: Inhibition of Neutrophil Serine Proteases by this compound
| Enzyme | This compound Ki (M) | Reference |
| Neutrophil Elastase | 2 x 10-7 | [4] |
| Cathepsin G | 8 x 10-8 | [4] |
| Proteinase 3 | 5 x 10-7 | [4] |
This protocol is a general representation based on the findings of Bregman et al. (1997).
-
Enzyme and Substrate: Purified human neutrophil elastase, cathepsin G, or proteinase 3 are used. A specific chromogenic or fluorogenic substrate for each enzyme is utilized.
-
Assay Buffer: The reaction is typically performed in a buffer such as Tris-HCl or HEPES at a physiological pH (e.g., 7.4).
-
Inhibition Assay:
-
The enzyme is pre-incubated with varying concentrations of this compound for a defined period to allow for binding.
-
The reaction is initiated by the addition of the substrate.
-
The rate of substrate hydrolysis is monitored spectrophotometrically or fluorometrically over time.
-
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC₅₀ value. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, taking into account the substrate concentration and the enzyme's Km for the substrate.
Reverse Transcriptase
One of the earliest and most significant discoveries was this compound's potent inhibition of viral reverse transcriptase, which spurred its investigation as a potential anti-HIV agent.[5][6]
Table 3: Inhibition of Reverse Transcriptase by this compound
| Virus Source | This compound IC₅₀ (µg/ml) | Reference |
| Oncornaviruses | 0.1 - 1 | [6] |
This protocol is a generalized procedure based on early studies.
-
Enzyme and Template-Primer: Purified reverse transcriptase from a viral source (e.g., oncornaviruses) is used. A synthetic template-primer such as poly(rA)•oligo(dT) is employed.
-
Reaction Mixture: The assay is conducted in a reaction mixture containing:
-
A suitable buffer (e.g., Tris-HCl)
-
A divalent cation (e.g., Mg²⁺ or Mn²⁺)
-
A reducing agent (e.g., dithiothreitol)
-
The template-primer
-
A radiolabeled deoxynucleoside triphosphate (e.g., [³H]dTTP)
-
Varying concentrations of this compound
-
-
Reaction: The reaction is initiated by the addition of the enzyme and incubated at 37°C.
-
Termination and Precipitation: The reaction is stopped by the addition of a solution such as trichloroacetic acid (TCA) to precipitate the newly synthesized DNA.
-
Collection and Washing: The precipitated DNA is collected on glass fiber filters and washed to remove unincorporated radiolabeled nucleotides.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC₅₀ value is determined.
II. P2 Purinergic Receptor Antagonism
Early studies revealed that this compound acts as a non-selective antagonist at P2 purinergic receptors, which are involved in a wide array of physiological processes.
Table 4: Antagonist Activity of this compound at P2Y Receptors
| Receptor Subtype | Agonist | Cell Line | pA₂ value | Reference |
| Turkey P2Y | 2MeSATP | 1321N1 | 5.77 ± 0.11 | [7] |
| Human P2U | UTP | 1321N1 | 4.32 ± 0.13 (apparent) | [7] |
This protocol is based on the methodology used to assess P2Y receptor antagonism in transfected cell lines.
-
Cell Culture: Human astrocytoma 1321N1 cells transfected with the desired P2Y receptor subtype (e.g., turkey P2Y or human P2U) are used.
-
Measurement of Intracellular Signaling: The functional response to receptor activation is measured. A common method is to monitor changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator like Fura-2.
-
Concentration-Response Curves:
-
Cells are exposed to increasing concentrations of a specific P2Y receptor agonist (e.g., 2MeSATP for P2Y, UTP for P2U).
-
The resulting increase in [Ca²⁺]i is measured to generate a concentration-response curve.
-
-
Antagonist Treatment: The concentration-response curves for the agonist are then repeated in the presence of several fixed concentrations of this compound.
-
Data Analysis (Schild Plot):
-
The dose ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated for each concentration of this compound.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound.
-
The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve, is determined from the x-intercept of the Schild plot. A slope of unity is indicative of competitive antagonism.
-
III. Growth Factor Inhibition
This compound was found to interfere with the signaling of several key growth factors by preventing their binding to their respective cell surface receptors. This activity was a major focus of its early investigation as an anti-cancer agent.
Table 5: Inhibition of Growth Factor Binding and Proliferation by this compound
| Growth Factor | Cell Line | IC₅₀ for Binding Inhibition (µM) | Reference |
| EGF | T24 | ~300 | [8] |
| EGF | HT1376 | ~100 | [8] |
| IGF-1 | T24, HT1376 | ~60 | [8] |
| EGF | Human Meningioma | 320 ± 40 | [9] |
| Cell Line | This compound IC₅₀ for Proliferation Inhibition | Reference |
| Primary Prostate Epithelial Cells | 50 - 100 µM | [10] |
| MCF-7 | 153.96 ± 1.44 µM | [11] |
This protocol describes a general method for assessing the inhibition of radiolabeled growth factor binding.
-
Cell Culture: A suitable cell line expressing the receptor of interest (e.g., T24 or HT1376 cells for EGF and IGF-1 receptors) is cultured to confluence in multi-well plates.
-
Radioligand Binding:
-
Cells are washed with a binding buffer.
-
Cells are incubated with a fixed concentration of a radiolabeled growth factor (e.g., ¹²⁵I-EGF or ¹²⁵I-IGF-1) in the presence of increasing concentrations of this compound.
-
Non-specific binding is determined in the presence of a large excess of the corresponding unlabeled growth factor.
-
-
Incubation and Washing: The incubation is carried out at a specific temperature (e.g., 4°C or 37°C) for a time sufficient to reach binding equilibrium. After incubation, the cells are washed extensively with ice-cold buffer to remove unbound radioligand.
-
Quantification: The cells are lysed, and the amount of cell-associated radioactivity is determined using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of inhibition of specific binding is plotted against the this compound concentration to determine the IC₅₀ value.
IV. Signaling Pathways and Experimental Workflows
This compound's diverse biological effects stem from its ability to interfere with multiple signaling pathways at different levels. The following diagrams, rendered in DOT language, illustrate the key pathways affected by this compound as understood from these early studies.
Inhibition of Growth Factor Signaling
This compound can directly bind to growth factors like FGF and PDGF, preventing their interaction with their respective receptor tyrosine kinases (RTKs). This blockade inhibits receptor dimerization, autophosphorylation, and the subsequent activation of downstream signaling cascades such as the Ras-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.
Caption: this compound inhibits growth factor signaling by binding to growth factors.
Antagonism of P2Y Purinergic Receptor Signaling
This compound acts as an antagonist at P2Y receptors, which are G protein-coupled receptors (GPCRs). By blocking the binding of endogenous nucleotides like ATP and UTP, this compound prevents the activation of G proteins (such as Gq/11) and the subsequent production of second messengers like inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This leads to the inhibition of downstream events like calcium mobilization and PKC activation.
Caption: this compound antagonizes P2Y receptor signaling.
Experimental Workflow for Determining Enzyme Inhibition (Ki)
The determination of an inhibitor's potency, such as the Ki of this compound for a particular enzyme, follows a structured experimental workflow. This involves measuring the enzyme's activity at various substrate and inhibitor concentrations to elucidate the mechanism and affinity of inhibition.
Caption: Workflow for determining the enzyme inhibition constant (Ki).
Conclusion
The early research on this compound laid the groundwork for our understanding of its multifaceted biological activities. These pioneering studies, conducted primarily in the 1980s and 1990s, provided crucial quantitative data and initial mechanistic insights into its ability to inhibit key enzymes, antagonize purinergic signaling, and block growth factor pathways. The experimental protocols developed during this era, though refined over time, remain fundamental to the study of enzyme kinetics and receptor pharmacology. The signaling pathways elucidated then continue to be relevant areas of investigation for the development of novel therapeutics targeting these fundamental cellular processes. This guide serves as a technical resource for researchers, offering a window into the foundational science that established this compound as a remarkable and versatile pharmacological tool.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Inhibition of neutrophil serine proteinases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Suramin's In Vitro Mechanisms of Action: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suramin (B1662206) is a polysulfonated naphthylurea that has been in clinical use for nearly a century, primarily for the treatment of trypanosomiasis. Its therapeutic potential has since expanded into oncology and virology, owing to its complex and multifaceted mechanism of action. In vitro studies have been instrumental in elucidating the molecular targets and cellular pathways modulated by this compound. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, with a focus on its core interactions with various cellular components. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and exploration of this versatile molecule.
I. Inhibition of Nucleic Acid Enzymes
This compound has been demonstrated to be a potent inhibitor of several enzymes crucial for nucleic acid metabolism, including DNA polymerases and topoisomerases. This inhibition is a key contributor to its antiproliferative and antiviral effects.
A. DNA Polymerase Inhibition
This compound inhibits the activity of various DNA polymerases in a noncompetitive manner with respect to both the deoxynucleotide triphosphates (dNTPs) and the template-primer.[1][2] This suggests that this compound likely binds to the enzyme itself, rather than competing with the substrates.[2]
Quantitative Data: Inhibition of DNA Polymerases by this compound
| Enzyme | IC50 (µM) | Cell Line/System | Reference |
| DNA Polymerase α | 8 | HeLa Cells | [1] |
| DNA Polymerase δ | 36 | HeLa Cells | [1] |
| DNA Polymerase β | 90 | HeLa Cells | [1] |
Experimental Protocol: DNA Polymerase Inhibition Assay
A typical in vitro DNA polymerase assay to assess this compound's inhibitory activity involves the following steps:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl₂, dithiothreitol (B142953) (DTT), activated DNA (as a template-primer), unlabeled dNTPs, and a radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dGTP).
-
Enzyme and Inhibitor Addition: Purified DNA polymerase and varying concentrations of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped by the addition of a cold solution of trichloroacetic acid (TCA) or perchloric acid. The unincorporated radiolabeled dNTPs are removed by washing, and the acid-insoluble material (newly synthesized DNA) is precipitated.
-
Quantification: The amount of incorporated radioactivity is determined by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined from the dose-response curve.
Logical Workflow for DNA Polymerase Inhibition Assay
Caption: Workflow for determining the inhibitory effect of this compound on DNA polymerase activity.
B. Topoisomerase Inhibition
This compound has been identified as an inhibitor of both topoisomerase I and topoisomerase II.[3][4] Its mechanism of action on topoisomerase II is distinct from that of other inhibitors like etoposide (B1684455) and amsacrine, as it does not stabilize the "cleavable complex," a key intermediate in the enzyme's catalytic cycle.[3][5] Instead, this compound inhibits the formation of this complex induced by other agents.[3][5]
Quantitative Data: Inhibition of Topoisomerase II by this compound
| Enzyme | IC50 (µM) | Assay | Reference |
| Yeast Topoisomerase II | ~5 | Decatenation/Relaxation | [3][5] |
Experimental Protocol: Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to unlink catenated kinetoplast DNA (kDNA) into minicircles.
-
Reaction Setup: The reaction mixture contains kDNA, a reaction buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, EDTA), ATP, and purified topoisomerase II.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 30°C for a defined period (e.g., 30 minutes).
-
Termination: The reaction is stopped by adding a stop buffer containing SDS and proteinase K to digest the enzyme.
-
Electrophoresis: The DNA products are separated by agarose (B213101) gel electrophoresis. Decatenated minicircles migrate faster than the catenated kDNA network.
-
Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. The inhibition of decatenation is observed as a decrease in the amount of minicircles and a corresponding retention of the kDNA at the origin.
II. Interference with Growth Factor Signaling
A pivotal aspect of this compound's mechanism of action is its ability to disrupt the signaling pathways of various growth factors. This is primarily achieved by inhibiting the binding of these growth factors to their cell surface receptors.[6][7][8][9][10]
Quantitative Data: Inhibition of Growth Factor Binding by this compound
| Growth Factor Receptor | Cell Line | IC50 (µM) | Reference |
| EGF Receptor | T24 | ~300 | [8] |
| EGF Receptor | HT1376 | ~100 | [8] |
| IGF-1 Receptor | T24, HT1376 | ~60 | [8] |
Experimental Protocol: Growth Factor Receptor Binding Assay
This assay quantifies the ability of this compound to compete with a radiolabeled growth factor for binding to its receptor on the cell surface.
-
Cell Culture: Cells expressing the receptor of interest are cultured to near confluence in appropriate multi-well plates.
-
Binding Reaction: The cell monolayers are washed and incubated with a binding buffer containing a fixed concentration of a radiolabeled growth factor (e.g., ¹²⁵I-EGF) in the presence of increasing concentrations of this compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 4°C or 37°C) for a time sufficient to reach binding equilibrium.
-
Washing: The unbound radioligand is removed by washing the cell monolayers multiple times with a cold wash buffer.
-
Cell Lysis and Counting: The cells are lysed, and the amount of cell-bound radioactivity is determined using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a large excess of unlabeled growth factor. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for this compound is determined from the competition binding curve.
Signaling Pathway: Inhibition of Growth Factor Receptor Binding
Caption: this compound inhibits growth factor signaling by binding to the growth factor and/or blocking its interaction with the cell surface receptor.
III. Modulation of Lysosomal Function
This compound is known to accumulate in lysosomes and affect their function. It can inhibit the activity of several lysosomal enzymes, leading to a condition that mimics lysosomal storage diseases.[3][11][12]
Experimental Protocol: Lysosomal Enzyme Activity Assay
The activity of lysosomal enzymes can be measured using specific chromogenic or fluorogenic substrates.
-
Lysosome Isolation: Lysosomes are isolated from cells or tissues by differential centrifugation.
-
Enzyme Reaction: The isolated lysosomes are incubated with a specific substrate for the enzyme of interest (e.g., p-nitrophenyl-phosphate for acid phosphatase) in an appropriate buffer at an acidic pH.
-
Inhibitor Addition: this compound is added at various concentrations to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C.
-
Termination and Measurement: The reaction is stopped, and the amount of product formed is quantified spectrophotometrically or fluorometrically.
-
Data Analysis: Enzyme activity is calculated and the inhibitory effect of this compound is determined.
IV. Antagonism of Purinergic Receptors
This compound is a non-selective antagonist of P2 purinergic receptors, which are cell surface receptors for extracellular nucleotides like ATP.[13][14] This antagonism can affect a wide range of physiological processes, including neurotransmission, inflammation, and cell proliferation.
Quantitative Data: Antagonism of P2X Receptors by this compound Analogue NF279
| Receptor | Activating ATP (µM) | IC50 (µM) | System | Reference |
| Human P2X₁ | 1 | 0.05 | Xenopus oocytes | [15] |
| Human P2X₇ | 10 | 2.8 | Xenopus oocytes | [15] |
Experimental Protocol: P2X Receptor Antagonism Assay (Two-Electrode Voltage Clamp)
This electrophysiological technique is used to measure ion channel activity in cells expressing P2X receptors, such as Xenopus oocytes.
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired P2X receptor subtype and are incubated to allow for receptor expression.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
Agonist Application: The oocyte is perfused with a solution containing a P2X receptor agonist (e.g., ATP) to elicit an inward current.
-
Antagonist Application: this compound is co-applied with the agonist or pre-applied to assess its inhibitory effect on the ATP-induced current.
-
Data Acquisition and Analysis: The current responses are recorded and analyzed to determine the concentration-dependent inhibition by this compound and to calculate the IC50 value.
V. Anticancer Activity In Vitro
This compound's antiproliferative effects on cancer cells are a result of its combined actions on multiple targets, including the inhibition of DNA synthesis and growth factor signaling.[5][11]
Experimental Protocol: Human Tumor Clonogenic Assay (HTCA)
The HTCA is an in vitro method to assess the sensitivity of fresh human tumor cells to anticancer agents.[16][17][18]
-
Tumor Dissociation: A fresh tumor biopsy is mechanically and/or enzymatically dissociated into a single-cell suspension.
-
Cell Plating: The tumor cells are suspended in a semi-solid medium (e.g., soft agar) and plated over a feeder layer in petri dishes.
-
Drug Exposure: this compound is added to the culture medium at various concentrations.
-
Incubation: The plates are incubated for 1-3 weeks to allow for colony formation.
-
Colony Counting: The number of colonies (typically defined as aggregates of >50 cells) in the this compound-treated plates is counted and compared to the number in control plates.
-
Data Analysis: The percentage of colony inhibition is calculated to determine the in vitro sensitivity of the tumor to this compound.
Experimental Protocol: Tritiated Thymidine (B127349) Incorporation (TTI) Assay
The TTI assay measures the rate of DNA synthesis and, consequently, cell proliferation.[1][19][20][21]
-
Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to adhere.
-
Drug Treatment: The cells are treated with different concentrations of this compound for a specified period.
-
Radiolabeling: Tritiated thymidine ([³H]-thymidine) is added to the culture medium for a few hours. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.
-
Cell Harvesting: The cells are harvested onto glass fiber filters.
-
Scintillation Counting: The amount of incorporated [³H]-thymidine is measured using a liquid scintillation counter.
-
Data Analysis: The level of radioactivity is proportional to the rate of cell proliferation. The inhibitory effect of this compound is determined by comparing the counts in treated wells to control wells.
VI. Antiviral Activity In Vitro
This compound has demonstrated in vitro activity against a range of viruses, including SARS-CoV-2.[22][23][24] Its antiviral mechanism often involves the inhibition of early steps in the viral replication cycle, such as attachment and entry into the host cell.[22][23]
Quantitative Data: Anti-SARS-CoV-2 Activity of this compound
| Assay | Cell Line | EC50 (µM) | Reference |
| CPE Reduction | Vero E6 | ~20 | [22][23] |
| Focus Reduction (WT) | Vero E6 | 134 ± 32 | [24] |
| Focus Reduction (Delta) | Vero E6 | 80 ± 19 | [24] |
| Focus Reduction (Omicron) | Vero E6 | 3.0 ± 1.5 | [24] |
Experimental Protocol: SARS-CoV-2 Pseudotyped Virus Neutralization Assay
This assay assesses the ability of this compound to inhibit the entry of viral particles that are engineered to express the SARS-CoV-2 spike protein.
-
Cell Seeding: Host cells susceptible to SARS-CoV-2 entry (e.g., Vero E6 or HEK293T-ACE2) are seeded in multi-well plates.
-
Virus-Compound Incubation: Pseudotyped viral particles (e.g., carrying a luciferase or fluorescent reporter gene) are pre-incubated with various concentrations of this compound.
-
Infection: The cell monolayers are infected with the pre-incubated virus-suramin mixture.
-
Incubation: The plates are incubated for a period (e.g., 48-72 hours) to allow for viral entry and reporter gene expression.
-
Reporter Gene Assay: The level of reporter gene expression (e.g., luminescence or fluorescence) is measured.
-
Data Analysis: The reduction in reporter signal in the presence of this compound, compared to the virus-only control, indicates the inhibition of viral entry. The EC50 value is calculated from the dose-response curve.
Signaling Pathway: Inhibition of SARS-CoV-2 Entry
Caption: this compound inhibits SARS-CoV-2 entry by potentially binding to the viral spike protein and/or blocking its interaction with the host cell ACE2 receptor.
Conclusion
The in vitro mechanism of action of this compound is remarkably diverse, encompassing the inhibition of key enzymes involved in nucleic acid metabolism, the disruption of growth factor signaling cascades, the modulation of lysosomal function, and the antagonism of purinergic receptors. This pleiotropic activity underlies its observed antiproliferative and antiviral effects. The experimental protocols and quantitative data summarized in this guide provide a foundation for further research into the therapeutic applications of this compound and the development of novel analogues with improved specificity and efficacy. A thorough understanding of its in vitro activities is crucial for designing rational preclinical and clinical studies to fully exploit the therapeutic potential of this venerable drug.
References
- 1. The Millipore filter assay technique for measuring tritiated thymidine incorporation into DNA in leucocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug repurposing screen to identify inhibitors of the RNA polymerase (nsp12) and helicase (nsp13) from SARS-CoV-2 replication and transcription complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits DNA damage in human prostate cancer cells treated with topoisomerase inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is an inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibition of growth factor receptor binding and mitogenicity in AKR-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits growth factor binding and proliferation by urothelial carcinoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound binds to platelet-derived growth factor and inhibits its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits binding and degradation of platelet-derived growth factor in arterial smooth muscle cells but does not interfere with autocrine stimulation of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of lysosomal storage by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Morphological and enzymatic heterogeneity of this compound-induced lysosomal storage disease in some tissues of mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resources.tocris.com [resources.tocris.com]
- 15. Antagonism by the this compound analogue NF279 on human P2X(1) and P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human tumor colony assay and chemosensitivity testing [pubmed.ncbi.nlm.nih.gov]
- 17. The human tumor clonogenic assay as a model system in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The human tumor clonogenic assay in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
- 20. Tritiated thymidine incorporation and cell-mediated lympholysis as correlates of acute graft-versus-host reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound binds and inhibits infection of SARS-CoV-2 through both spike protein-heparan sulfate and ACE2 receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
Suramin: A Multifaceted Tool for Enzyme Inhibition in Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Suramin (B1662206), a polysulfonated naphthylurea, has a long history as an antiparasitic agent. However, its complex and multifaceted molecular interactions have established it as a valuable research tool, particularly in the study of enzyme inhibition. Its ability to interact with a wide range of enzymes and signaling pathways has made it instrumental in elucidating complex biological processes and has opened avenues for its investigation as a potential therapeutic agent in various diseases, including cancer and viral infections. This technical guide provides a comprehensive overview of this compound's application as an enzyme inhibitor, focusing on its mechanism of action, target enzymes, and the experimental methodologies used to characterize its inhibitory effects.
Mechanism of Action
The inhibitory action of this compound is largely attributed to its highly anionic nature. The six sulfonate groups confer a strong negative charge, allowing it to bind to positively charged regions on the surface of proteins, including the active sites of many enzymes and ligand-binding domains of receptors. This binding is often competitive with natural substrates or ligands, leading to the inhibition of enzyme activity or the blockade of signaling pathways. While its action can be non-specific due to this charge-based interaction, it exhibits potent and, in some cases, selective inhibition against certain classes of enzymes.
Data Presentation: Quantitative Inhibition Data
The following tables summarize the inhibitory potency of this compound against a variety of enzymes, expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). These values are crucial for comparing the efficacy of this compound across different targets and for designing experiments.
| Enzyme Class | Specific Enzyme | Organism/Cell Line | Substrate | IC50 | Reference |
| Protein-Tyrosine Phosphatases | PTP1B | Human recombinant | p-nitrophenyl phosphate (B84403) (pNPP) | ~5.5 µM (Ki) | [1] |
| Cdc25A | Human | 1.5 µM | [2] | ||
| CD45 | T lymphocytes | Potent inhibitor | [3] | ||
| DNA Topoisomerases | DNA Topoisomerase II | Yeast (purified) | kDNA | ~5 µM | [4] |
| DNA Topoisomerase II | Human lung cancer cells (PC-9) | ~100 µg/ml | [5] | ||
| Neutrophil Serine Proteinases | Neutrophil Elastase | Human | 0.2 µM (Ki) | [6] | |
| Cathepsin G | Human | 8 x 10⁻⁸ M (Ki) | [7] | ||
| Proteinase 3 | Human | 5 x 10⁻⁷ M (Ki) | [7] | ||
| Other Enzymes | SARS-CoV-2 3CL pro | 6.5 µM | [5] | ||
| Telomerase | Human cancer cell lines (FaDu, MCF7, PC3) | 1-3 µM | [8] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions such as substrate concentration, pH, and temperature. Researchers should consult the primary literature for detailed experimental parameters.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize this compound's inhibitory activity.
Protein-Tyrosine Phosphatase (PTP) Inhibition Assay (e.g., PTP1B)
This assay measures the ability of this compound to inhibit the dephosphorylation of a substrate by a protein-tyrosine phosphatase.
Materials:
-
Purified recombinant PTP1B enzyme
-
PTP1B substrate (e.g., p-nitrophenyl phosphate - pNPP)
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of PTP1B enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9][10]
DNA Topoisomerase II Decatenation Assay
This assay assesses the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by DNA topoisomerase II.
Materials:
-
Purified DNA topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 1 mM ATP, 0.5 mM DTT)
-
This compound stock solution
-
Loading dye
-
Electrophoresis apparatus
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
Gel imaging system
Procedure:
-
Set up reaction tubes containing the assay buffer and kDNA.
-
Add varying concentrations of this compound to the tubes. Include a control tube without the inhibitor.
-
Add a fixed amount of DNA topoisomerase II to each tube to start the reaction.
-
Incubate the reactions at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reactions by adding a stop solution/loading dye (containing SDS and a tracking dye).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the catenated kDNA (which remains in the well or migrates slowly) from the decatenated minicircles (which migrate into the gel).
-
Stain the gel with a DNA staining agent and visualize it under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated minicircles in the presence of this compound.[11]
Neutrophil Elastase Activity Assay
This fluorometric assay measures the inhibition of neutrophil elastase activity by this compound using a specific substrate.
Materials:
-
Purified human neutrophil elastase
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl)
-
This compound stock solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black plate, add a fixed amount of neutrophil elastase to each well.
-
Add the different concentrations of this compound to the respective wells, including a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 500 nm) over time in a kinetic mode.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[12][13][14]
Visualization of this compound's Effects on Signaling Pathways
This compound's inhibitory actions extend beyond individual enzymes to complex signaling networks. The following diagrams, generated using Graphviz, illustrate the points of intervention by this compound in key cellular pathways.
Conclusion
This compound's broad-spectrum inhibitory activity makes it an invaluable, albeit complex, tool for researchers in various fields. Its ability to target multiple enzymes and signaling pathways provides a unique opportunity to probe cellular functions and disease mechanisms. The quantitative data, detailed protocols, and pathway diagrams presented in this guide offer a solid foundation for scientists and drug development professionals to effectively utilize this compound in their research endeavors. A thorough understanding of its mechanisms of action and careful experimental design are paramount to harnessing the full potential of this remarkable molecule as a research tool and a potential therapeutic agent.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of this compound-derived dual antagonists of the proinflammatory G protein-coupled receptors P2Y2 and GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of this compound in patients with HTLV-III/LAV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits proliferation and DNA synthesis in transitional carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of inhibition of sperm beta-acrosin activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of Telomerase Inhibition and Telomere Shortening by Noncytotoxic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound disrupts receptor-G protein coupling by blocking association of G protein alpha and betagamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abcam.cn [abcam.cn]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. auajournals.org [auajournals.org]
A Technical Guide to the Polypharmacology of Suramin: Targets, Pathways, and Experimental Investigation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Suramin (B1662206) is a polysulfonated naphthylurea compound that has been in clinical use for over a century, primarily for the treatment of African trypanosomiasis (sleeping sickness) and onchocerciasis.[1][2][3] Its long history, however, belies a complex and multifaceted mechanism of action that has garnered significant interest in fields far beyond parasitology, including oncology, virology, and neurobiology.[3][4] The drug exhibits a remarkable degree of polypharmacology, interacting with a wide array of molecular targets rather than a single, specific receptor. This promiscuity is largely attributed to its highly anionic and symmetric structure, which facilitates binding to various proteins, particularly at ligand- or substrate-binding sites.[5][6]
This technical guide provides an in-depth exploration of the polypharmacology of this compound. It details its primary molecular targets, including purinergic receptors, growth factor signaling pathways, and a variety of enzymes crucial for cellular homeostasis and replication. Furthermore, it presents quantitative data on its inhibitory activities, outlines key experimental protocols for its investigation, and provides visual representations of its complex interactions through signaling and workflow diagrams. The aim is to furnish researchers and drug development professionals with a comprehensive resource to understand and further investigate the therapeutic potential and challenges of this unique compound.
Introduction
Originally developed by Bayer in the early 20th century as an antiparasitic agent, this compound was a product of early medicinal chemistry efforts focused on synthetic dyes.[3][7] Its efficacy against trypanosomes secured its place in medicine, but subsequent research revealed a much broader spectrum of biological activity.[3] It is now understood that this compound's therapeutic and toxic effects stem from its ability to bind to and modulate the function of numerous extracellular and intracellular proteins.[8][9] Its major known mechanisms include the antagonism of purinergic receptors, the inhibition of growth factor-receptor interactions, and the direct inhibition of various enzymes, including those essential for DNA and RNA synthesis.[4][8][9] This guide systematically dissects these interactions to provide a clear understanding of this compound's complex pharmacological profile.
Key Molecular Targets of this compound
This compound's polypharmacological nature is defined by its ability to interact with multiple, structurally diverse protein targets. These can be broadly categorized into cell surface receptors, enzymes, and other critical cellular proteins.
Purinergic Receptors
One of the most well-characterized activities of this compound is its antagonism of purinergic signaling. It acts as a non-selective antagonist of P2 purinoceptors, which are receptors for extracellular nucleotides like ATP and ADP.[1][2][4]
-
P2X Receptors: this compound exhibits non-competitive antagonism at ionotropic P2X receptors. For instance, in guinea-pig urinary bladder preparations, this compound antagonized responses to the P2X agonist α,β-methylene ATP.[10][11]
-
P2Y Receptors: It also blocks metabotropic G protein-coupled P2Y receptors.[12] Studies on the guinea-pig taenia coli have demonstrated its inhibitory effects on P2Y-mediated responses.[10][11]
The blockade of these receptors can impact a wide range of physiological processes, including inflammation, neurotransmission, and cell proliferation.[4] By inhibiting purinergic signaling, this compound can also reduce apoptotic cell death and increase the survival of certain cell types, such as neural progenitor cells.[12][13]
Growth Factor Signaling Pathways
This compound is a potent inhibitor of several growth factor signaling pathways, a property that has driven its investigation as an antineoplastic agent.[9] It typically functions by preventing the binding of growth factors to their cell surface receptors.[8]
-
Platelet-Derived Growth Factor (PDGF): this compound can disrupt autocrine growth loops involving PDGF and its receptors.
-
Epidermal Growth Factor (EGF): Interestingly, while it can block some growth factor pathways, this compound has been shown to indirectly activate the EGFR pathway in A431 carcinoma cells by inducing the release of membrane-bound transforming growth factor-alpha (TGF-α), a ligand for EGFR.
-
Transforming Growth Factor-beta (TGF-β): It dose-dependently prevents the binding of TGF-β1 to its receptors on osteosarcoma cell lines.
-
Fibroblast Growth Factor (FGF): The drug is known to inhibit FGF signaling by binding directly to the growth factor, which in turn blocks its interaction with the FGF receptor (FGFR).[5][6]
-
Insulin-like Growth Factor I (IGF-I): this compound interferes with the IGF-I proliferative loop in non-small cell lung cancer cell lines by inhibiting the binding of IGF-I to its receptor.[14]
Enzymes
This compound's inhibitory activity extends to a wide range of intracellular and viral enzymes, which contributes to its antiparasitic, antiviral, and anticancer effects.
-
DNA and RNA Polymerases: this compound is a non-specific inhibitor of various cellular and viral DNA polymerases.[15] It has been shown to inhibit DNA polymerases α and δ, which are critical for eukaryotic DNA replication.[16] The inhibition is often competitive with the template-primer, suggesting it binds at or near the nucleic acid binding site.[17]
-
Reverse Transcriptase: It is a potent inhibitor of the reverse transcriptase of several RNA tumor viruses, including retroviruses like HIV.[4][18] The mechanism is competitive with the template-primer.[18]
-
Other Enzymes: this compound also inhibits other enzymes, including sirtuins (specifically SIRT5), protein-tyrosine phosphatases, and cyclic GMP-AMP synthase (cGAS), which is involved in innate immunity.[2][8][19][20] Its original antiparasitic action may be due to the inhibition of glycolytic enzymes in trypanosomes.[4][19]
Other Molecular Targets
-
Connexin Hemichannels: this compound has been found to potently block connexin 43 (Cx43) hemichannels, which can suppress the release of ATP from cells and subsequent activation of the purinergic signaling pathway.[21]
-
Mcm10: This DNA binding protein is essential for DNA replication. This compound and its analogues have been identified as inhibitors of Mcm10, representing a potential mechanism for its anticancer effects.[22]
Impact on Cellular Signaling and Processes
The interaction of this compound with its numerous targets translates into the modulation of complex cellular signaling pathways and fundamental processes.
Disruption of Growth Factor-Mediated Proliferation
By blocking the binding of growth factors like FGF, PDGF, and TGF-β to their receptors, this compound effectively inhibits the initiation of downstream signaling cascades. This prevents receptor dimerization, autophosphorylation, and the subsequent activation of pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.
Caption: this compound's inhibition of growth factor signaling pathways.
Interference with DNA Replication
This compound's ability to inhibit DNA polymerases and other essential replication proteins like Mcm10 directly impacts DNA synthesis.[16][22] This non-specific inhibition of DNA replication machinery contributes significantly to its cytostatic and cytotoxic effects on rapidly dividing cells, including cancer cells and parasites.[9][16]
Modulation of Purinergic Signaling and Apoptosis
By acting as a broad-spectrum P2 receptor antagonist, this compound can prevent ATP-mediated signaling. In the context of neural progenitor cells, this blockade has been shown to reduce apoptosis and enhance cell survival.[12][13] This suggests a role for purinergic signaling in regulating cell death pathways, which can be therapeutically modulated by this compound.
Caption: this compound's role in modulating purinergic signaling and apoptosis.
Quantitative Analysis of this compound's Inhibitory Activity
The broad activity of this compound has been quantified against various targets. The following tables summarize key inhibitory concentrations (IC50) and constants (Ki) from published studies.
Table 1: Inhibition of DNA/RNA Polymerases by this compound
| Enzyme/Polymerase | Source | Inhibition Type | IC50 / Ki Value | Reference(s) |
| DNA Polymerase α | KB Cells | Competitive (Template) | Ki: 0.35 µM | [17] |
| DNA Polymerase α | HeLa Cells | - | IC50: 8 µM | [16] |
| DNA Polymerase δ | HeLa Cells | - | IC50: 36 µM | [16] |
| DNA Polymerase β | HeLa Cells | - | IC50: 90 µM | [16] |
| Reverse Transcriptase | Rauscher Murine Leukemia Virus | Competitive (Template) | Ki: 0.54 µM | [17] |
| Reverse Transcriptase | Various Oncornaviruses | - | IC50: 0.1 - 1 µg/ml | [18] |
| DNA Primase | - | Competitive (Substrate) | Ki: 2.6 µM | [17] |
| E. coli RNA Polymerase | E. coli | Competitive (Substrate) | Ki: 0.70 µM | [17] |
Table 2: Antiviral and Cytotoxic Concentrations of this compound
| Virus / Cell Line | Assay Type | Parameter | Concentration | Reference(s) |
| Influenza A Virus / A549 | RT-qPCR | Inhibition | 125 - 250 µg/ml | [23] |
| A549 Cells (uninfected) | MTT Assay | IC50 | 269.2 µg/ml | [23] |
| SARS-CoV-2 / Vero E6 | CPE Reduction | EC50 | 8.1 µM | [24] |
| Vero E6 Cells (uninfected) | MTS Assay | CC50 | > 200 µM | [24] |
Key Experimental Protocols for Investigating this compound's Activity
A variety of in vitro assays are employed to characterize the polypharmacology of this compound. Below are detailed methodologies for some of the key experiments.
Cell Viability and Proliferation Assays (e.g., MTT/WST-1 Assay)
These colorimetric assays are fundamental for assessing the cytotoxic and cytostatic effects of this compound on cell lines.
Principle: Viable cells with active metabolism reduce a tetrazolium salt (e.g., MTT or WST-1) to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[6][23]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (and appropriate vehicle controls). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTT or WST-1 reagent to each well and incubate for 1-4 hours, allowing for the conversion to formazan.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).[23]
Gene and Protein Expression Analysis (RT-qPCR and Western Blot)
These techniques are used to determine how this compound affects the expression of specific genes and proteins involved in the pathways it targets. For example, to confirm the antiviral effect of this compound by measuring viral RNA and protein levels.[23]
Detailed Methodology (for antiviral testing):
-
Infection and Treatment: Culture host cells (e.g., A549) and infect them with the virus of interest (e.g., Influenza A). Simultaneously or post-infection, treat the cells with different concentrations of this compound.[23]
-
Sample Collection: After a defined incubation period (e.g., 24 hours), harvest the cells and/or supernatant.
-
RNA/Protein Extraction: Isolate total RNA or protein from the cell lysates using appropriate commercial kits.
-
RT-qPCR (for Gene Expression):
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Perform quantitative PCR using primers specific for a viral gene (e.g., influenza M1 gene) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative expression of the viral gene to determine the extent of inhibition.
-
-
Western Blot (for Protein Expression):
-
Separate the extracted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for a viral protein and a loading control protein (e.g., β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Enzyme Inhibition Assays
These assays directly measure this compound's effect on the activity of a purified enzyme, such as a DNA polymerase or reverse transcriptase.
Principle: The assay measures the incorporation of labeled nucleotides into a nucleic acid template-primer by the polymerase in the presence and absence of this compound.
Detailed Methodology (Polymerase Activity):
-
Reaction Mixture: Prepare a reaction buffer containing the purified enzyme, a template-primer (e.g., (rA)n•(dT)12-18 for reverse transcriptase), and a mixture of deoxynucleoside triphosphates (dNTPs), including one radioactively or fluorescently labeled dNTP (e.g., [α-³²P]dGTP).[22]
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
Initiation and Incubation: Initiate the reaction (e.g., by adding the enzyme or Mg²⁺) and incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set time.
-
Termination and Precipitation: Stop the reaction (e.g., by adding EDTA) and precipitate the newly synthesized, labeled DNA/RNA onto filters (e.g., using trichloroacetic acid).
-
Quantification: Wash the filters to remove unincorporated labeled dNTPs. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the rate of polymerase activity at each this compound concentration. Plot the data to calculate IC50 or, through kinetic analysis (e.g., Lineweaver-Burk plots), determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).[17]
References
- 1. This compound | C51H40N6O23S6 | CID 5361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ijrpr.com [ijrpr.com]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. Frontiers | Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 6. Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bayer - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a novel antitumor compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound antagonizes responses to P2-purinoceptor agonists and purinergic nerve stimulation in the guinea-pig urinary bladder and taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound antagonizes responses to P2-purinoceptor agonists and purinergic nerve stimulation in the guinea-pig urinary bladder and taenia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purinergic Receptor Blockade with this compound Increases Survival of Postnatal Neural Progenitor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purinergic Receptor Blockade with this compound Increases Survival of Postnatal Neural Progenitor Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound interferes with auto/paracrine insulin-like growth factor I-controlled proliferative loop on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Observations on the this compound-mediated inhibition of cellular and viral DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound affects DNA synthesis in HeLa cells by inhibition of DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential inhibition of various deoxyribonucleic and ribonucleic acid polymerases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound: a potent inhibitor of the reverse transcriptase of RNA tumor viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Suppression of cell membrane permeability by this compound: involvement of its inhibitory actions on connexin 43 hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The anti-parasitic agent this compound and several of its analogues are inhibitors of the DNA binding protein Mcm10 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-viral activity of this compound against influenza A virus in A549 cells - Indian J Microbiol Res [ijmronline.org]
- 24. journals.asm.org [journals.asm.org]
Fundamental characteristics of suramin sodium
An In-depth Technical Guide on the Fundamental Characteristics of Suramin (B1662206) Sodium
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound sodium is a polysulfonated naphthylurea that has been in clinical use for over a century, primarily for the treatment of parasitic diseases such as African trypanosomiasis (sleeping sickness) and onchocerciasis (river blindness)[1][2][3]. Its complex and multifaceted mechanism of action, however, has led to extensive research into its potential as an antiviral, anticancer, and anti-inflammatory agent, and more recently, for conditions like autism spectrum disorder[2][4][5]. This compound is a symmetrical molecule that is highly negatively charged at physiological pH, a characteristic that dictates its broad and often non-specific interactions with a multitude of biological targets[6]. This guide provides a comprehensive overview of the core physicochemical properties, complex mechanisms of action, pharmacokinetic profile, and key experimental methodologies associated with this compound sodium.
Physicochemical Properties
This compound is typically administered as its hexasodium salt to ensure water solubility[1]. The molecule is large, symmetrical, and polyanionic, features that are central to its pharmacological profile.
| Property | Value | Source |
| IUPAC Name | hexasodium;8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate | [7] |
| Molecular Formula | C₅₁H₃₄N₆Na₆O₂₃S₆ | [7] |
| Molar Mass | 1429.2 g/mol | [7] |
| CAS Number | 129-46-4 | [7] |
| Appearance | Solid | [8] |
| Solubility | Water: Very soluble (~10 mg/mL) Ethyl Alcohol: Slightly soluble Chloroform: Insoluble | [6][7] |
Mechanism of Action
The mechanism of action for this compound is not attributed to a single target but rather to its ability to inhibit a wide array of extracellular and intracellular proteins. Its polyanionic nature allows it to bind to positively charged domains on proteins, particularly ATP- and growth factor-binding sites.
Antiparasitic Activity
This compound's primary clinical use is in treating early-stage African trypanosomiasis[1][9]. The mechanism, while not fully elucidated, is thought to involve the inhibition of key metabolic enzymes within the parasite.
-
Enzyme Inhibition: this compound inhibits trypanosomal glycolytic enzymes, such as glycerol-3-phosphate oxidase, disrupting the parasite's energy metabolism and leading to its death[4]. It is also thought to inhibit enzymes involved in the oxidation of reduced nicotinamide-adenine dinucleotide (NADH)[9][10].
-
Uptake: Parasites are believed to selectively uptake this compound that is bound to low-density lipoproteins via receptor-mediated endocytosis[1].
Inhibition of Purinergic Signaling
This compound is a potent, non-selective antagonist of P2 purinergic receptors, which are crucial for various cellular functions including inflammation and immune responses[4][7][10]. By blocking these receptors, this compound can modulate ATP-mediated signaling pathways.
Antagonism of Growth Factors
This compound can bind to and neutralize a range of growth factors, preventing them from binding to their cell surface receptors. This activity underlies its investigation as an anticancer agent[4][11].
-
Affected Growth Factors: It blocks the binding of Platelet-Derived Growth Factor (PDGF), Epidermal Growth Factor (EGF), Transforming Growth Factor-beta (TGF-β), Insulin-like Growth Factor I (IGF-I), Vascular Endothelial Growth Factor (VEGF), and basic Fibroblast Growth Factor (bFGF) to their respective receptors[7][11].
-
Mechanism: This interference inhibits downstream signaling pathways that promote cell proliferation, migration, and angiogenesis, which are hallmarks of cancer[7][12]. Interestingly, in some carcinoma models, this compound has been shown to paradoxically activate the EGFR pathway by inducing the release of membrane-bound TGF-α[13].
Antiviral and Enzymatic Inhibition
This compound exhibits broad-spectrum antiviral properties by inhibiting enzymes critical for viral replication[4][14].
-
Reverse Transcriptase Inhibition: It is a potent competitive inhibitor of reverse transcriptase, an enzyme essential for retroviruses like HIV[2][7][15]. The inhibition is competitive with the template-primer, suggesting interaction with the enzyme's substrate-binding site[15].
-
Other Enzymes: this compound also inhibits a variety of other enzymes, including DNA and RNA polymerases, sirtuins (SirT1, SirT2, SirT5), and topoisomerases[1][2][16][17]. This broad enzymatic inhibition contributes to its diverse biological effects and its toxicity profile.
| Target Enzyme / Receptor | IC₅₀ / Kᵢ Value | Context | Source |
| Reverse Transcriptase (RLV) | Kᵢ: 0.54 µM | Competitive with template-primer | [16] |
| DNA Polymerase Alpha | Kᵢ: 0.35 µM | Competitive with template-primer | [16] |
| DNA Primase | Kᵢ: 2.6 µM | Competitive with substrate | [16] |
| E. coli RNA Polymerase | Kᵢ: 0.70 µM | Competitive with substrate | [16] |
| Sirtuin 1 (SirT1) | IC₅₀: 297 nM | Potent sirtuin inhibitor | [17] |
| Sirtuin 2 (SirT2) | IC₅₀: 1.15 µM | Potent sirtuin inhibitor | [17] |
| DNA Topoisomerase II | IC₅₀: 5 µM | Competitive inhibitor | [17] |
| P2X₁ Receptor (human) | IC₅₀: 0.05 µM | Competitive antagonist (at 1 µM ATP) | [18] |
| P2X₇ Receptor (human) | IC₅₀: 2.8 µM | Competitive antagonist (at 10 µM ATP) | [18] |
| P2X₇ Receptor (NG108-15 cells) | IC₅₀: 40 µM | Concentration-dependent inhibition | [19] |
| Ryanodine Receptor 1 | IC₅₀: 4.9 µM | Binds to intracellular target | [6] |
Pharmacokinetics and Metabolism
This compound's pharmacokinetic profile is characterized by its poor oral bioavailability, high protein binding, and exceptionally long elimination half-life.
| Parameter | Value | Details | Source |
| Administration | Intravenous (IV) infusion | Not orally bioavailable. IM/SC administration can cause tissue necrosis. | [1] |
| Protein Binding | ~99.7% | Highly bound to serum proteins. | [1][20] |
| Half-life (t₁/₂) | 41–78 days (average ~50 days) | One of the longest half-lives of any therapeutic agent. Dose-independent. | [1][14][20] |
| Distribution | Volume (Vd): 31.5–109 L | Does not distribute well into cerebrospinal fluid (CSF). | [1][21] |
| Metabolism | Not extensively metabolized | The majority of the drug is eliminated unchanged. | [1] |
| Elimination | Primarily renal | ~80% is eliminated via the kidneys. Can be detected in urine for >140 days. | [1][14] |
| Cₘₐₓ (10 mg/kg dose) | 161 ± 15.4 µg/mL | Following a single 30-minute IV infusion in healthy volunteers. | [21] |
| AUC₀₋₁₄₀d (10 mg/kg dose) | 13.7 ± 2.7 h·mg/mL | Following a single 30-minute IV infusion in healthy volunteers. | [21] |
Experimental Protocols
Protocol: Pharmacokinetic Analysis in Humans
This protocol describes a method for quantifying this compound in human plasma and urine, based on a Phase I clinical study[14][21][22].
-
1. Dosing and Sample Collection: Administer this compound sodium as a 30-minute IV infusion. Collect venous blood samples into K2EDTA tubes at specified time points (e.g., pre-infusion, during infusion, and at multiple points up to 140 days post-infusion). Collect 24-hour urine samples for the first 7 days, followed by spot urine samples at later time points[21].
-
2. Sample Processing: Centrifuge blood samples at approximately 1700 g for 10 minutes to separate plasma. Transfer the supernatant (plasma) to labeled tubes and store at -80°C until analysis[21].
-
3. Bioanalytical Method: Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantification.
-
Chromatography: Employ a C18 reverse-phase column (e.g., ACE 3 C18-AR, 50 × 2.1 mm) with a gradient elution mobile phase[22].
-
Mass Spectrometry: Perform quantification using multiple reaction monitoring (MRM) in negative ion mode. The transition for this compound is m/z 647 → 382. An internal standard (e.g., this compound-d8, m/z 651.1 → 382) should be used[21].
-
-
4. Data Analysis: Construct calibration curves and determine plasma and urine concentrations. Use pharmacokinetic software to calculate parameters such as Cₘₐₓ, AUC, t₁/₂, clearance (CL), and volume of distribution (Vd)[21].
Protocol: In Vivo Antiparasitic Efficacy Assay (Mouse Model)
This protocol outlines a method to assess the efficacy of this compound against Trypanosoma species in an experimental mouse model[23].
-
1. Infection: Experimentally infect mice (e.g., Swiss albino) with a specific isolate of Trypanosoma evansi via intraperitoneal injection.
-
2. Parasitemia Monitoring: Monitor the progression of infection daily by examining tail vein blood smears under a microscope to count parasites.
-
3. Treatment: Once a consistent parasitemia is established (e.g., 3 days post-infection), administer this compound sodium via a specified route (e.g., intramuscularly) at a defined dose (e.g., a single 10 mg/kg dose)[23]. Include positive control (infected, untreated) and negative control (uninfected) groups.
-
4. Efficacy Assessment:
-
Microscopy: Continue daily monitoring of blood smears. The absence of parasites for a defined period (e.g., 50 days) indicates curative efficacy[23].
-
PCR: At the end of the observation period, collect blood and perform a species-specific PCR for T. evansi DNA to confirm the absence of parasites, which is more sensitive than microscopy[23].
-
Clinical Considerations and Adverse Effects
This compound administration requires careful medical supervision due to a significant number of side effects[1][3].
-
Common Adverse Events: Nausea, vomiting, diarrhea, headache, skin tingling, and weakness are common[1][4]. Skin reactions, including maculopapular eruptions, can occur in a majority of patients[24].
-
Serious Adverse Events: More severe effects include kidney damage (proteinuria), adrenal insufficiency, blood dyscrasias, and peripheral neuropathy[11][25]. An immediate hypersensitivity reaction leading to shock and loss of consciousness can occur, necessitating a test dose[9][25].
-
Monitoring: Due to its potential for renal toxicity and its long half-life, patients must be hospitalized and monitored during treatment[3]. Plasma levels should be monitored in long-term therapy to avoid toxic concentrations (>350 µg/mL)[21].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Sodium used for? [synapse.patsnap.com]
- 3. This compound (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 5. Randomized clinical trial of low dose this compound intravenous infusions for treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound Sodium | C51H34N6Na6O23S6 | CID 8514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C51H40N6O23S6 | CID 5361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound: Parasite Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits proliferation and DNA synthesis in transitional carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, an experimental chemotherapeutic drug, activates the receptor for epidermal growth factor and promotes growth of certain malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I, Single-Dose Study to Assess the Pharmacokinetics and Safety of this compound in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound: a potent inhibitor of the reverse transcriptase of RNA tumor viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential inhibition of various deoxyribonucleic and ribonucleic acid polymerases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Antagonism by the this compound analogue NF279 on human P2X(1) and P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Clinical pharmacokinetics of this compound in patients with HTLV-III/LAV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. researchgate.net [researchgate.net]
- 23. Susceptibility of Brazilian isolates of Trypanosoma evansi to this compound sodium: test in experimentally infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound-induced skin reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound sodium (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Preliminary Investigations into the Antiviral Properties of Suramin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suramin (B1662206), a polysulfonated naphthylurea compound developed in the early 20th century, has a long history of use as an antiparasitic agent for treating African sleeping sickness and river blindness.[1][2] Beyond its established antiparasitic activity, a growing body of preclinical evidence has unveiled its broad-spectrum antiviral properties against a diverse range of viruses. This technical guide provides a comprehensive overview of the preliminary investigations into this compound's antiviral effects, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.
Core Antiviral Properties and Mechanisms of Action
This compound's antiviral activity stems from its ability to interfere with multiple stages of the viral life cycle. The primary mechanism of action for many viruses is the inhibition of early viral entry steps, including attachment to host cell receptors and subsequent fusion of the viral and cellular membranes.[3][4][5] Its highly negatively charged structure is thought to facilitate interactions with positively charged regions on viral glycoproteins, thereby sterically hindering the binding of the virus to its cellular receptors.[6]
For certain viruses, this compound has also been shown to inhibit key viral enzymes essential for replication. This includes the inhibition of reverse transcriptase in retroviruses like HIV and the helicase activity of the NS3 protein in Dengue virus.[7][8]
This multi-targeted approach suggests that this compound may have a higher barrier to the development of viral resistance compared to single-target antiviral agents.
Quantitative Analysis of Antiviral Activity
The antiviral potency of this compound has been quantified against various viruses using in vitro cell-based assays. The following tables summarize the key efficacy data, primarily presented as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
| Virus Family | Virus | Assay Type | Cell Line | EC50 / IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Coronaviridae | SARS-CoV-2 | CPE Reduction | Vero E6 | 20 | >250 | [9][10] |
| Flaviviridae | Zika Virus | CPE Reduction | - | ~40 | 48 | [11] |
| Flaviviridae | Dengue Virus | Helicase Assay | - | 0.75 (Ki) | - | [7] |
| Togaviridae | Chikungunya Virus | CPE Reduction | Various | 8.8 - 62.1 | - | [4][12] |
| Retroviridae | HIV-1 | - | - | 0.21 - 3.17 | - | [13] |
| Picornaviridae | Enterovirus 71 | - | - | 40 | - | [14] |
Table 1: In Vitro Antiviral Activity of this compound Against Various Viruses. EC50 (50% effective concentration) is the concentration of the drug that inhibits the viral effect by 50%. IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits a specific target (e.g., an enzyme) by 50%. The Selectivity Index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the EC50, indicating the therapeutic window of the compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to evaluate the antiviral properties of this compound.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine a compound's ability to protect cells from virus-induced cell death.
Materials:
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Complete cell culture medium
-
Virus stock of known titer
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or Neutral Red)
-
Plate reader
Procedure:
-
Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer the next day.
-
On the day of the assay, prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cell plates and add the serially diluted this compound. Include wells with medium only (cell control) and wells with medium but no this compound (virus control).
-
Infect the wells (except for the cell control wells) with a predetermined amount of virus that causes significant CPE within a few days.
-
Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line.
-
After the incubation period (typically 2-5 days), when significant CPE is observed in the virus control wells, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates (e.g., 6- or 12-well)
-
Virus stock of known titer
-
This compound stock solution
-
Serum-free medium
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-incubate the virus with each dilution of this compound for a specified time (e.g., 1 hour) at 37°C.
-
Remove the growth medium from the confluent cell monolayers and wash with PBS.
-
Inoculate the cells with the virus-suramin mixtures. Include a virus control (virus without this compound) and a mock-infected control (medium only).
-
Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Gently remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding concentration of this compound.
-
Incubate the plates until distinct plaques are visible (typically 2-10 days, depending on the virus).
-
Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control and determine the IC50 value.
Focus Reduction Assay
This assay is similar to the plaque reduction assay but is used for viruses that do not form clear plaques. It relies on immunostaining to detect infected cells (foci).
Materials:
-
Confluent monolayer of susceptible host cells in 96-well plates
-
Virus stock of known titer
-
This compound stock solution
-
Primary antibody specific for a viral antigen
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme
-
Fixing and permeabilization buffers
Procedure:
-
Follow steps 1-7 of the Plaque Reduction Assay protocol, using a 96-well plate format.
-
After the incubation period, fix the cells with a suitable fixative (e.g., cold methanol (B129727) or paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 in PBS).
-
Incubate the cells with the primary antibody against a specific viral protein.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with the enzyme-conjugated secondary antibody.
-
Wash the cells to remove unbound secondary antibody.
-
Add the appropriate substrate to develop a colorimetric or chemiluminescent signal.
-
Count the number of foci using a microscope or an automated plate reader.
-
Calculate the percentage of focus reduction for each this compound concentration and determine the IC50 value.
Visualizing the Mechanism of Action
To illustrate the proposed mechanisms of this compound's antiviral activity, the following diagrams were generated using the DOT language.
Caption: this compound's inhibition of viral entry by binding to viral glycoproteins.
Caption: this compound's inhibition of viral enzymes involved in replication.
Impact on Host Cell Signaling Pathways
Preliminary evidence suggests that this compound may also modulate host cell signaling pathways that are often hijacked by viruses to facilitate their replication and to evade the host immune response.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. Many viruses activate this pathway to promote their replication and to induce a pro-inflammatory state. Studies have shown that this compound can inhibit the NF-κB signaling pathway, which may contribute to its antiviral effects by dampening virus-induced inflammation.[15][16]
References
- 1. This compound is a potent inhibitor of Chikungunya and Ebola virus cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent inhibitor of Chikungunya and Ebola virus cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound Inhibits Chikungunya Virus Entry and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Chikungunya Virus Replication by Interacting with Virions and Blocking the Early Steps of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits helicase activity of NS3 protein of dengue virus in a fluorescence-based high throughput assay format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in the treatment of AIDS: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits Zika virus replication by interfering with virus attachment and release of infectious particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Current and Promising Antivirals Against Chikungunya Virus [frontiersin.org]
- 13. The anti-parasitic drug this compound potently inhibits formation of seminal amyloid fibrils and their interaction with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits EV71 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound attenuates intervertebral disc degeneration by inhibiting NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound protects against chronic stress-induced neurobehavioral deficits via cGAS–STING/NF-κB suppression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Suramin
Introduction
Suramin (B1662206) is a polysulfonated naphthylurea that has been in clinical use for nearly a century, primarily for the treatment of parasitic infections like African trypanosomiasis (sleeping sickness).[1] Its mechanism of action is complex and multifaceted, involving the inhibition of a wide array of enzymes and the blockade of growth factor signaling.[1][2] In recent years, this compound has garnered significant interest from researchers in oncology, virology, and immunology due to its potent in vitro activities. These application notes provide an overview of this compound's experimental use and detailed protocols for its in vitro evaluation.
Mechanism of Action
This compound's biological effects stem from its polyanionic nature, allowing it to bind to various proteins. Key mechanisms of action elucidated through in vitro studies include:
-
Inhibition of Growth Factor Binding: this compound is known to inhibit the binding of several growth factors to their receptors, including epidermal growth factor (EGF), platelet-derived growth factor (PDGF), fibroblast growth factors (FGFs), and transforming growth factor-beta (TGF-beta).[2][3] This blockade disrupts downstream signaling pathways that are crucial for cell proliferation and migration.
-
Enzyme Inhibition: It is a potent inhibitor of numerous enzymes. This includes DNA topoisomerase II, a nuclear enzyme involved in DNA replication, making it a potential cytotoxic agent against cancer cells.[4] this compound also inhibits reverse transcriptase, an enzyme critical for retroviral replication.[3] Furthermore, it has been shown to inhibit cGAMP synthase (cGAS), an enzyme involved in innate immunity, and various serine proteinases.[5][6]
-
Antiviral Activity: this compound exhibits antiviral properties by interfering with the early stages of the viral replication cycle, such as virus binding and entry into host cells.[1][7]
Application Notes
This compound as an Anti-Cancer Agent
This compound has been investigated as a therapeutic agent for various malignancies, including prostate, adrenal, and renal cancers.[2][4] Its anti-proliferative activity is attributed to its ability to interfere with tumor growth at multiple levels. In vitro, it inhibits the proliferation of various cancer cell lines in a dose-dependent manner.[8] For example, in transitional cell carcinoma cell lines, 50% growth inhibition was observed at concentrations ranging from 250 to 400 µg/mL.[8] However, it is noteworthy that at lower concentrations (50-125 µg/mL), this compound has been observed to have a stimulatory effect on the growth of some cell lines.[9][10]
This compound as an Antiviral Agent
The antiviral properties of this compound have been demonstrated against several viruses. It was initially studied as a potential treatment for HIV due to its ability to inhibit reverse transcriptase.[3] More recently, it has been shown to be effective against SARS-CoV-2 in cell culture.[7][11] Its mechanism involves blocking the early steps of viral replication, with an EC50 of approximately 20 µM in Vero E6 cells.[7] This makes this compound a valuable tool for in vitro studies of viral entry and replication.
This compound as a Specific Enzyme Inhibitor
This compound's ability to inhibit a wide range of enzymes makes it a useful tool for studying specific enzymatic pathways. It is a potent inhibitor of human neutrophil elastase, cathepsin G, and proteinase 3, with Ki values in the nanomolar to low micromolar range.[6] It also inhibits DNA topoisomerase II with an IC50 of about 5 µM.[4] Additionally, this compound has been identified as an inhibitor of cGAMP synthase (cGAS), thereby modulating the STING pathway and subsequent interferon-beta production.[5][12]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's in vitro activity from various studies.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
|---|---|---|---|---|
| NCI-N417 | Lung Cancer | MTT | 130 µM - 3715 µM (depending on serum concentration) | [10] |
| OS2 | Osteosarcoma | MTT | 21 µg/mL | [9] |
| CAL 24 | Melanoma | MTT | 1408 µg/mL | [9] |
| CAL 41 | Melanoma | MTT | 120 µg/mL | [9] |
| RT4 | Transitional Cell Carcinoma | Cell Proliferation | 100 µg/mL (after 3 days) | [8] |
| MBT2, T24, TCCSUP | Transitional Cell Carcinoma | Cell Proliferation | 250 - 400 µg/mL |[8] |
Table 2: Enzyme Inhibition Constants (Ki/IC50) for this compound
| Enzyme | Source | Inhibition Constant | Reference |
|---|---|---|---|
| DNA Topoisomerase II | Yeast | IC50: ~5 µM | [4] |
| DNA Topoisomerase II | Human Lung Cancer Cells | IC50: ~40 µM | [10] |
| Neutrophil Elastase | Human | Ki: 2 x 10⁻⁷ M | [6] |
| Cathepsin G | Human | Ki: 8 x 10⁻⁸ M | [6] |
| Proteinase 3 | Human | Ki: 5 x 10⁻⁷ M | [6] |
| Inducible Nitric Oxide Synthase (iNOS) | E. coli expressed | Ki: 2 µM | [13] |
| Neuronal Nitric Oxide Synthase (nNOS) | E. coli expressed | Ki: 75.11 µM |[13] |
Table 3: Antiviral Activity of this compound
| Virus | Cell Line | Assay | EC50 | Reference |
|---|
| SARS-CoV-2 | Vero E6 | Cytopathic Effect (CPE) Reduction | 20 ± 2.7 µM |[7] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methodologies used to assess this compound's effect on cancer cell lines.[10][14]
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound stock solution (sterile-filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells (medium only) and vehicle control wells if this compound is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Protocol 2: General Enzyme Inhibition Assay
This is a general protocol that can be adapted for various enzymes inhibited by this compound, such as proteinases or topoisomerases.[4][6][15]
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for the specific enzyme)
-
This compound stock solution
-
96-well plate or cuvettes
-
Spectrophotometer or plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and various concentrations of this compound in the assay buffer.
-
Pre-incubation: In a 96-well plate, add a fixed amount of the enzyme to each well. Then, add different concentrations of this compound. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.
-
Reaction Monitoring: Immediately monitor the reaction progress by measuring the change in absorbance (or fluorescence) over time at a specific wavelength. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
Data Analysis: Plot the reaction rate against the this compound concentration. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity. For determining the inhibition constant (Ki), the assay should be repeated with varying substrate concentrations.
Protocol 3: SARS-CoV-2 Plaque Reduction Assay
This protocol is based on the methodology described for evaluating the antiviral activity of this compound against SARS-CoV-2.[11]
Materials:
-
Vero E6 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 virus stock
-
This compound stock solution
-
6-well plates
-
Overlay medium (e.g., medium containing 1.2% Avicel)
-
Crystal violet staining solution (0.2% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates and grow them to form a confluent monolayer.
-
Infection: Prepare serial dilutions of this compound. Aspirate the culture medium from the cells and infect the monolayer with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units) in the presence of the various this compound concentrations. Incubate for 1 hour at 37°C to allow for virus adsorption.[11]
-
Overlay: After the incubation period, remove the virus inoculum and add 3 mL of overlay medium containing the corresponding concentration of this compound to each well.
-
Incubation: Incubate the plates for 3 days at 37°C in a 5% CO₂ incubator to allow for plaque formation.
-
Plaque Visualization: After incubation, fix the cells (e.g., with 4% paraformaldehyde) and then stain with crystal violet solution to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.
Visualizations
Caption: General workflow for in vitro evaluation of this compound.
Caption: Key molecular targets and pathways inhibited by this compound in vitro.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. This compound: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. This compound potently inhibits cGAMP synthase, cGAS, in THP1 cells to modulate IFN-β levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of neutrophil serine proteinases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits proliferation and DNA synthesis in transitional carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epidermal growth factor receptor expression and this compound cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. cache.kzoo.edu [cache.kzoo.edu]
- 14. broadpharm.com [broadpharm.com]
- 15. superchemistryclasses.com [superchemistryclasses.com]
Application Notes and Protocols for the Use of Suramin in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suramin (B1662206) is a polysulfonated naphthylurea that was originally developed for the treatment of African sleeping sickness. In the realm of cell culture research, it has garnered significant attention as a multifaceted inhibitor of a wide range of biological processes. Its mode of action is complex, primarily attributed to its ability to competitively inhibit the binding of various growth factors to their cell surface receptors, antagonize purinergic signaling, and inhibit the activity of various enzymes, including reverse transcriptase.[1][2] This broad spectrum of activity makes this compound a valuable tool for investigating signaling pathways, studying cancer cell proliferation, and exploring antiviral therapies in vitro.
These application notes provide a comprehensive overview of the use of this compound in cell culture studies, including its mechanisms of action, quantitative effects on various cell lines, and detailed protocols for key experimental procedures.
Mechanisms of Action
This compound's effects in cell culture are pleiotropic, stemming from its ability to interact with a variety of extracellular and intracellular targets:
-
Inhibition of Growth Factor Signaling: this compound is a potent antagonist of numerous growth factors, preventing them from binding to their receptors and initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. Key growth factors inhibited by this compound include Epidermal Growth Factor (EGF), Platelet-Derived Growth Factor (PDGF), Insulin-like Growth Factor 1 (IGF-1), and Transforming Growth Factor-beta (TGF-β).[1][2][3]
-
Antagonism of Purinergic Receptors: this compound acts as a non-selective antagonist of P2 purinergic receptors, particularly the P2Y and P2X subtypes.[4] By blocking these receptors, this compound interferes with ATP-mediated signaling, which is involved in a diverse range of cellular processes, including inflammation, apoptosis, and cell communication.
-
Enzyme Inhibition: this compound is known to inhibit the activity of several enzymes. Notably, it is a potent inhibitor of reverse transcriptase, an enzyme crucial for the replication of retroviruses.[5] This property has led to its investigation as a potential antiviral agent.
Data Presentation
The inhibitory effects of this compound on cell viability and proliferation vary depending on the cell type, culture conditions, and the duration of exposure. The following tables summarize the half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of this compound in various cell lines as reported in the literature.
| Cell Line | Cell Type | Assay | IC50 / EC50 (µM) | Reference(s) |
| Prostate Cancer | ||||
| PC-3 | Human Prostate Adenocarcinoma | Cell Proliferation | 50 - 100 | [6] |
| DU 145 | Human Prostate Carcinoma | Cell Proliferation | 50 - 100 | [6][7] |
| LNCaP-FGC | Human Prostate Adenocarcinoma | Colony Formation | ~300 µg/mL (~209 µM) | [8] |
| Lung Cancer | ||||
| A549 | Human Lung Carcinoma | Cell Growth | ~139 µM (200 µg/mL) | [9] |
| PC-13 | Human Lung Cancer | Cell Growth | ~139 µM (200 µg/mL) | [10] |
| NCI-H187 | Human Small Cell Lung Cancer | MTT Assay | >140 (stimulatory at lower conc.) | [11] |
| NCI-N417 | Human Small Cell Lung Cancer | MTT Assay | 130 - 3715 | [11] |
| Glioblastoma | ||||
| U-118 | Human Glioblastoma | Cell Growth | Dose-dependent inhibition | [12] |
| U-138 | Human Glioblastoma | Cell Growth | Dose-dependent inhibition | [12] |
| A-172 | Human Glioblastoma | Cell Growth | Dose-dependent inhibition | [12] |
| T98G | Human Glioblastoma | Cell Growth | Dose-dependent inhibition | [12][13] |
| Other Cancers | ||||
| T24 | Human Bladder Carcinoma | EGF Binding | ~300 | [3] |
| HT1376 | Human Bladder Carcinoma | EGF Binding | ~100 | [3] |
| Viral Inhibition | ||||
| Vero E6 | African Green Monkey Kidney | SARS-CoV-2 CPE | 20 ± 2.7 | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in sterile water or PBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 10 µM to 500 µM).
-
Carefully remove the medium from the wells and add 100 µL of the this compound-containing medium or control medium (medium with vehicle) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Incubation:
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on a shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Cell Proliferation Assay (Thymidine Incorporation Assay)
This protocol outlines the measurement of cell proliferation by quantifying the incorporation of [³H]-thymidine into newly synthesized DNA.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
[³H]-thymidine (1 µCi/well)
-
Cell harvester
-
Glass fiber filters
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the Cell Viability Assay protocol to seed and treat cells with this compound for the desired duration (e.g., 24-72 hours).[17]
-
-
Thymidine Labeling:
-
Approximately 4-18 hours before the end of the treatment period, add 1 µCi of [³H]-thymidine to each well.
-
Continue to incubate the plate at 37°C.
-
-
Cell Harvesting:
-
At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester. This will capture the DNA containing the incorporated [³H]-thymidine.
-
Wash the filters with PBS to remove unincorporated [³H]-thymidine.
-
-
Scintillation Counting:
-
Place the filters into scintillation vials.
-
Add an appropriate volume of scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis and, therefore, cell proliferation.
-
Western Blot Analysis of Signaling Pathway Modulation
This protocol provides a method to analyze the effect of this compound on the phosphorylation status of key proteins in growth factor and NF-κB signaling pathways.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Growth factor (e.g., EGF) or inflammatory stimulus (e.g., TNF-α)
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[4][18][19][20]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system (membranes, buffers, etc.)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-phospho-Akt (Ser473), anti-phospho-IκBα (Ser32), anti-p65, and their total protein counterparts, as well as a loading control like β-actin or GAPDH). Recommended starting dilution is typically 1:1000.[21][22]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if investigating growth factor signaling.
-
Pre-treat the cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., 100 ng/mL EGF for 15 minutes or 10 ng/mL TNF-α for 30 minutes).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Mandatory Visualization
Signaling Pathway Diagrams
Caption: this compound inhibits growth factor signaling by blocking ligand binding.
Caption: this compound antagonizes P2Y receptor signaling.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound's effects.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. benchchem.com [benchchem.com]
- 3. The effects of antiepileptic drugs on the growth of glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nsjbio.com [nsjbio.com]
- 5. This compound Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on the proliferation of primary epithelial cell cultures derived from normal, benign hyperplastic and cancerous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disruption of cellular energy balance by this compound in intact human prostatic carcinoma cells, a likely antiproliferative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on human prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits the growth of non-small-cell lung cancer cells that express the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [The effect of this compound on human lung cancer cell line in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits glioma cell proliferation in vitro and in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. ijrr.com [ijrr.com]
- 17. In vitro effect of this compound on lung tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
- 22. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
Suramin: A Comprehensive Guide for its Application as a P2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suramin (B1662206) is a polysulfonated naphthylurea that has been utilized for decades as an antiparasitic agent.[1] Beyond its initial therapeutic application, this compound has been extensively characterized in the scientific community as a broad-spectrum antagonist of P2 purinergic receptors.[2] These receptors, activated by extracellular nucleotides like adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), are crucial mediators in a vast array of physiological and pathophysiological processes, including neurotransmission, inflammation, and cell proliferation.[3][4][5] This document provides detailed application notes and protocols for the use of this compound as a P2 receptor antagonist in research and drug development settings.
P2 receptors are categorized into two main families: the ionotropic P2X receptors, which are ligand-gated ion channels, and the metabotropic P2Y receptors, which are G protein-coupled receptors (GPCRs).[4][5] this compound exhibits non-selective antagonism towards various subtypes within both families, although its potency and mechanism of action can vary.[6][7][8] Understanding these nuances is critical for the accurate design and interpretation of experiments.
Physicochemical Properties and Handling
| Property | Value |
| Molecular Formula | C₅₁H₄₀N₆O₂₃S₆ |
| Molecular Weight | 1429.2 g/mol |
| Appearance | White or faintly cream-colored powder |
| Solubility | Soluble in water (50 mg/ml) and physiological saline. Sparingly soluble in 95% ethanol (B145695) and insoluble in non-polar organic solvents.[1] |
| Storage | Store desiccated and protected from light. Prepare aqueous solutions fresh, as they can deteriorate upon storage.[1] |
Preparation of this compound Stock Solution (10 mM):
-
Weigh out 14.29 mg of this compound sodium salt.
-
Dissolve in 1 mL of sterile, nuclease-free water.
-
Mix thoroughly by vortexing until a clear, faint yellow solution is obtained.[1]
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot and store at -20°C for short-term use. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
Mechanism of Action
This compound's antagonism at P2 receptors is complex and subtype-dependent. At some P2X receptors, it acts as a non-competitive antagonist, while at certain P2Y receptors, it exhibits competitive antagonism.[7] For instance, studies on the P2X2 receptor have indicated a non-competitive inhibition mechanism. In contrast, for the P2Y receptor subtype found in turkey erythrocytes, this compound acts as a competitive antagonist.[9] It is important to note that this compound is not entirely specific for P2 receptors and has been shown to interact with other receptors and enzymes, including NMDA receptors and various ATPases.[1][10] Therefore, appropriate controls are essential in experimental design to account for potential off-target effects.
Potency of this compound at P2 Receptor Subtypes
The following table summarizes the reported potency of this compound at various human (h), rat (r), and other species' P2 receptor subtypes. Values are presented as IC₅₀ (half-maximal inhibitory concentration), Kᵢ (inhibitory constant), or pA₂ (a measure of antagonist potency). It is important to note that these values can vary depending on the experimental system, cell type, and assay conditions.
| Receptor Subtype | Species | Potency (IC₅₀/Kᵢ/pA₂) | Notes |
| P2X1 | human | IC₅₀: 0.21 µM | Moderately selective over P2X2 and P2X4. |
| P2X1 | rat | IC₅₀: 0.28 nM | Highly potent.[11] |
| P2X2 | human | Inactive | [6] |
| P2X2/3 | rat | IC₅₀: 28.0 µM | [12] |
| P2X3 | human | IC₅₀: 28.9 µM | [6] |
| P2X (Bladder) | - | IC₅₀: 1-5 µM | Non-competitive inhibition.[7] |
| P2X (PC-12 cells) | rat | IC₅₀: 1-5 µM | Non-competitive inhibition.[7] |
| P2Y (turkey) | turkey | pA₂: 5.77 | Competitive antagonism.[9] |
| P2U (human) | human | pA₂: 4.32 | Less potent than at the turkey P2Y receptor.[9] |
| P2Y₁₁ | human | - | This compound acts as an antagonist.[13] |
| VIP Receptors | rat | pA₂: 5.1-5.6 | Demonstrates off-target effects.[14] |
Signaling Pathways
The antagonism of P2 receptors by this compound blocks a cascade of downstream signaling events. The specific pathways inhibited depend on the receptor subtype being targeted.
P2X Receptor Signaling
P2X receptors are ligand-gated ion channels that, upon activation by ATP, allow the influx of cations such as Na⁺ and Ca²⁺, leading to membrane depolarization.[4][5] This influx of calcium can trigger various downstream events, including the activation of kinases and the inflammasome.[4]
Caption: General signaling pathway for P2X receptors.
P2Y Receptor Signaling
P2Y receptors are GPCRs that couple to different G proteins to initiate intracellular signaling cascades.[15] They can be broadly divided into two groups: those that couple to Gq/11 to activate phospholipase C (PLC), and those that couple to Gi/o to inhibit adenylyl cyclase (AC).[4][5]
Caption: General signaling pathways for P2Y receptors.
Experimental Protocols
The following are detailed protocols for key experiments using this compound as a P2 receptor antagonist.
In Vitro Radioligand Binding Assay
This protocol is designed to determine the affinity (Kᵢ) of this compound for a specific P2 receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the P2 receptor of interest
-
Radiolabeled ligand (e.g., [³H]-ATP, [³⁵S]-ATPγS)
-
This compound stock solution (10 mM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled agonist/antagonist for non-specific binding determination (e.g., ATPγS)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Microplate harvester
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the P2 receptor subtype of interest according to standard laboratory procedures.[16] Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[16]
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Assay buffer, radiolabeled ligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radiolabeled ligand, a high concentration of unlabeled ligand (e.g., 10 µM ATPγS), and cell membranes.
-
Competition Binding: Assay buffer, radiolabeled ligand, varying concentrations of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).[16]
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a microplate harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.[16]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.[17]
In Vitro Functional Assay: Calcium Imaging
This protocol measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca²⁺]ᵢ) induced by a P2Y receptor agonist in live cells.
Materials:
-
Cells expressing the Gq-coupled P2Y receptor of interest (e.g., HEK293 or 1321N1 cells)[8][18]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)[19]
-
Pluronic F-127[19]
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
P2Y receptor agonist (e.g., ATP, UTP, ADP)
-
This compound stock solution (10 mM)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope equipped with an appropriate filter set and a camera.
Protocol:
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.[19]
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in HBSS. For example, for Fluo-4 AM, a final concentration of 2-5 µM with 0.02% Pluronic F-127 is commonly used.[19] Remove the culture medium from the cells, wash with HBSS, and add the dye loading solution. Incubate at 37°C for 30-60 minutes in the dark.[19][20]
-
Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove extracellular dye.
-
This compound Incubation: Add HBSS containing various concentrations of this compound to the wells. Include a vehicle control (HBSS with the same concentration of DMSO or water as the this compound dilutions). Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Calcium Measurement: Place the microplate in a fluorescence microplate reader or on a fluorescence microscope.
-
Agonist Stimulation: Record a baseline fluorescence signal for a short period (e.g., 10-20 seconds).[19] Then, add the P2Y receptor agonist to each well and continue recording the fluorescence signal for several minutes.
-
Data Analysis: The change in intracellular calcium is often expressed as the ratio of fluorescence intensity after agonist addition to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF) over the baseline (ΔF/F₀).[19] Plot the peak response against the logarithm of the agonist concentration in the presence and absence of different concentrations of this compound. The inhibitory effect of this compound can be quantified by determining the IC₅₀ value.
Caption: Experimental workflow for a calcium imaging assay.
In Vitro Functional Assay: Patch-Clamp Electrophysiology
This protocol is used to measure the effect of this compound on the ion channel activity of P2X receptors.
Materials:
-
Cells expressing the P2X receptor of interest
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular (pipette) solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP)
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
P2X receptor agonist (e.g., ATP)
-
This compound stock solution (10 mM)
Protocol:
-
Cell Preparation: Culture cells expressing the P2X receptor of interest on glass coverslips.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a single cell. Clamp the cell at a holding potential of -60 mV.
-
Agonist Application: Apply the P2X receptor agonist to the cell using a rapid perfusion system to evoke an inward current.
-
This compound Application: Perfuse the cell with extracellular solution containing this compound for a few minutes.
-
Co-application: Apply the P2X receptor agonist in the continued presence of this compound and record the current.
-
Washout: Wash out this compound by perfusing with the control extracellular solution and re-apply the agonist to check for recovery of the response.
-
Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.[12]
In Vivo Protocol (General Guidance)
This section provides general guidance for in vivo studies. Specific doses and administration routes will depend on the animal model and research question.
Materials:
-
Experimental animals (e.g., mice, rats)
-
This compound solution for injection (sterile, physiological saline)
-
Administration equipment (e.g., syringes, infusion pumps)
Protocol:
-
Dosing: this compound is typically administered intravenously (i.v.) or intraperitoneally (i.p.). Doses can range from low, non-cytotoxic levels (e.g., 10 mg/kg) to higher, therapeutic concentrations.[21] For example, in some cancer studies, this compound was administered to achieve plasma concentrations of 10-50 µM.[21] In a study on autism spectrum disorder, intravenous infusions of 10 mg/kg and 20 mg/kg were used.[22]
-
Administration Schedule: The dosing schedule can vary from a single dose to multiple doses over several weeks.[21]
-
Monitoring: Monitor the animals for any adverse effects. This compound can have a complex toxicological profile.[18]
-
Outcome Measures: Assess the relevant physiological or behavioral endpoints according to the experimental design.
-
Pharmacokinetic Analysis: If required, collect blood samples at different time points to determine the plasma concentration of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of P2 receptors in various biological systems. Its broad-spectrum antagonist activity makes it suitable for initial screening and for studies where the specific P2 receptor subtype is unknown. However, its lack of selectivity and potential off-target effects necessitate careful experimental design and data interpretation. The protocols and data presented in this document provide a comprehensive resource for researchers utilizing this compound as a P2 receptor antagonist. Future research may focus on the development of more potent and selective P2 receptor antagonists to further dissect the complex roles of purinergic signaling.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Automated Planar Patch-Clamp Recording of P2X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. P2X and P2Y Receptors—Role in the Pathophysiology of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Pharmacological characterization of heterologously expressed ATP-gated cation channels (P2x purinoceptors) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPADS and this compound as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P2 purinoceptor blocker this compound antagonises NMDA receptors and protects against excitatory behaviour caused by NMDA receptor agonist (RS)-(tetrazol-5-yl)-glycine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.tocris.com [resources.tocris.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The P(2)-purinoceptor antagonist this compound is a competitive antagonist at vasoactive intestinal peptide receptors in the rat gastric fundus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. revvity.com [revvity.com]
- 18. Profiling of a this compound-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suramin Reverse Transcriptase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suramin is a polysulfonated naphthylurea that has been utilized for the treatment of trypanosomiasis and onchocerciasis. Its biological activity extends to the inhibition of various enzymes, including reverse transcriptases (RTs) of retroviruses.[1][2] This property has led to its investigation as a potential antiretroviral agent.[1][3] this compound exerts a potent inhibitory effect on the RNA-directed DNA polymerase activity of several retroviruses, including Human Immunodeficiency Virus (HIV).[1] The mechanism of inhibition is competitive with respect to the template-primer, suggesting an interaction with the enzyme's substrate-binding site.[4] These application notes provide a comprehensive protocol for assessing the inhibitory effect of this compound on reverse transcriptase activity using a non-radioactive, ELISA-based method.
Data Presentation
The inhibitory potency of this compound against various polymerases is summarized in the table below. It is important to note that IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations.
| Enzyme/Virus | Inhibitory Concentration (IC50/Ki) | Notes |
| Reverse Transcriptases | ||
| Oncornaviruses (general) | 0.1 - 1 µg/mL (IC50) | General range for several oncornaviruses including M-MLV and AMV.[4] |
| Rauscher Murine Leukemia Virus (R-MuLV) RT | 0.54 µM (Ki) | Competitive inhibition with respect to the template-primer. |
| Bovine Leukemia Virus (BLV) RT | 2.8 µM (IC50) | |
| Other Polymerases | ||
| DNA Polymerase α | 8 µM (IC50) | Non-competitive inhibition with respect to dNTPs and template-primer.[5] |
| DNA Polymerase β | 90 µM (IC50) | Relatively insensitive to this compound.[5] |
| DNA Polymerase δ | 36 µM (IC50) | [5] |
Experimental Protocols
Principle of the Assay
This protocol describes a non-radioactive reverse transcriptase inhibition assay using a colorimetric ELISA-based method. The assay measures the amount of digoxigenin (B1670575) (DIG)-labeled dUTP incorporated into a new DNA strand synthesized by the reverse transcriptase using a biotinylated oligo(dT) primer annealed to a poly(A) template. The biotinylated DNA product is captured on a streptavidin-coated microplate. The incorporated DIG is then detected by an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction with a substrate like ABTS. The intensity of the color is proportional to the RT activity, and a decrease in color intensity in the presence of this compound indicates inhibition.
Materials and Reagents
-
Recombinant Reverse Transcriptase (e.g., from HIV-1, M-MLV, or AMV)
-
This compound sodium salt
-
Streptavidin-coated 96-well microplate
-
Poly(A) template
-
Biotinylated oligo(dT) primer
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Digoxigenin-11-dUTP (DIG-dUTP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl2, 10 mM DTT)
-
Lysis Buffer (for sample preparation if using viral lysates)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-digoxigenin-POD, Fab fragments
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate solution
-
Stop Solution (e.g., 1% SDS)
-
Microplate reader
Experimental Workflow Diagram
Caption: Workflow of the this compound reverse transcriptase inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer. Create a serial dilution series of this compound to cover a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Dilute the reverse transcriptase enzyme to the working concentration in an appropriate buffer. The optimal concentration should be determined empirically to yield a robust signal in the linear range of the assay.
-
Prepare a reaction master mix containing the poly(A) template, biotinylated oligo(dT) primer, dNTP mix, and DIG-dUTP in the reaction buffer.
-
-
Reverse Transcriptase Reaction:
-
In a 96-well reaction plate (not the streptavidin-coated plate), add the following to each well:
-
Reaction Master Mix
-
This compound solution (at various concentrations) or vehicle control (for 0% inhibition)
-
Diluted Reverse Transcriptase enzyme
-
-
Include a negative control with no RT enzyme to determine the background signal.
-
Incubate the reaction plate at 37°C for 1-2 hours.
-
-
Capture of DNA Product:
-
Transfer the reaction mixtures from the reaction plate to the streptavidin-coated microplate.
-
Incubate for 1 hour at 37°C to allow the biotinylated DNA product to bind to the streptavidin.
-
-
Detection:
-
Wash the microplate three times with Washing Buffer to remove unbound components.
-
Add the Anti-digoxigenin-POD conjugate diluted in Washing Buffer to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the microplate five times with Washing Buffer.
-
Add the ABTS substrate solution to each well and incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding the Stop Solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Subtract the absorbance of the negative control (no RT) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Absorbance of this compound-treated sample / Absorbance of vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the reverse transcriptase activity, by fitting the data to a sigmoidal dose-response curve.
-
Mechanism of Inhibition
This compound acts as a competitive inhibitor of reverse transcriptase with respect to the template-primer. This means that this compound directly competes with the RNA/DNA hybrid for binding to the active site of the enzyme, thereby preventing the initiation of DNA synthesis.
Caption: Competitive inhibition of reverse transcriptase by this compound.
References
- 1. This compound in the treatment of AIDS: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an experimental chemotherapeutic drug, irreversibly blocks T cell CD45-protein tyrosine phosphatase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound therapy in AIDS and related disorders. Report of the US this compound Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a potent inhibitor of the reverse transcriptase of RNA tumor viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound affects DNA synthesis in HeLa cells by inhibition of DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Suramin in Preclinical Disease Models: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of suramin (B1662206) in various animal models of disease. It includes detailed experimental protocols, quantitative data on efficacy, and visualizations of the key signaling pathways involved.
This compound, a polysulfonated naphthylurea developed nearly a century ago for the treatment of African sleeping sickness, has garnered significant scientific interest for its potential therapeutic effects across a range of diseases.[1][2] Its mechanism of action is complex, primarily attributed to its ability to antagonize purinergic signaling by blocking P2 receptors, and its capacity to inhibit the binding of various growth factors to their receptors.[3][4][5] This broad activity profile has led to its investigation in animal models of autism spectrum disorder, cancer, kidney disease, and as a model for inducing neurotoxicity.
Autism Spectrum Disorder (ASD)
In mouse models of Autism Spectrum Disorder (ASD), this compound has shown promise in reversing core behavioral deficits.[2][6] The underlying hypothesis is that this compound's anti-purinergic properties can correct abnormal cellular communication, often referred to as the "cell danger response," which is theorized to be dysregulated in ASD.[2]
Quantitative Data: Efficacy of this compound in a Mouse Model of ASD
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Fragile X (Fmr1 knockout) mouse | 20 mg/kg this compound, intraperitoneally, weekly, starting at 9 weeks of age | Restored normal social behavior and improved metabolism. | [7] |
| Maternal Immune Activation (MIA) mouse model | Single 20 mg/kg intraperitoneal injection | Corrected autism-like behaviors and metabolism. The effects of a single dose lasted for approximately five weeks. | [6][8] |
Experimental Protocol: this compound Treatment in the Fragile X Mouse Model of ASD
This protocol is adapted from studies investigating the effect of this compound on autism-like features in the Fmr1 knockout mouse model.[7]
1. Animal Model:
-
Use Fragile X (Fmr1 knockout) mice and wild-type controls. House animals in a controlled environment with a standard light/dark cycle and ad libitum access to food and water.
2. This compound Preparation:
-
Dissolve this compound sodium salt in sterile, pyrogen-free 0.9% saline to a final concentration of 10 mg/mL.
-
Prepare fresh on the day of injection.
3. Administration:
-
Administer a weekly intraperitoneal (IP) injection of 20 mg/kg this compound to the Fmr1 knockout mice, starting at 9 weeks of age.
-
Administer an equivalent volume of saline to control groups (both wild-type and Fmr1 knockout).
4. Behavioral Analysis:
-
Conduct a battery of behavioral tests to assess social behavior and novelty preference. A common test is the three-chambered social interaction test.
5. Metabolic and Synaptic Analysis:
-
Perform mass spectrometry and metabolomics on brain extracts to assess metabolic changes.
-
Use electron microscopy and Western blot analysis of synaptosomal proteins to evaluate changes in synapse structure and protein expression.[7]
Signaling Pathway: this compound's Proposed Mechanism in ASD
This compound's therapeutic effect in ASD models is thought to be mediated by the blockade of purinergic signaling, which interrupts a chronic "cell danger response."
Cancer
This compound has been investigated as an anti-cancer agent due to its ability to inhibit the proliferation of various tumor cells.[9] It is known to interfere with the binding of several growth factors to their receptors, thereby disrupting downstream signaling pathways that promote cell growth and angiogenesis.[4]
Quantitative Data: Efficacy of this compound in a Mouse Lymphoma Model
| Animal Model | Treatment Regimen | Key Findings | Reference |
| C57BL/6 mice with subcutaneous EL4 lymphoma | Single intratumoral injection of this compound on day 10 post-cell injection | Significantly reduced tumor volume compared to saline-treated controls. | [3] |
Experimental Protocol: this compound Treatment in a Mouse Lymphoma Model
This protocol is based on a study evaluating the effect of this compound on tumor progression in a syngeneic mouse lymphoma model.[3]
1. Animal Model and Tumor Induction:
-
Use C57BL/6 mice.
-
Subcutaneously inject syngeneic EL4 lymphoma cells to induce tumor formation.
2. This compound Administration:
-
On day 10 post-cell injection, when tumors are established, administer a single intratumoral injection of this compound. The original study does not specify the exact dose, so dose-ranging studies may be necessary.
-
A control group should receive an equivalent volume of saline via intratumoral injection.
3. Tumor Measurement:
-
Measure tumor volume daily using calipers.
4. Molecular Analysis:
-
At a predetermined endpoint (e.g., day 6 post-treatment), sacrifice the mice and excise the tumors.
-
Isolate RNA and protein from tumor tissue for analysis.
-
Use real-time PCR to analyze the expression of P2 receptors and Western blot to assess the protein levels of these receptors.[3]
Signaling Pathway: this compound's Anti-Cancer Mechanism
This compound's anti-proliferative effects in cancer are partly attributed to its inhibition of growth factor signaling, such as the Fibroblast Growth Factor (FGF) pathway.[4]
Kidney Disease
In animal models of kidney disease, this compound has demonstrated protective effects by attenuating inflammation and fibrosis.[10][11] Its mechanism in the kidney is thought to involve the inhibition of signaling pathways mediated by growth factors like Transforming Growth Factor-beta (TGF-β).[12]
Quantitative Data: Efficacy of this compound in Rodent Models of Kidney Disease
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Streptozotocin-induced diabetic rats | 10 mg/kg this compound, intraperitoneally, weekly for 11 weeks | Reduced urinary excretion of total protein. | [1] |
| Cisplatin-induced acute kidney injury in mice | 10 mg/kg this compound, tail vein injection, 72 hours prior to cisplatin | Significantly decreased levels of BUN and serum creatinine (B1669602). | [11] |
| Cisplatin-induced renal proximal tubular cell damage in rats | 10 mg/kg this compound, single dose 2 hours after cisplatin | Increased proximal tubular epithelium height and decreased proximal tubular diameter. | [13] |
Experimental Protocol: this compound in a Rat Model of Diabetic Nephropathy
This protocol is based on a study investigating the long-term effects of this compound on renal function in streptozotocin-induced diabetic rats.[1]
1. Animal Model:
-
Induce diabetes in rats using streptozotocin (B1681764) (STZ).
-
Monitor blood glucose levels to confirm diabetes.
2. This compound Administration:
-
One week after STZ injection, begin weekly intraperitoneal injections of 10 mg/kg this compound.
-
A control group of diabetic rats should receive saline injections.
3. Outcome Measures:
-
Collect urine over 24-hour periods to measure total protein and albumin excretion.
-
At the end of the study period (e.g., 12 weeks), collect blood to measure serum creatinine and VEGF-A concentrations.
-
Harvest kidney tissue to analyze the mRNA expression of VEGF receptors (Vegfr1 and Vegfr2) in the renal cortex using RT-PCR.[1]
Signaling Pathway: this compound's Role in Attenuating Renal Injury
In diabetic kidney disease, this compound has been shown to block the activation of TGF-β₁ and STAT-3 signaling pathways, which are involved in inflammation and fibrosis.[12]
Neurotoxicity Model
While being investigated for therapeutic purposes, this compound itself can induce a dose-dependent peripheral sensory-motor polyneuropathy.[14][15] This has led to the use of this compound to create animal models of chemotherapy-induced neuropathy, providing a platform to study the underlying mechanisms and potential neuroprotective strategies.[16][17]
Quantitative Data: this compound-Induced Neurotoxicity in Rodents
| Animal Model | Treatment Regimen | Key Findings | Reference |
| C57Bl/6 mice | Single 250 mg/kg intraperitoneal injection | Significant decrease in mechanical withdrawal threshold, mild deficit in locomotor function, and decline in sensory nerve action potential amplitude and conduction velocity. | [16][17] |
| Rats | 18 mg/kg this compound, intraperitoneally, twice a week for 20 weeks | 57.7% of nerve fibers showed vesicular disruption of myelin sheaths; myelin sheath thickness was reduced. | [18] |
| Rats | Single 500 mg/kg intraperitoneal injection | Neuropathy developed within 2 weeks, with evidence of axonal degeneration and atrophy. | [15] |
Experimental Protocol: Induction of Neurotoxicity in Mice
This protocol is for establishing a mouse model of this compound-induced polyneuropathy.[16][17]
1. Animal Model:
-
Use adult C57Bl/6 mice.
2. This compound Administration:
-
Administer a single intraperitoneal injection of 250 mg/kg bodyweight this compound.
-
A control group should receive an equivalent volume of vehicle (e.g., saline).
3. Assessment of Neuropathy:
-
Behavioral Testing:
-
Mechanical Allodynia: Use the von Frey test to measure the mechanical withdrawal threshold at baseline and at several time points post-injection (e.g., days 3, 8, and 13). A decrease in the threshold indicates increased sensitivity.
-
Motor Function: Use the rotarod test to assess locomotor function and coordination.
-
-
Electrophysiology:
Experimental Workflow: Neurotoxicity Assessment
References
- 1. mdpi.com [mdpi.com]
- 2. nofone.org [nofone.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 5. This compound: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single dose of drug reverses autism-like symptoms in mice | University of California [universityofcalifornia.edu]
- 7. researchgate.net [researchgate.net]
- 8. Low‐dose this compound in autism spectrum disorder: a small, phase I/II, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits not only tumor growth and metastasis but also angiogenesis in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits renal fibrosis in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ir.library.louisville.edu [ir.library.louisville.edu]
- 12. Diabetes-Induced Renal Injury in Rats Is Attenuated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound on Renal Proximal Tubular Cells Damage Induced by Cisplatin in Rats (Histological and Immunohistochemical Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-induced neuropathy in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chronic administration of this compound induces neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Suramin Administration in Mice: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the administration of suramin (B1662206) to mice in a preclinical research setting. This compound, a polysulfonated naphthylurea, is a multifaceted compound with a history of use as an antiparasitic agent and has been investigated for its potential in oncology, virology, and neurodevelopmental disorder models. Its mechanism of action is complex, primarily involving the inhibition of purinergic signaling and the blockade of various growth factors. These protocols for intraperitoneal and intravenous administration are intended to ensure reproducibility and accuracy in experimental design. All quantitative data regarding dosage, toxicity, and pharmacokinetics are presented in structured tables for ease of reference. Furthermore, key signaling pathways affected by this compound and a general experimental workflow are visualized using diagrams to facilitate a deeper understanding of its application.
Mechanism of Action
This compound exerts its biological effects through several mechanisms:
-
Inhibition of Purinergic Signaling: this compound is a potent antagonist of P2 purinergic receptors (both P2X and P2Y subtypes).[1][2] Extracellular ATP and other nucleotides act as signaling molecules by binding to these receptors. By blocking them, this compound can modulate a wide range of physiological processes, including inflammation and neurotransmission.[1][2]
-
Inhibition of Growth Factor Signaling: this compound can bind to and inhibit the activity of numerous growth factors, preventing them from binding to their respective receptors.[3][4] This includes key players in cell proliferation and angiogenesis such as Platelet-Derived Growth Factor (PDGF), Epidermal Growth Factor (EGF), Vascular Endothelial Growth Factor (VEGF), and Fibroblast Growth Factor (FGF).[3][4] This action underlies its investigation as an anti-cancer agent.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound administration in mice.
Table 1: Dosage and Administration Routes in Murine Models
| Route of Administration | Dosage Range (mg/kg) | Frequency | Therapeutic Area | Reference |
| Intraperitoneal (IP) | 10 - 50 | Weekly or twice weekly | Autism Spectrum Disorder models, Hepatocellular Carcinoma | [1][5] |
| Intraperitoneal (IP) | 250 | Single dose | Neurotoxicity model | [6][7] |
| Intravenous (IV) | 10 - 20 | Single dose or weekly | Autism Spectrum Disorder models | [1] |
| Intravenous (IV) | 16 (as µg/g) | Single dose | Neurotoxin inhibition | [8] |
Table 2: Pharmacokinetic and Toxicity Profile of this compound in Mice
| Parameter | Value | Route of Administration | Notes | Reference |
| LD50 | 750 mg/kg | Intraperitoneal (IP) | [6][7] | |
| Plasma Half-life | ~1 week | Not specified | ||
| Distribution | Does not readily cross the blood-brain barrier. | Not applicable | [7] | |
| Common Adverse Effects | Weight loss, sensory and motor deficits (at high doses) | Intraperitoneal (IP) | At a dose of 250 mg/kg, a transient decline in body weight was observed. | [6][7] |
Experimental Protocols
Materials
-
This compound sodium salt (powder)
-
Sterile 0.9% saline or sterile water for injection
-
Sterile syringes (1 mL) and needles (25-30 gauge)
-
Animal scale
-
70% ethanol (B145695) wipes
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Solution
Note: this compound solution should be prepared fresh for each experiment.
-
Calculate the required amount of this compound based on the desired dose and the total weight of the mice to be treated.
-
Aseptically weigh the this compound powder.
-
Dissolve the this compound in sterile 0.9% saline or sterile water to the desired final concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.
Intraperitoneal (IP) Injection Protocol
Intraperitoneal injection is a common method for systemic administration in mice.
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9]
-
Procedure:
-
Wipe the injection site with a 70% ethanol wipe.
-
Tilt the mouse's head slightly downwards.
-
Insert a 27-30 gauge needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid (e.g., urine or blood) is drawn into the syringe.
-
Inject the this compound solution slowly. The maximum recommended injection volume is 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Observe the mouse for any signs of distress or adverse reactions.
Intravenous (IV) Tail Vein Injection Protocol
Intravenous injection allows for direct and rapid entry into the circulatory system.
-
Animal Warming: Warm the mouse under a heat lamp or on a warming pad to dilate the lateral tail veins.
-
Animal Restraint: Place the mouse in a suitable restraint device to secure the tail.
-
Procedure:
-
Wipe the tail with a 70% ethanol wipe.
-
Identify one of the lateral tail veins.
-
Using a 27-30 gauge needle with the bevel facing up, insert the needle into the vein at a shallow angle.
-
A successful insertion may be indicated by a flash of blood in the needle hub.
-
Inject the this compound solution slowly and steadily. The recommended maximum bolus injection volume is 5 mL/kg.[7]
-
If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse effects.
Visualizations
Signaling Pathways
References
- 1. Distribution of this compound, an antitrypanosomal drug, across the blood-brain and blood-cerebrospinal fluid interfaces in wild-type and P-glycoprotein transporter-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a pharmacokinetically based fixed dosing scheme for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I, Single-Dose Study to Assess the Pharmacokinetics and Safety of this compound in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distribution of [14C]this compound in tissues of male rats following a single intravenous dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morphological and enzymatic heterogeneity of this compound-induced lysosomal storage disease in some tissues of mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distribution of this compound, an Antitrypanosomal Drug, across the Blood-Brain and Blood-Cerebrospinal Fluid Interfaces in Wild-Type and P-Glycoprotein Transporter-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Suramin Use in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of suramin (B1662206) in preclinical cancer research, with a focus on dosing, administration, and mechanistic insights. The following protocols and data are intended to serve as a guide for designing and executing experiments involving this compound in various cancer models.
Introduction to this compound in Oncology Research
This compound is a polysulfonated naphthylurea that was originally developed for the treatment of trypanosomiasis. Its anticancer properties were later discovered, stemming from its ability to inhibit a wide range of biological targets. In cancer research, this compound has been investigated both as a standalone cytotoxic agent and, more commonly, as a chemosensitizer to enhance the efficacy of other anticancer drugs. Its mechanism of action is complex, involving the inhibition of growth factor signaling, angiogenesis, and various enzymes. However, its clinical application has been hampered by a narrow therapeutic window and significant toxicities at higher doses, including neurotoxicity, adrenal insufficiency, and proteinuria.[1][2][3][4][5] Recent preclinical studies have focused on using lower, non-toxic doses of this compound to exploit its chemosensitizing properties while minimizing adverse effects.[6][7][8][9][10]
Quantitative Data Summary: In Vivo this compound Dosing and Efficacy
The following tables summarize the in vivo dosing regimens and reported efficacy of this compound in various preclinical cancer models.
Table 1: this compound as a Single Agent
| Cancer Model | Animal Model | This compound Dose | Administration Route | Treatment Schedule | Key Findings |
| Pancreatic Cancer (MiaPaCa-2, AsPC-1, Capan-1 xenografts) | Nude Mice | Not specified | Not specified | Not specified | Significant reduction in tumor size (41-74%) and metastasis (34-79%). Reduced VEGF secretion and microvessel density.[11] |
| Lymphoma (EL4 syngeneic) | C57BL/6 Mice | Not specified | Intratumoral | Single injection on day 10 post-implantation | Reduced tumor progression.[12] |
| Squamous Cell Carcinoma (VX2 model) | Rabbits | Dose to maintain plasma concentration of 150-300 µg/mL | Not specified | 3 weeks | Promoted liver tumor growth.[13] |
Table 2: this compound as a Chemosensitizing Agent
| Cancer Model | Animal Model | This compound Dose | Combination Agent(s) | Administration Route | Treatment Schedule | Key Findings |
| Breast Cancer (MCF7 xenograft) | Mice | 10 mg/kg | Paclitaxel (B517696) (15 mg/kg) | Intravenous | Twice weekly for 2-3 weeks | Increased total response rate to 100% (from 71% with paclitaxel alone) and complete response rate to 63% (from 24%). Prolonged time to tumor progression and median survival.[6] |
| Pancreatic Cancer (MiaPaCa-2 xenograft) | Athymic Nude Mice | 5 mg/kg | Paclitaxel (20 mg/kg) | Not specified | This compound: once a week; Paclitaxel: twice a week, for 3 weeks | Enhanced tumor size reduction (60% with combination vs. 10% with paclitaxel alone). Delayed tumor regrowth.[7] |
| Prostate Cancer (PC3 xenograft) | Immunodeficient Mice | 10 mg/kg | Doxorubicin (B1662922) (5 mg/kg) | Intravenous | Twice weekly for 3 weeks | Complete inhibition of tumor growth. Significantly enhanced apoptosis.[8] |
| Non-Small Cell Lung Cancer (A549 xenograft, paclitaxel/carboplatin-pretreated) | Mice | 10 mg/kg | Docetaxel (B913) (10 mg/kg) | Not specified | Twice weekly for 3 weeks | Enhanced tumor regression (31% with combination vs. 15% with docetaxel alone).[9][10] |
| Melanoma (B16F10) | DBA2/J Mice | 10 mg/kg | Paclitaxel (50 mg/kg) | Intratumoral | Not specified | Inhibited tumor growth by 5- to 6-fold.[14] |
| Hepatocellular Carcinoma (DEN/CCl₄-induced) | Mice | 10 mg/kg | 1,25(OH)₂D₃ (0.5 µg/kg/day) | Not specified | Twice a week for 3 weeks | Enhanced the antitumor effect of 1,25(OH)₂D₃.[15] |
Experimental Protocols
General Protocol for In Vivo this compound Administration in a Mouse Xenograft Model
This protocol is a general guideline based on commonly reported methodologies for evaluating this compound as a chemosensitizer.[6][8][9][10]
Materials:
-
This compound sodium salt (sterile, for injection)
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
Tumor-bearing mice (e.g., nude mice with subcutaneously implanted human cancer xenografts)
-
Chemotherapeutic agent of choice
-
Sterile syringes and needles
-
Animal scale
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization and Tumor Implantation:
-
Acclimatize animals to the housing facility for at least one week prior to the experiment.
-
Subcutaneously implant cancer cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100 mm³ or ~100 mg) before starting treatment.[8]
-
-
Animal Grouping and Randomization:
-
Measure initial tumor volume and body weight.
-
Randomize animals into treatment groups (e.g., Vehicle Control, this compound alone, Chemotherapeutic agent alone, Combination of this compound and Chemotherapeutic agent). Ensure that the average tumor volume and body weight are comparable across all groups.[6]
-
-
Preparation of this compound Solution:
-
Dissolve this compound sodium salt in sterile PBS or 0.9% saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming an injection volume of 200 µL).
-
Prepare fresh on the day of injection.
-
-
Administration of this compound and Chemotherapeutic Agent:
-
Administer this compound via the desired route (e.g., intravenous or intraperitoneal injection). A common dose for chemosensitization is 10 mg/kg.[6][8][9][10]
-
The chemotherapeutic agent can be administered shortly after or concurrently with this compound, depending on the experimental design.
-
Follow the predetermined treatment schedule (e.g., twice weekly for three weeks).[6][8][9][10]
-
-
Monitoring and Data Collection:
-
Monitor the body weight of the animals regularly (e.g., twice a week) as an indicator of toxicity.[6]
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, or molecular analysis).
-
Protocol for Intratumoral this compound Administration
This protocol is adapted from a study using a syngeneic mouse lymphoma model.[12]
Materials:
-
As listed in Protocol 3.1.
Procedure:
-
Animal and Tumor Model:
-
Utilize a suitable animal model (e.g., C57BL/6 mice) and implant syngeneic tumor cells (e.g., EL4 lymphoma cells) subcutaneously.
-
-
Treatment Initiation:
-
Allow tumors to establish. In the cited study, treatment was initiated on day 10 post-implantation.[12]
-
-
Intratumoral Injection:
-
Prepare the this compound solution as described previously.
-
Carefully inject a defined volume of the this compound solution directly into the tumor mass.
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume daily or at other regular intervals.
-
At the study endpoint, sacrifice the animals and collect tumors for analysis of relevant biomarkers (e.g., gene expression, protein levels).[12]
-
Signaling Pathways and Mechanisms of Action
This compound's anticancer effects are pleiotropic, impacting multiple signaling pathways.
Inhibition of Growth Factor Signaling
This compound is known to inhibit the binding of various growth factors to their receptors, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[1][3] These include:
-
Platelet-Derived Growth Factor (PDGF)
-
Epidermal Growth Factor (EGF)
-
Fibroblast Growth Factors (aFGF and bFGF)[8]
-
Transforming Growth Factor-beta (TGF-β)[1]
-
Vascular Endothelial Growth Factor (VEGF)[11]
Caption: this compound inhibits growth factor signaling by preventing ligand-receptor binding.
Paradoxical Activation of EGFR Signaling
In some cancer models, such as A431 cells, this compound has been shown to paradoxically activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[16][17] This is thought to occur indirectly by inducing the release of membrane-bound TGF-α, which then activates EGFR.[16] This highlights the context-dependent effects of this compound.
Caption: Paradoxical activation of EGFR signaling by this compound-induced TGF-α release.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: General experimental workflow for in vivo this compound studies in cancer models.
Important Considerations and Cautions
-
Toxicity: High doses of this compound can lead to significant toxicity.[2][3][4][5] When using this compound as a single agent, careful dose-finding studies are essential. For chemosensitization studies, lower, non-toxic doses (e.g., 5-10 mg/kg in mice) are recommended.[6][7][8]
-
Tumor Growth Stimulation: In some contexts, this compound has been observed to stimulate tumor growth.[13][18] This effect is cell-type and concentration-dependent. Preliminary in vitro screening is advisable to rule out potential growth-promoting effects at the intended concentrations.
-
Pharmacokinetics: this compound has a long half-life in plasma.[19] This should be considered when designing treatment schedules, especially for long-term studies.
-
Purity and Formulation: Ensure the use of high-purity this compound suitable for in vivo studies. The vehicle used for dissolution should be sterile and non-toxic.
By carefully considering the dosage, administration route, and the specific cancer model, researchers can effectively utilize this compound as a tool to investigate cancer biology and to develop novel therapeutic strategies.
References
- 1. This compound: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Learning from this compound: A case study of NCI's much-hyped cancer drug that crashed and burned—35 years ago - The Cancer Letter [cancerletter.com]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an active drug for prostate cancer: interim observations in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Nontoxic doses of this compound enhance activity of doxorubicin in prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Nontoxic this compound treatments enhance docetaxel activity in chemotherapy-pretreated non-small cell lung xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits not only tumor growth and metastasis but also angiogenesis in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stimulation of tumor growth in vitro and in vivo by this compound on the VX2 model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound, an experimental chemotherapeutic drug, activates the receptor for epidermal growth factor and promotes growth of certain malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, an experimental chemotherapeutic drug, activates the receptor for epidermal growth factor and promotes growth of certain malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of this compound on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound: rapid loading and weekly maintenance regimens for cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Suramin: A Versatile Tool for Interrogating Purinergic Signaling Pathways
Application Notes and Protocols for Researchers
Introduction
Suramin (B1662206) is a polysulfonated naphthylurea that has been used for nearly a century, initially as a treatment for parasitic diseases like African sleeping sickness and onchocerciasis.[1] In the context of biomedical research, it has become an invaluable, albeit complex, pharmacological tool for studying purinergic signaling. Purinergic signaling involves the release of nucleotides like adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) into the extracellular space, where they act on a wide range of P2 receptors to mediate a vast array of physiological processes, including neurotransmission, inflammation, and cell proliferation.[2][3]
This compound functions primarily as a non-selective antagonist for most P2X and P2Y receptor subtypes.[4] This broad-spectrum activity makes it a useful first-line tool to determine if a biological response is mediated by purinergic signaling. However, its utility is nuanced by its multiple mechanisms of action, including the inhibition of enzymes that degrade extracellular nucleotides (ecto-ATPases) and other off-target effects.[3][5] These application notes provide a comprehensive overview of this compound's activity, quantitative data on its potency, and detailed protocols for its use in key experimental paradigms.
Mechanism of Action
This compound's interaction with the purinergic signaling cascade is multifaceted. It does not simply block one receptor but influences the entire signaling environment.
-
P2 Receptor Antagonism : this compound's most well-known function is its ability to block the activity of both ligand-gated P2X ion channels and G protein-coupled P2Y receptors.[2][6] It acts as a competitive or non-competitive antagonist depending on the receptor subtype and tissue type.[7][8] This broad antagonism is useful for initial investigations into the involvement of P2 receptors in a specific cellular response.[9]
-
Inhibition of Ecto-ATPases : Extracellular ATP levels are tightly regulated by ecto-nucleotidases (e.g., ecto-ATPases or apyrases) that hydrolyze ATP to ADP, AMP, and finally adenosine.[10] this compound is a potent, non-competitive inhibitor of these enzymes.[10][11] This inhibition can lead to an accumulation of extracellular ATP, which can complicate the interpretation of results by potentially potentiating purinergic signaling, even while the receptors are blocked.[8]
-
Off-Target Effects : Beyond the purinergic system, this compound is known to interact with a variety of other biological molecules and processes. It can inhibit mitochondrial ATP synthesis and the ADP/ATP carrier, affecting cellular energy metabolism.[12][13][14] It has also been reported to interact with various growth factors, G-proteins, and even evoke calcium release from the sarcoplasmic reticulum, independent of P2 receptors.[3][4][15] Researchers must be aware of these potential confounding effects.
Figure 1. Multifaceted mechanism of this compound in the purinergic signaling pathway.
Data Presentation: Inhibitory Potency of this compound
The potency of this compound varies considerably across different P2 receptor subtypes and enzymes. The following tables summarize key quantitative data from the literature. Researchers should note that values can differ based on the experimental system (e.g., cell type, species, assay conditions).
Table 1: this compound Potency at P2Y Receptors
| Receptor Subtype | Species/Cell Line | Assay Method | Value Type | Potency Value | Reference(s) |
|---|---|---|---|---|---|
| P2Y (general) | Guinea-pig taenia coli | Tissue Relaxation | pA₂ | 5.0 ± 0.82 | [8] |
| P2Y₁ | - | - | IC₅₀ | Equipotent to P2Y₂ | [16] |
| P2Y₂ | Human 1321N1 cells | Calcium Assay | Kᵢ | ~266 µM | [16] |
| P2Y₂ | Bovine Endothelial Cells | PI Response | pA₂ | 4.4 ± 0.4 | [7] |
| P2Y₁₁ | - | - | pKᵢ | ~6.0 (Moderate) | [17] |
| P2U (P2Y₂) | Human 1321N1 cells | Phospholipase C | pA₂ | 4.32 ± 0.13 | [18] |
| P2Y (turkey) | Turkey 1321N1 cells | Phospholipase C | pA₂ | 5.77 ± 0.11 |[18][19] |
Table 2: this compound Potency at P2X Receptors
| Receptor Subtype | Species/Cell Line | Assay Method | Value Type | Potency Value | Reference(s) |
|---|---|---|---|---|---|
| P2X (general) | Rat PC-12 / Bladder | Electrophysiology | IC₅₀ | 1 - 5 µM | [20] |
| P2X (general) | Guinea-pig bladder | Tissue Contraction | pA₂ | ~4.7 | [8][21] |
| P2X₁ | Human | - | IC₅₀ | 0.21 µM (for NF023, a derivative) |
| P2X₃ | Human | - | IC₅₀ | 28.9 µM (for NF023, a derivative) | |
Table 3: this compound Potency at Ecto-Enzymes
| Enzyme | Source | Assay Method | Value Type | Potency Value | Reference(s) |
|---|---|---|---|---|---|
| Ecto-ATPase | CPAE Cells | Enzyme Activity | IC₅₀ | pIC₅₀ = 4.0 | [5][7] |
| Ecto-ATPase | C6 Glioma Cells | Enzyme Activity | IC₅₀ | pIC₅₀ = 4.4 | [5][7] |
| Ecto-Apyrase | Torpedo electric organ | Enzyme Activity | Kᵢ | 30 µM (ADPase), 43 µM (ATPase) |[11] |
Experimental Protocols
Protocol 1: In Vitro P2 Receptor Antagonism Assay via Calcium Imaging
This protocol details how to assess this compound's ability to block agonist-induced calcium mobilization in a cell line expressing a specific Gq-coupled P2Y receptor.
Materials:
-
Human Astrocytoma (1321N1) cells stably expressing a P2Y receptor (e.g., P2Y₂).
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
This compound sodium salt.
-
P2 receptor agonist (e.g., ATP, UTP).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading and injection capabilities.
Methodology:
-
Cell Culture: Seed the transfected 1321N1 cells into a 96-well plate at an appropriate density and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing HBSS, 2-5 µM of the calcium dye, and 0.02% Pluronic F-127.
-
Wash cells once with HBSS.
-
Add 100 µL of loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
Wash cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well for the assay.
-
-
Antagonist Incubation:
-
Prepare a stock solution of this compound in water or buffer.
-
Add this compound at various final concentrations (e.g., 1 µM to 300 µM) to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature. Include vehicle-only wells as a control.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence reader and allow it to equilibrate.
-
Set the reader to record fluorescence intensity over time (e.g., one reading per second for 120 seconds).
-
After establishing a stable baseline (approx. 15-20 seconds), inject the P2 agonist (e.g., ATP at its EC₅₀ concentration) into the wells.
-
Continue recording to capture the peak calcium response and its subsequent decline.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline) for each well.
-
Normalize the response in this compound-treated wells to the response in the vehicle-treated control wells (100% response).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Figure 2. Experimental workflow for an in vitro calcium imaging antagonism assay.
Protocol 2: Ecto-ATPase Inhibition Assay
This protocol provides a method to measure this compound's inhibitory effect on ecto-ATPase activity by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP.
Materials:
-
Cell line or tissue known to express ecto-ATPase (e.g., C6 glioma cells, RAW 264.7 macrophages).[7]
-
Cell lysis buffer or membrane preparation buffer.
-
Assay buffer (e.g., Tris-HCl buffer with CaCl₂ and MgCl₂).
-
ATP sodium salt.
-
This compound sodium salt.
-
Malachite Green Phosphate Assay Kit or similar.
-
Phosphate standards.
-
96-well clear plates.
-
Spectrophotometer (plate reader).
Methodology:
-
Enzyme Preparation: Prepare either whole-cell lysates or isolated plasma membrane fractions from the cells or tissue of interest. Quantify the total protein concentration using a BCA or Bradford assay.
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of cell lysate/membrane protein to each well containing the assay buffer.
-
Add this compound at various final concentrations (e.g., 1 µM to 500 µM). Include a no-suramin control.
-
Include a "no enzyme" control to measure non-enzymatic ATP hydrolysis.
-
-
Enzymatic Reaction:
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate for a fixed time (e.g., 20-30 minutes) at 37°C. The time should be within the linear range of the reaction.
-
Stop the reaction by adding the Malachite Green reagent, which is acidic.
-
-
Phosphate Detection:
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).
-
-
Data Analysis:
-
Create a standard curve using the phosphate standards.
-
Convert the absorbance readings of the samples to the amount of Pi produced.
-
Subtract the Pi produced in the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no this compound" control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC₅₀ value.
-
Interpretation and Considerations
When using this compound, it is crucial to interpret the results with its complex pharmacology in mind.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 3. 100 Years of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2-purinoceptor antagonist this compound is a competitive antagonist at vasoactive intestinal peptide receptors in the rat gastric fundus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ecto-ATPase by PPADS, this compound and reactive blue in endothelial cells, C6 glioma cells and RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized clinical trial of low dose this compound intravenous infusions for treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of ecto-ATPase by PPADS, this compound and reactive blue in endothelial cells, C6 glioma cells and RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound antagonizes responses to P2-purinoceptor agonists and purinergic nerve stimulation in the guinea-pig urinary bladder and taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P2 purinergic receptors signal to STAT3 in astrocytes: Difference in STAT3 responses to P2Y and P2X receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound analogs, divalent cations and ATP gamma S as inhibitors of ecto-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Action of this compound upon ecto-apyrase activity and synaptic depression of Torpedo electric organ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition by this compound of mitochondrial ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound exposure alters cellular metabolism and mitochondrial energy production in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dual effect of this compound on calcium fluxes across sarcoplasmic reticulum vesicle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Profiling of a this compound-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PPADS and this compound as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PPADS and this compound as antagonists at cloned P2Y- and P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacological characterization of heterologously expressed ATP-gated cation channels (P2x purinoceptors) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound antagonizes responses to P2-purinoceptor agonists and purinergic nerve stimulation in the guinea-pig urinary bladder and taenia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biochemical Assays Using Suramin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suramin (B1662206) is a polysulfonated naphthylurea that has been used for the treatment of trypanosomiasis and onchocerciasis. Beyond its antiparasitic properties, this compound has been identified as a potent inhibitor of a wide range of proteins, making it a valuable tool in biochemical and pharmacological research. Its mechanism of action often involves the competitive inhibition of binding between proteins and their natural ligands or substrates, attributed to its polyanionic nature.
These application notes provide an overview of the use of this compound in various biochemical assays, complete with detailed protocols and quantitative data to facilitate experimental design and execution. The information is intended to guide researchers in utilizing this compound as an inhibitor to study enzyme kinetics, receptor-ligand interactions, and signaling pathways.
Mechanism of Action
This compound's broad inhibitory activity stems from its structure, which features multiple sulfonate groups. This allows it to interact with the positively charged binding sites on a variety of proteins, thereby disrupting their normal function. Key targets of this compound include:
-
P2 Purinergic Receptors: this compound is a non-selective antagonist of P2X and P2Y receptors, interfering with ATP and other nucleotide signaling.
-
Growth Factor Receptors: It inhibits the binding of several growth factors, such as Epidermal Growth Factor (EGF), Platelet-Derived Growth Factor (PDGF), Fibroblast Growth Factor (FGF), and Transforming Growth Factor-beta (TGF-β), to their respective receptors.
-
Enzymes: this compound is known to inhibit various enzymes, including reverse transcriptase, telomerase, DNA topoisomerase II, and several ATPases.
-
G Proteins: It can uncouple G protein-coupled receptors (GPCRs) from their associated G proteins by preventing the association of the Gα and Gβγ subunits.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound across a range of biochemical assays. This data can be used for initial experimental design and concentration selection.
Table 1: Inhibition of Receptor-Ligand Binding by this compound
| Target Receptor | Ligand/Assay | Cell Line/System | IC50 / pA2 | Citation(s) |
| P2Y Receptor | 2MeSATP-stimulated PI response | CPAE cells | pA2 = 5.5 ± 0.3 | [1] |
| P2U Receptor | UTP-stimulated PI response | CPAE cells | pA2 = 4.4 ± 0.4 | [1] |
| EGF Receptor | 125I-EGF binding | T24 urothelial carcinoma | ~300 µM | [2] |
| EGF Receptor | 125I-EGF binding | HT1376 urothelial carcinoma | ~100 µM | [2] |
| EGF Receptor | 125I-EGF binding | Human meningiomas | 320 ± 40 µM | [3][4] |
| IGF-1 Receptor | 125I-IGF-1 binding | T24 & HT1376 cells | ~60 µM | [2] |
| PDGF Receptor | 125I-PDGF binding | Swiss 3T3 cells | ~60 µM (90 µg/ml) | [5] |
| TGF-β Receptor | 125I-TGF-β binding | AKR-2B cells | Dose-dependent inhibition | [6] |
Table 2: Inhibition of Enzyme Activity by this compound
| Enzyme | Assay Type | Source/System | IC50 | Citation(s) |
| Reverse Transcriptase | RNA-directed DNA polymerase activity | Oncornaviruses | 0.1 - 1.0 µg/ml | [7] |
| DNA Topoisomerase II | Decatenation/Relaxation assay | Purified yeast enzyme | ~5 µM | [8][9] |
| DNA Topoisomerase II | Catalytic activity | PC-9 human lung cancer cells | ~100 µg/ml | [10] |
| DNA Polymerase α | DNA synthesis | HeLa cells | 8 µM | [11] |
| DNA Polymerase δ | DNA synthesis | HeLa cells | 36 µM | [11] |
| Hsp104 ATPase | ATP hydrolysis | Purified Hsp104 | ~10.1 µM (for refolding) | [12] |
| Ecto-ATPase | ATP hydrolysis | CPAE cells | pIC50 = 4.0 | [1] |
| Ecto-ATPase | ATP hydrolysis | C6 glioma cells | pIC50 = 4.4 | [1] |
| AIM2 Inflammasome | LDH and IL-1β release | LPS-primed BMDMs | 1.45 - 1.48 µM | [13] |
Experimental Protocols
P2Y Receptor Antagonism Assay (Calcium Mobilization)
This protocol describes a cell-based assay to measure the antagonistic effect of this compound on P2Y receptor activation by monitoring changes in intracellular calcium concentration.
Materials:
-
Cells expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells)
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
P2Y receptor agonist (e.g., 2MeSATP or UTP)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Protocol:
-
Cell Culture: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate for 1 hour at 37°C.
-
-
Wash: Aspirate the loading buffer and wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentration of this compound to the wells and incubate for 15-30 minutes at room temperature. Include wells with HBSS alone as a vehicle control.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the calcium dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the P2Y receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence intensity over time (e.g., every second for 60-120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
To determine the mode of antagonism, perform a Schild analysis by generating agonist dose-response curves in the presence of fixed concentrations of this compound. A parallel rightward shift in the agonist dose-response curve with a Schild slope of 1 is indicative of competitive antagonism.
-
Growth Factor Receptor Binding Assay (Radioligand Competition)
This protocol describes a competitive radioligand binding assay to determine the ability of this compound to inhibit the binding of a radiolabeled growth factor to its receptor on cell membranes.
Materials:
-
Cell membranes prepared from cells overexpressing the target growth factor receptor (e.g., A431 cells for EGFR)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA)
-
Radiolabeled growth factor (e.g., 125I-EGF)
-
Unlabeled growth factor (for determining non-specific binding)
-
This compound
-
96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Vacuum filtration manifold
-
Scintillation fluid and counter
Protocol:
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
50 µL of binding buffer
-
50 µL of serially diluted this compound or unlabeled growth factor (for competition curve) or binding buffer (for total binding).
-
50 µL of radiolabeled growth factor at a concentration near its Kd.
-
100 µL of cell membrane preparation (protein concentration to be optimized, typically 10-50 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold binding buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Total binding: Radioactivity in wells with only radioligand and membranes.
-
Non-specific binding (NSB): Radioactivity in wells with a high concentration of unlabeled growth factor.
-
Specific binding: Total binding - NSB.
-
Calculate the percentage of specific binding for each this compound concentration relative to the control (no this compound).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Reverse Transcriptase Inhibition Assay
This protocol describes a non-radioactive assay to measure the inhibition of reverse transcriptase activity by this compound using a commercially available kit.
Materials:
-
Recombinant reverse transcriptase (e.g., from HIV-1 or AMV)
-
Reverse Transcriptase Assay Kit (e.g., colorimetric or fluorescent)
-
This compound
-
Microplate reader
Protocol:
-
Reaction Setup: Follow the manufacturer's instructions for the specific reverse transcriptase assay kit. Typically, this involves preparing a reaction mixture containing a template-primer (e.g., poly(A)·oligo(dT)), dNTPs, and the enzyme.
-
Inhibitor Addition: Add serial dilutions of this compound to the reaction wells. Include a no-inhibitor control and a no-enzyme control.
-
Enzyme Addition: Add the reverse transcriptase to all wells except the no-enzyme control.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 1 hour).
-
Detection: Stop the reaction and perform the detection step according to the kit's protocol. This may involve measuring the incorporation of a labeled nucleotide or the amount of DNA synthesized.
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
ATPase Activity Assay (Malachite Green)
This protocol describes a colorimetric assay to measure the inhibition of ATPase activity by this compound based on the detection of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Purified ATPase enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2)
-
ATP solution
-
This compound
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well clear microplate
-
Microplate reader
Protocol:
-
Phosphate Standard Curve:
-
Prepare a series of phosphate standards of known concentrations in the assay buffer.
-
Add the standards to the microplate.
-
-
Reaction Setup:
-
In separate wells, add the assay buffer, the ATPase enzyme, and serial dilutions of this compound. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubate for 10-15 minutes at the desired reaction temperature (e.g., 37°C).
-
-
Initiate Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be near the Km of the enzyme.
-
Incubation: Incubate the plate at the reaction temperature for a time period that ensures the reaction is in the linear range (e.g., 15-30 minutes).
-
Stop Reaction and Color Development:
-
Stop the reaction by adding the Malachite Green reagent to all wells. This reagent will also react with the released Pi to produce a colored product.
-
Incubate at room temperature for 15-20 minutes for color development.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis:
-
Use the phosphate standard curve to determine the amount of Pi released in each well.
-
Subtract the background Pi (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of the FGF signaling pathway by this compound.
Caption: this compound's mechanism of action on GPCR signaling.
Experimental Workflow Diagram
Caption: General workflow for an in vitro inhibition assay with this compound.
Conclusion
This compound's ability to interact with a multitude of biological targets makes it a versatile tool for biochemical and pharmacological research. The protocols and data presented in these application notes provide a foundation for utilizing this compound as an inhibitor in a variety of assay formats. Researchers should carefully consider the non-specific nature of this compound's interactions and include appropriate controls in their experimental designs. By leveraging the information provided, scientists can effectively employ this compound to investigate signaling pathways, validate drug targets, and explore the mechanisms of cellular processes.
References
- 1. Inhibition of ecto-ATPase by PPADS, this compound and reactive blue in endothelial cells, C6 glioma cells and RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits growth factor binding and proliferation by urothelial carcinoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biphasic effects of this compound on125I-epidermal growth factor binding to human meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biphasic effects of this compound on 125I-epidermal growth factor binding to human meningiomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound binds to platelet-derived growth factor and inhibits its biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibition of growth factor receptor binding and mitogenicity in AKR-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a potent inhibitor of the reverse transcriptase of RNA tumor viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is an inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. This compound inhibits the phosphorylation and catalytic activity of DNA topoisomerase II in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound affects DNA synthesis in HeLa cells by inhibition of DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Hsp104 ATPase and Disaggregase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Application Note and Protocol: Evaluating the Anti-proliferative Effects of Suramin on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Suramin (B1662206) is a polysulfonated naphthylurea that was originally developed as an anti-parasitic agent.[1] Its potential as an anti-cancer therapeutic has been explored due to its multifaceted mechanism of action.[2][3] Primarily, this compound is known to interfere with key signaling pathways by inhibiting the binding of various growth factors to their cell surface receptors.[1][4] These include Platelet-Derived Growth Factor (PDGF), Epidermal Growth Factor (EGF), Fibroblast Growth Factor (FGF), Transforming Growth Factor-beta (TGF-β), and Insulin-like Growth Factor (IGF).[2][4][5] By blocking these interactions, this compound can antagonize the subsequent signaling cascades that drive tumor cell growth and proliferation.[1][2]
Beyond growth factor inhibition, this compound exhibits pleiotropic effects, including the inhibition of purinergic signaling, reverse transcriptase, and topoisomerase II activity.[1][3][6] Interestingly, in some cancer cell lines, low concentrations of this compound have been observed to be stimulatory, while higher concentrations are inhibitory.[6][7] This document provides a detailed protocol for assessing the anti-proliferative effects of this compound on cancer cell lines using a standard MTT assay and summarizes key quantitative data from existing literature.
Mechanism of Action: Inhibition of Growth Factor Signaling
This compound's primary anti-proliferative effect stems from its ability to act as a non-specific antagonist of growth factor-receptor binding. As a polyanionic molecule, it is thought to bind to the positively charged heparin-binding domains of many growth factors, sterically hindering their interaction with their cognate receptors.[5][8] This blockade prevents receptor dimerization and autophosphorylation, thereby inhibiting downstream mitogenic signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which ultimately leads to a reduction in cell proliferation.[4]
Quantitative Data: this compound IC50 Values in Cancer Cell Lines
The concentration of this compound required to inhibit cancer cell proliferation by 50% (IC50) varies significantly across different cell lines and experimental conditions, such as the concentration of fetal calf serum (FCS) in the culture medium.[6]
| Cancer Type | Cell Line(s) | IC50 Concentration (µM) | Notes |
| Lung Cancer | Various | 130 - 3715 µM | In medium with 10% FCS.[6] |
| Breast Cancer | MCF-7 | ~50 - 154 µM | [4][9] |
| MDA-MB-231 (ER-negative) | ~7 µM | ER-negative cells appear more sensitive.[9] | |
| Prostate Cancer | PC-3, DU 145, Primary Cells | 50 - 100 µM | [10] |
| Transitional Cell (Bladder) Carcinoma | RT4, MBT2, T24, TCCSUP | ~70 - 278 µM (100 - 400 µg/mL) | RT4 was the most sensitive cell line.[11] |
| Urothelial Carcinoma | T24, HT1376 | ~60 µM (for IGF1 binding) ~100-300 µM (for EGF binding) | Half-maximal inhibition of growth factor binding.[8] |
Experimental Protocol: Cancer Cell Line Proliferation (MTT Assay)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to measure the cytotoxic and anti-proliferative effects of this compound. The assay quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT salt to a purple formazan (B1609692) product in living cells.[12]
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FCS and 1% Penicillin-Streptomycin)
-
This compound sodium salt (prepare stock in sterile water or PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT Reagent (5 mg/mL in sterile PBS)
-
Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference at ~630-690 nm)
-
Humidified incubator (37°C, 5% CO₂)
Protocol Steps
-
Cell Seeding: a. Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer and Trypan Blue). b. Dilute the cell suspension to the optimal seeding density in complete culture medium. This density should be determined empirically for each cell line to ensure cells are in an exponential growth phase at the end of the assay (typically 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Include wells with medium only to serve as a background blank. e. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
Preparation of this compound Dilutions: a. Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile water or PBS. Filter-sterilize and store at -20°C. b. On the day of treatment, thaw the stock solution and prepare a working stock at twice the highest desired final concentration in serum-free or complete medium. c. Perform a serial dilution (e.g., 1:2 or 1:3) to create a range of concentrations. For example, to achieve final concentrations of 1000, 500, 250... µM, prepare 2x working solutions of 2000, 1000, 500... µM.
-
Cell Treatment: a. After the 24-hour incubation, carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions to the corresponding wells in triplicate. c. Add 100 µL of medium with the corresponding vehicle (the solvent used for this compound, e.g., PBS or water) to the "untreated" control wells. d. Incubate the plate for the desired exposure time (typically 48-72 hours).
-
MTT Assay Procedure: a. Following the treatment incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (including controls and blanks).[12] b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. A purple precipitate should be visible in the wells. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals. e. Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm or higher to reduce background noise. b. Calculate Percent Viability: i. Subtract the average absorbance of the medium-only blanks from all other readings. ii. Calculate the percent viability for each this compound concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100 c. Determine IC50: Plot the percent viability against the logarithm of the this compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Experimental Workflow Visualization
Important Considerations
-
Serum Concentration: this compound's cytotoxicity can be significantly higher in low-serum or serum-free media, as serum proteins may bind to the drug and reduce its effective concentration.[6]
-
Pleiotropic Effects: Be aware that at lower concentrations, this compound may stimulate the proliferation of certain cell lines.[7] It is crucial to test a wide range of concentrations to capture both potential stimulatory and inhibitory effects.
-
Controls: Always include untreated (vehicle) controls to represent 100% viability and medium-only blanks for background subtraction.
-
Alternative Assays: The results can be confirmed using orthogonal methods for measuring proliferation, such as direct cell counting, BrdU incorporation assays, or colony formation assays.
References
- 1. ascopubs.org [ascopubs.org]
- 2. This compound: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 6. Effects of this compound on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. This compound inhibits growth factor binding and proliferation by urothelial carcinoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of breast cancer growth by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on the proliferation of primary epithelial cell cultures derived from normal, benign hyperplastic and cancerous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits proliferation and DNA synthesis in transitional carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
Application Notes: Utilizing Suramin for the Study of G Protein-Coupled Receptors
Introduction
Suramin (B1662206) is a polysulfonated naphthylurea that has been historically used for the treatment of trypanosomiasis (African sleeping sickness).[1] For cell biologists and pharmacologists, this compound serves as a valuable, albeit complex, tool for investigating G protein-coupled receptor (GPCR) signaling. Its ability to interfere with the coupling of G proteins to their receptors allows researchers to probe the mechanisms of signal transduction.[2][3] While not highly selective, its actions provide a basis for dissecting G protein-dependent signaling pathways.[4] This document provides detailed application notes and protocols for using this compound in GPCR research.
Mechanism of Action
This compound's primary mechanism in the context of GPCRs is the disruption of the receptor-G protein interface. It is not a classical competitive antagonist that binds to the ligand-binding pocket of the receptor.[3] Instead, it acts downstream at the level of the G protein itself.[2][5]
Key aspects of its mechanism include:
-
Uncoupling of Receptor and G Protein: this compound physically prevents the coupling of the GPCR to its cognate heterotrimeric G protein.[2] This inhibits the formation of the high-affinity agonist-receptor-G protein ternary complex.[3]
-
Inhibition of G Protein Activation: It blocks the rate-limiting step of G protein activation—the agonist-induced exchange of GDP for GTP on the Gα subunit.[3][4]
-
Disruption of Gα and Gβγ Subunit Association: Direct evidence suggests that this compound acts by blocking the interface between the Gα and Gβγ subunits, suppressing their association.[2] This action explains both the disruption of receptor-G protein coupling and the inhibition of guanine (B1146940) nucleotide release.[2]
This uncoupling effect reduces the affinity of agonists for the receptor and prevents the downstream signaling cascade from being initiated.
Quantitative Data: this compound Activity at Various GPCRs
The following tables summarize the reported potency of this compound at different receptor systems. This data is crucial for designing experiments and interpreting results.
Table 1: Antagonist Potency (pA2/pKB) of this compound
| Receptor Target | Agonist | Preparation | pA2 / pKB (mean ± SEM) | Hill Slope (mean ± SEM) | Reference |
|---|---|---|---|---|---|
| VIP Receptor | Vasoactive intestinal peptide (VIP) | Rat gastric fundus | 5.1 ± 0.2 | 0.9 ± 0.2 | [6] |
| VIP Receptor | Pituitary adenylate cyclase activating peptide (PACAP) | Rat gastric fundus | 5.6 ± 0.1 | 1.0 ± 0.1 | [6] |
| P2Y-purinoceptor (turkey) | 2-Methylthioadenosine triphosphate (2MeSATP) | Transfected 1321N1 cells | 5.77 ± 0.11 | 1.16 ± 0.08 | [7] |
| P2U-purinoceptor (human) | Uridine triphosphate (UTP) | Transfected 1321N1 cells | 4.32 ± 0.13 (apparent) | 1.57 ± 0.19 | [7] |
| P2X-receptor | α,β-Methylene ATP | Rabbit ear artery | 4.79 ± 0.05 | 1.00 ± 0.09 |[8] |
Table 2: Inhibitory Concentrations (IC50) of this compound
| Target/Process | Assay System | IC50 | Reference |
|---|---|---|---|
| Systemin Binding | Plant (L. peruvianum) cell receptor | 160 µM | [9] |
| Systemin-induced Alkalinization | Plant (L. peruvianum) cell culture | 90 µM |[9] |
Visualizing the Mechanism and Workflow
GPCR Signaling and this compound Inhibition
The diagram below illustrates the canonical GPCR activation cycle and the point of inhibition by this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound disrupts receptor-G protein coupling by blocking association of G protein alpha and betagamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of receptor/G protein coupling by this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gsalpha-selective G protein antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The P2-purinoceptor antagonist this compound is a competitive antagonist at vasoactive intestinal peptide receptors in the rat gastric fundus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPADS and this compound as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is a slowly-equilibrating but competitive antagonist at P2x-receptors in the rabbit isolated ear artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Suramin In Vivo Efficacy in Leishmaniasis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Suramin (B1662206) is a polysulfonated naphthylurea compound that has been used for the treatment of African trypanosomiasis (sleeping sickness).[2] Its potential as an antileishmanial agent has been explored, with in vitro studies suggesting activity against both Leishmania donovani and Leishmania major.[2] The proposed mechanism of action involves the inhibition of key parasitic enzymes, including those in the glycolytic pathway.[3] This document provides a summary of the available, albeit retracted, in vivo efficacy data of this compound in a murine model of visceral leishmaniasis and outlines the corresponding experimental protocols.
In Vivo Efficacy of this compound in a Visceral Leishmaniasis Model (Retracted Data)
The following data is derived from a retracted study by Khanra et al. (2020) and should be viewed with the aforementioned disclaimer. The study investigated the efficacy of this compound in a BALB/c mouse model infected with Leishmania donovani.
Table 1: Effect of this compound on Hepatic and Splenic Parasite Burden in L. donovani Infected BALB/c Mice (Retracted Data)
| Treatment Group | Dosage Regimen | Organ | Parasite Burden Reduction (%) |
| This compound | 20 mg/kg/day, intraperitoneally, twice a week for 15 days | Liver | 84.3 ± 8.2 |
| This compound | 20 mg/kg/day, intraperitoneally, twice a week for 15 days | Spleen | 87.4 ± 5.2 |
Data from a retracted publication and should be interpreted with caution.[3][4]
Experimental Protocol: Murine Model of Visceral Leishmaniasis (Based on a Retracted Study)
This protocol is detailed from the retracted study by Khanra et al. (2020) to provide an example of an experimental design for evaluating the in vivo efficacy of compounds against visceral leishmaniasis.
3.1. Materials
-
Animal Model: 4-6 week old BALB/c mice (Mus musculus), same-sex, weighing 20-25g.[3]
-
Parasite: Leishmania donovani (e.g., strain AG83) promastigotes.[3]
-
Drug: this compound sodium salt.
-
Vehicle: Sterile 0.85% NaCl (saline).
-
Culture Medium: M199 medium supplemented with fetal bovine serum.
-
Equipment:
-
Syringes and needles for injection.
-
Animal housing and care facilities.
-
Microscope and slides for parasite quantification.
-
Homogenizers for tissue processing.
-
3.2. Experimental Workflow
References
- 1. Retraction: In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed this compound in visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 100 Years of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed this compound in visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RETRACTED: In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed this compound in visceral leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
Troubleshooting & Optimization
Navigating the Labyrinth of Suramin: A Technical Guide to Experimental Artifacts and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Suramin (B1662206), a polysulfonated naphthylurea, has a long history as an antiparasitic agent. However, its complex molecular structure and polyanionic nature contribute to a wide range of off-target effects and experimental artifacts that can confound research findings. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with this compound, ensuring the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it prone to off-target effects?
This compound is a symmetrical polysulfonated naphthylurea. Its highly negatively charged and flexible structure allows it to bind promiscuously to a wide variety of proteins, often through electrostatic interactions with positively charged amino acid residues in binding pockets. This promiscuity is the primary reason for its numerous off-target effects and its classification as a Pan-Assay Interference Compound (PAINS).[1][2]
2. What are the most well-characterized off-target effects of this compound?
The most extensively documented off-target effect of this compound is its non-selective antagonism of P2 purinergic receptors, including both P2X and P2Y subtypes.[3] Additionally, this compound is known to inhibit a diverse array of enzymes, including reverse transcriptases, DNA polymerases, and protein-tyrosine phosphatases. It also interferes with the binding of various growth factors to their receptors.[1][4][5]
3. At what concentrations are off-target effects of this compound typically observed?
Off-target effects can be seen across a broad concentration range. Inhibition of some P2X receptors can occur at low micromolar concentrations, while interference with other enzymes and growth factor receptors often requires higher concentrations (from tens to hundreds of micromolar).[3][4][6] It is crucial to perform dose-response experiments to determine the specific concentration at which this compound affects your system of interest.
4. How can I be sure that the observed effect of this compound in my experiment is specific?
To claim specificity, it is essential to include rigorous controls. This includes using a structurally related but inactive analog of this compound if available, employing structurally and mechanistically distinct inhibitors of your target of interest to see if they phenocopy the effects of this compound, and performing rescue experiments where the addition of the natural ligand or substrate can overcome the inhibitory effect of this compound.
Troubleshooting Guides
Issue 1: Unexpected Inhibition or Activation in a Biochemical Assay
Question: I am seeing inhibition (or unexpected activation) in my enzyme kinetic or receptor binding assay when I use this compound, but I am not sure if it is a genuine effect on my target. How can I troubleshoot this?
Answer: this compound is a notorious PAINS compound and can cause false positives in high-throughput screens and other biochemical assays.[7][8] Its polysulfonated nature can lead to non-specific protein binding and aggregation.
Troubleshooting Protocol:
-
Assess for Non-Specific Inhibition:
-
Detergent Test: Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in your assay buffer. If the inhibitory effect of this compound is significantly reduced, it may be due to compound aggregation.
-
Vary Enzyme/Protein Concentration: Perform the assay at different concentrations of your target protein. If the IC50 of this compound increases with increasing protein concentration, it suggests a stoichiometric, non-specific binding rather than true competitive inhibition.
-
Control with an Unrelated Protein: Test the effect of this compound on an unrelated enzyme or protein under the same assay conditions. Inhibition of multiple, unrelated proteins is a strong indicator of non-specific activity.
-
-
Characterize the Mechanism of Inhibition:
-
Kinetics Studies: Perform detailed enzyme kinetic studies (e.g., Michaelis-Menten kinetics) in the presence of varying concentrations of both the substrate and this compound. This can help determine if the inhibition is competitive, non-competitive, or uncompetitive, providing insights into its potential binding site.
-
Direct Binding Assays: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of this compound to your target protein and to quantify the binding affinity.
-
-
Validate with Orthogonal Approaches:
-
Use a More Selective Inhibitor: If available, compare the effects of this compound with a known, more selective inhibitor of your target.
-
Cell-Based Assays: If your target has a known cellular function, try to replicate the inhibitory effect in a relevant cell-based assay.
-
Issue 2: Altered Cell Viability or Proliferation in Cell-Based Assays
Question: I am observing changes in cell viability or proliferation in my cell culture experiments with this compound. How can I determine if this is a specific effect on my pathway of interest or a general cytotoxic/off-target effect?
Answer: this compound can impact cell proliferation and viability through various mechanisms, including interference with growth factor signaling and induction of apoptosis.[9][10] It is crucial to dissect these potential off-target effects from your intended target's role.
Troubleshooting Protocol:
-
Dose-Response and Time-Course Analysis:
-
Establish a full dose-response curve for this compound's effect on cell viability (e.g., using an MTT or CellTiter-Glo assay) and proliferation (e.g., by cell counting or BrdU incorporation).
-
Perform a time-course experiment to understand the kinetics of the observed effect.
-
-
Control for Growth Factor Interference:
-
If your cell culture medium contains serum or growth factors, be aware that this compound can interfere with their binding to receptors.[11][12][13][14]
-
Experiment in Serum-Free Media: If possible, conduct key experiments in a serum-free or defined medium to eliminate the confounding variable of growth factor inhibition.
-
Growth Factor Add-Back Experiment: In serum-free conditions, add back specific growth factors that are known to be important for your cell type and see if this compound blocks their pro-proliferative or pro-survival effects.
-
-
Assess Apoptosis and Cell Cycle:
-
Use assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays) to determine if this compound is inducing programmed cell death.
-
Analyze the cell cycle distribution (e.g., by flow cytometry after propidium (B1200493) iodide staining) to see if this compound is causing arrest at a specific phase.
-
-
Validate with a Secondary Target-Specific Perturbation:
-
Use a more specific method to inhibit your target of interest (e.g., a selective small molecule inhibitor, siRNA, or CRISPR/Cas9) and compare the cellular phenotype to that observed with this compound.
-
Quantitative Data on this compound's Off-Target Effects
The following tables summarize some of the reported inhibitory concentrations (IC50) and binding affinities (Ki/Kd) of this compound for various off-target proteins. Note that these values can vary depending on the experimental conditions.
| Target Class | Specific Target | Species | Assay Type | IC50 / Ki / Kd | Reference |
| P2X Receptors | P2X1 | Rat | Electrophysiology | 19 nM (with pre-incubation) | [6] |
| P2X2 | Rat | Electrophysiology | 0.76 µM | [6] | |
| P2X3 | Rat | Electrophysiology | 1.62 µM (with pre-incubation) | [6] | |
| P2X4 | Human | Electrophysiology | >300 µM | [6] | |
| P2Y Receptors | P2Y (general) | Turkey | Radioligand Binding | Ki = 7.3 µM | [11] |
| P2Y-purinoceptor | Turkey | Phospholipase C Assay | pA2 = 5.77 | [13] | |
| P2U-purinoceptor | Human | Phospholipase C Assay | pA2 = 4.32 | [13] | |
| Enzymes | Protein Kinase C (PKC) | - | Kinase Assay | Ki ≈ 17-31 µM (ATP competitive) | [15] |
| cdc2 kinase | - | Kinase Assay | IC50 ≈ 4 µM | [16] | |
| DNA Topoisomerase II | Human | Catalytic Assay | IC50 ≈ 100 µg/mL | [4][17] | |
| Reverse Transcriptase | - | - | IC50 < 1 µg/mL | [5] | |
| Hsp104 ATPase | - | ATPase Assay | - | [16][18] | |
| NSD2 (methyltransferase) | IC50 = 0.3 - 21 µM | [1] | |||
| Growth Factor Receptors | EGF Receptor Binding | Human | Radioligand Binding | Half-maximal inhibition at 100-300 µM | [1] |
| IGF-1 Receptor Binding | Human | Radioligand Binding | Half-maximal inhibition at 60 µM | [1] | |
| Other Proteins | HMGA2-DNA interaction | Human | AlphaScreen | - | [19] |
| TRIM21 | Human | Isothermal Titration Calorimetry | Kd ≈ 8 µM | [20] |
Visualizing this compound's Off-Target Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways known to be affected by this compound's off-target activities.
P2Y Receptor Signaling Interference
Fibroblast Growth Factor (FGF) Signaling Interference
References
- 1. researchgate.net [researchgate.net]
- 2. TGF Beta Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. This compound derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the phosphorylation and catalytic activity of DNA topoisomerase II in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of Telomerase Inhibition and Telomere Shortening by Noncytotoxic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Low‐dose this compound in autism spectrum disorder: a small, phase I/II, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The growth factor inhibitor this compound reduces apoptosis and cell aggregation in protein-free CHO cell batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits proliferation and DNA synthesis in transitional carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fibroblast Growth Factor (FGF) Family Signaling Pathways [rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. KEGG PATHWAY Database [genome.jp]
- 15. Tgfβ activation and signaling | PPT [slideshare.net]
- 16. This compound inhibits Hsp104 ATPase and disaggregase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound Inhibits Hsp104 ATPase and Disaggregase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of adaptive control with feedback to individualize this compound dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Suramin Concentration for Cell Culture Experiments: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of suramin (B1662206) in cell culture?
This compound is a polysulfonated naphthylurea that acts as a multifaceted inhibitor affecting several cellular processes. Its primary mechanisms include:
-
Inhibition of Growth Factor Signaling: this compound is known to inhibit the binding of various growth factors to their receptors, including epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and transforming growth factor-beta (TGF-β)[1][2]. This action can antagonize the growth of tumor cells that rely on these signaling pathways[1].
-
P2 Receptor Antagonism: It functions as an inhibitor of purinergic signaling pathways by blocking P2 receptors, which are involved in cellular processes like inflammation and proliferation[3][4].
-
Enzyme Inhibition: this compound can inhibit various enzymes, including reverse transcriptase, DNA topoisomerase II, and telomerase[1][5][6]. Its inhibitory effect on topoisomerase II has an approximate IC50 of 40 µM[6][7].
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
The effective concentration of this compound is highly cell-type dependent. A general starting range for many applications is between 10 µM and 300 µM. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. For instance, in some human lung cancer cell lines, IC50 values for growth inhibition can range from 130 µM to 3715 µM in media with 10% fetal calf serum (FCS)[7]. In contrast, for telomerase inhibition in some tumor cell lines, IC50 values can be as low as 1 to 3 µM[5].
Q3: How does serum concentration in the culture medium affect this compound's activity?
Serum concentration can significantly impact the cytotoxic effects of this compound. For example, the cytotoxicity of this compound on NCI-N417 cells was found to be 18 times higher in a medium containing 2% FCS compared to a medium with 10% FCS[7]. This is likely due to the binding of this compound to proteins in the serum, which reduces its effective concentration. It is therefore recommended to maintain a consistent serum concentration throughout your experiments.
Q4: What are the visual signs of this compound-induced cytotoxicity in cell culture?
Visual signs of cytotoxicity can include:
-
Changes in cell morphology, such as rounding and detachment from the culture surface.
-
A decrease in cell density and the presence of floating dead cells.
-
For neuronal cultures, this compound can cause dose- and time-dependent myelinated fiber degeneration[8].
Q5: Can this compound stimulate cell growth?
Paradoxically, at lower concentrations, this compound has been observed to stimulate the proliferation of some cell lines, such as the NCI-H187 and NCI-N417 small cell lung cancer cell lines[7]. In some instances, this compound can activate the epidermal growth factor receptor (EGFR) signaling pathway, promoting the growth of certain malignant cells[9]. This highlights the importance of a thorough dose-response analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death at Expected "Effective" Concentration | Cell line is highly sensitive to this compound. | Perform a dose-response experiment starting with a much lower concentration range (e.g., 1-10 µM). |
| Serum concentration in the medium is too low, increasing the effective concentration of this compound. | Ensure consistent and appropriate serum levels in your culture medium. Consider that lower serum requires lower this compound concentrations[7]. | |
| No Observable Effect at High Concentrations | Cell line is resistant to this compound. | Confirm the resistance by testing a very high concentration range. If resistance is confirmed, consider alternative inhibitors for your target pathway. |
| This compound has degraded. | Ensure proper storage of this compound stock solutions. This compound is stable in common infusion fluids for at least seven days at 4°C and 22°C[10]. | |
| Inconsistent Results Between Experiments | Variability in cell seeding density. | Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment. |
| Inconsistent serum concentration. | As mentioned previously, maintain a consistent serum percentage in your culture medium across all experiments. | |
| Unexpected Stimulation of Cell Growth | Biphasic effect of this compound. | This can occur at low concentrations in some cell lines[7][11]. Re-evaluate your dose-response curve to identify the inhibitory range. |
Quantitative Data Summary
Table 1: IC50 Values for this compound-Induced Growth Inhibition in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Serum Conditions | Reference |
| Human Lung Cancer Cell Lines | Lung Cancer | 130 - 3715 | 10% FCS | [7] |
| NCI-N417 | Small Cell Lung Cancer | More potent in 2% FCS vs 10% FCS | 2% vs 10% FCS | [7] |
| FaDu, MCF7, PC3 | Epithelial Tumor | 60 - 165 | Not Specified | [5] |
| Primary Prostate Epithelial Cultures | Prostate Cancer | 50 - 100 | Serum-free | [12] |
| PC-3, DU 145 | Prostate Cancer | Comparable to primary cultures | Serum-containing | [12] |
| Dorsal Root Ganglion Neurons | Neuronal | 283 | Not Specified | [13] |
Table 2: Inhibitory Concentrations of this compound on Specific Molecular Targets
| Target | Assay | IC50 (µM) | Reference |
| Telomerase | TRAP Assay (in lysates and intact cells) | 1 - 3 | [5] |
| Topoisomerase II | kDNA Decatenation Assay | ~40 | [7] |
| Yeast Topoisomerase II | Decatenation/Relaxation Assay | ~5 | [6] |
| EGF Binding (T24 cells) | Radioligand Binding Assay | ~300 | [14] |
| EGF Binding (HT1376 cells) | Radioligand Binding Assay | ~100 | [14] |
| IGF1 Binding (T24 & HT1376 cells) | Radioligand Binding Assay | ~60 | [14] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT or WST-1)
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of this compound dilutions in your complete cell culture medium. A common starting range is a 2-fold serial dilution from a high concentration (e.g., 1000 µM) down to a low concentration (e.g., ~1 µM). Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.
-
For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours. Read the absorbance at the recommended wavelength[15].
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Assessing this compound's Effect on a Specific Signaling Pathway (e.g., by Western Blot)
-
Cell Treatment: Plate cells in larger format dishes (e.g., 6-well plates). Once they reach the desired confluency, treat them with the predetermined optimal concentration of this compound for a specific duration. Include both positive and negative controls.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated (active) form of your protein of interest and an antibody for the total protein as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation upon this compound treatment.
Visualizations
Caption: this compound's multifaceted inhibitory action on cellular signaling pathways.
References
- 1. This compound: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacodynamics of Telomerase Inhibition and Telomere Shortening by Noncytotoxic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Effects of this compound on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of this compound toxicity in stable myelinating dorsal root ganglion cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an experimental chemotherapeutic drug, activates the receptor for epidermal growth factor and promotes growth of certain malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical stability of this compound in commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulation of tumor growth in vitro and in vivo by this compound on the VX2 model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on the proliferation of primary epithelial cell cultures derived from normal, benign hyperplastic and cancerous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits growth factor binding and proliferation by urothelial carcinoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
Suramin Toxicity in Primary Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of suramin (B1662206) in primary cell culture models.
Frequently Asked Questions (FAQs)
Q1: What is the general range of this compound concentrations that induce toxicity in primary cells?
A1: The cytotoxic concentration of this compound varies significantly depending on the primary cell type, culture conditions, and duration of exposure. For example, the IC50 (inhibitory concentration 50%) for primary epithelial cultures from human prostates is reported to be between 50 µM and 100 µM[1]. In contrast, primary dorsal root ganglion neurons (DRGNs) show an IC50 of approximately 283 µM after 24 hours of treatment[2][3]. In primary human airway epithelial (HAE) cells, viability remained above 80% even at high doses, with a 50% cytotoxic concentration (CC50) greater than 500 µM[4]. It is crucial to perform a dose-response experiment for your specific primary cell model.
Q2: What are the known mechanisms of this compound-induced toxicity in cell culture?
A2: this compound is a multi-target molecule, and its toxicity can be attributed to several mechanisms:
-
Induction of Apoptosis: this compound can trigger the intrinsic apoptotic pathway, marked by the activation of caspase-9[5]. It has also been shown to elevate intracellular ceramide levels, a known precursor to apoptosis[6][7].
-
Mitochondrial Stress: In primary hepatocytes, this compound has been observed to protect against LPS-induced apoptosis by regulating mitochondrial stress and inactivating the JNK-Mst1 signaling pathway[8]. However, in other contexts, it has been associated with mitochondrial toxicity[9].
-
Enzyme Inhibition: this compound is a potent inhibitor of numerous enzymes, including DNA topoisomerase II, which can contribute to its cytotoxic effects[10][11].
-
Growth Factor and Receptor Antagonism: It can block the binding of various growth factors (like bFGF) to their receptors, thereby inhibiting proliferation and other cellular functions[12][13]. It is also a well-known antagonist of P2 purinoceptors[14][15].
-
Disruption of Calcium Homeostasis: Treatment with this compound can lead to an increase in intracellular calcium levels, a potential trigger for cytotoxic pathways[2][3].
Q3: Can this compound interfere with standard cell viability assays?
A3: Yes. Given its broad enzymatic inhibitory activity, this compound may interfere with assays that rely on enzymatic reactions, such as MTT or MTS assays which measure metabolic activity. At subcytotoxic levels, it has been shown to enhance the efficacy of other drugs, which could complicate interpretations[16]. It is highly recommended to include a cell-free control (media + this compound + assay reagent) to check for direct chemical interference. Consider using an alternative, non-enzymatic method for viability assessment, such as the lactate (B86563) dehydrogenase (LDH) release assay (measuring membrane integrity) or direct cell counting with a viability dye like Trypan blue[5].
Q4: Does the presence of serum in the culture medium affect this compound's toxicity?
A4: Absolutely. The concentration of fetal calf serum (FCS) in the culture medium can significantly alter the apparent cytotoxicity of this compound. One study on lung cancer cell lines found that this compound was substantially more cytotoxic in low-serum (2% FCS) or serum-free medium compared to medium containing 10% FCS[11]. This is likely due to this compound binding to plasma proteins, which reduces its effective free concentration. When comparing results, it is essential to standardize or report the serum concentration.
Quantitative Data on this compound Cytotoxicity
The following tables summarize key quantitative data on this compound's effects in various cell culture models.
| Cell Type | Assay | Parameter | Value | Exposure Time | Reference |
| Primary Human Prostate Epithelial Cells | Proliferation Assay | IC50 | 50 - 100 µM | 7 days | [1] |
| Primary Dorsal Root Ganglion Neurons (DRGN) | WST-1 / MTT | IC50 | 283 µM | 22-24 hours | [2][3] |
| Calu-3 (Human Lung Epithelial) | MTS Assay | CC50 | >500 µM | Not Specified | [4] |
| Vero E6 | MTS Assay | CC50 | >5 mM | 72 hours | [4] |
| HepG2 (Human Hepatoma) | MTT Assay | LD50 | 45.04 µM | Not Specified | [5] |
| Human Lung Cancer Cell Lines (Panel) | MTT Assay | IC50 | 130 - 3715 µM | Not Specified | [11] |
| MCF-7 (Human Breast Cancer) | WST-1 Assay | IC50 | 153.96 µM | Not Specified | [17][18] |
| Bovine Capillary Endothelial (BCE) Cells | Proliferation Assay | IC50 | >250 µg/ml | Not Specified | [12] |
Note: IC50 (50% inhibitory concentration), CC50 (50% cytotoxic concentration), and LD50 (50% lethal dose) are often used interchangeably in cell culture studies to denote the concentration at which 50% of the desired effect (inhibition or cell death) is observed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability results. | 1. Interference of this compound with the viability assay (e.g., MTT, MTS).2. Inconsistent cell seeding density. | 1. Run a cell-free control to test for direct assay interference.2. Use an alternative assay like LDH release or Trypan blue exclusion.3. Ensure a homogenous single-cell suspension before seeding. |
| Cells detach from the culture plate at higher this compound concentrations. | This compound may interfere with cell adhesion mechanisms. It has been observed to interact with extracellular matrix components like laminin (B1169045).[3] | 1. Ensure culture vessels are adequately coated (e.g., with poly-L-lysine and laminin for neuronal cultures).2. Consider that detachment may be an early indicator of cytotoxicity.3. Document cell morphology and attachment alongside viability data. |
| Observed toxicity is much lower than expected from the literature. | 1. High serum concentration in the medium is binding the this compound.[11]2. The specific primary cell type is resistant to this compound.[19]3. Degradation of the this compound stock solution. | 1. Perform experiments in reduced-serum or serum-free medium, if tolerated by the cells.2. Confirm the resistance with a positive control cytotoxic agent.3. Prepare fresh this compound solutions for each experiment. |
| Stimulation of cell proliferation at low this compound concentrations. | This paradoxical effect has been observed in some small cell lung cancer cell lines.[11] The mechanism is not fully understood but highlights this compound's pleiotropic actions. | 1. Perform a wide dose-response curve to identify if a stimulatory window exists for your cell type.2. Acknowledge this effect in your analysis; it may be a relevant biological response. |
Experimental Protocols & Visualizations
General Workflow for Assessing this compound Toxicity
This workflow outlines the key steps for a typical in vitro toxicity study.
Caption: General experimental workflow for evaluating this compound toxicity in primary cells.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound can induce apoptosis through multiple interconnected pathways. This diagram illustrates two prominent mechanisms: the ceramide pathway and the intrinsic (mitochondrial) pathway.
Caption: Simplified signaling pathways involved in this compound-induced apoptosis.
Protocol: Cell Viability Assessment using LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a suitable alternative to metabolic assays when testing compounds like this compound. It measures the release of LDH from damaged cells into the culture supernatant.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in your complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "maximum LDH release" controls.
-
Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Maximum Release Control: One hour before the end of the incubation, add 10 µL of the lysis solution provided with your LDH assay kit to the "maximum release" wells. This will completely lyse the cells and serve as a 100% cytotoxicity control.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Assay Procedure: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation & Measurement: Incubate the plate at room temperature for 15-30 minutes, protected from light. Stop the reaction using the provided stop solution. Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Untreated Control Abs) / (Max Release Abs - Untreated Control Abs)] * 100
Protocol: Apoptosis Detection by Caspase-9 Activity Assay
This protocol outlines the measurement of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway activated by this compound[5].
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat with this compound as described in the LDH assay protocol. Include untreated controls.
-
Reagent Preparation: Prepare the caspase-glo® 9 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the caspase-glo® 9 reagent to each well.
-
Mix the contents by gently shaking the plate on a plate shaker at 300-500 rpm for 1 minute.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Increased luminescence in this compound-treated wells compared to the untreated control indicates activation of caspase-9 and induction of apoptosis. Results are typically expressed as fold change over the control.
References
- 1. Effects of this compound on the proliferation of primary epithelial cell cultures derived from normal, benign hyperplastic and cancerous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of this compound against HepG2 cells through activation of intrinsic apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of ceramide in this compound-induced cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. This compound protects hepatocytes from LPS-induced apoptosis by regulating mitochondrial stress and inactivating the JNK-Mst1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. pnas.org [pnas.org]
- 11. Effects of this compound on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, an anticancer and angiosuppressive agent, inhibits endothelial cell binding of basic fibroblast growth factor, migration, proliferation, and induction of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of the P2-purinoceptor antagonist, this compound, on human platelet aggregation induced by adenosine 5'-diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PPADS and this compound as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 100 Years of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 18. Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective sensitivity of solid tumors to this compound in primary cultures of tumor cells from patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Suramin Stability and Degradation in Aqueous Solution: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) regarding the stability and degradation of suramin (B1662206) in aqueous solutions. Proper handling and understanding of a compound's stability are critical for reproducible and accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: The main degradation route for this compound in aqueous solutions is the hydrolysis of the central urea (B33335) bond. This process results in the formation of a primary degradation product, an amine precursor. This hydrolysis follows first-order kinetics.
Q2: How stable is this compound in solution at room temperature and physiological temperature (37°C)?
A2: this compound is relatively stable at both room temperature and 37°C in aqueous solutions, especially when protected from light. Studies have shown that at 37°C, approximately 98.3% of the initial amount of this compound remains after 42 days.[1] Degradation is significantly slow under these conditions, but it is important to note that solutions are generally recommended for immediate use after preparation.
Q3: What is the recommended method for storing this compound solutions?
A3: For short-term use, freshly prepared solutions should be used immediately. For longer-term storage, stock solutions can be stored at -20°C for several months. It is also consistently recommended to protect this compound solutions from light to minimize potential photodegradation.
Q4: Is this compound compatible with common intravenous infusion fluids?
A4: Yes, this compound at a concentration of 1 mg/mL has been shown to be chemically stable in 0.9% NaCl, 5% dextrose, and lactated Ringer's injections for at least seven days when stored in glass infusion bottles at 4°C in the dark or at 22°C with or without protection from light.[2]
Q5: Can this compound cause aggregation in my experiments?
A5: The role of this compound in aggregation is complex. It has been shown to prevent the aggregation of certain proteins, such as seminal amyloid fibrils.[3] However, it can also induce the aggregation of other proteins, like the prion protein PrP.[4] In cell culture, this compound has been observed to effectively disperse cell aggregates in protein-free CHO cell cultures.[5] Whether you observe aggregation will depend on the specific components of your experimental system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected results in cell-based assays. | Degradation of this compound in the culture medium due to prolonged incubation at 37°C. | Prepare fresh this compound solutions for each experiment. For long-term experiments, consider replenishing the this compound-containing medium at appropriate intervals. |
| Interaction with media components. | Ensure the compatibility of this compound with your specific cell culture medium. While stable in common infusion fluids, complex biological media may have components that interact with this compound. | |
| Precipitation or cloudiness observed in the this compound solution. | Poor solubility or aggregation. | This compound is soluble in water and physiological saline. If precipitation occurs, ensure the correct solvent is used and that the concentration is not above its solubility limit. Gentle warming to 37°C and sonication may aid dissolution. For cellular work, the use of a low concentration of a non-denaturing detergent might help, but its compatibility with the experiment must be verified. |
| pH of the solution is not optimal. | Check the pH of your final solution. Although this compound is used across a range of pH values, extreme pH could affect its solubility and stability. | |
| Variability between experimental replicates. | Inconsistent solution preparation or storage. | Adhere strictly to a standardized protocol for solution preparation. Use freshly prepared solutions whenever possible or, if using frozen stock, ensure it is thawed and mixed properly before use. Always protect solutions from light. |
| Photodegradation from ambient light exposure. | Prepare and handle this compound solutions in a low-light environment. Use amber-colored tubes or wrap containers in aluminum foil. | |
| Unexpected biological effects observed in experiments. | This compound's interaction with multiple signaling pathways. | Be aware that this compound is not a highly specific inhibitor. It is known to interact with various growth factor receptors and signaling cascades, such as the MAPK/ERK pathway.[1][6] These off-target effects could influence your experimental outcome. Include appropriate controls to account for these potential effects. |
Quantitative Stability Data
The stability of this compound is highly dependent on temperature. The rate of degradation increases significantly at elevated temperatures.
Table 1: Temperature-Dependent Degradation of this compound
| Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Notes |
| 37 | ~42 days (estimated) | 1.665 x 10⁻⁵ h⁻¹ | Hydrolysis is slow at physiological temperature.[1] |
| 90 | ~5.5 hours | - | In 0.9% NaCl injection, demonstrating accelerated degradation at high temperatures.[2] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Preparation:
-
Weigh the desired amount of this compound sodium salt powder in a sterile container.
-
Add sterile, purified water or physiological saline to achieve the target concentration (e.g., 10 mg/mL).
-
Mix gently by inversion or vortexing until the powder is completely dissolved. The resulting solution should be clear and faintly yellow.
-
For cell culture experiments, sterile filter the solution through a 0.22 µm filter.
-
-
Short-Term Storage:
-
It is highly recommended to use the solution immediately after preparation.
-
If immediate use is not possible, store at 2-8°C, protected from light, for no longer than 24 hours.
-
-
Long-Term Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to several months.
-
When needed, thaw an aliquot at room temperature or 37°C and use it immediately. Do not refreeze.
-
Protocol 2: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing this compound stability. Specific parameters may need to be optimized for your equipment and experimental setup.
-
Sample Preparation:
-
Prepare a this compound solution at a known concentration (e.g., 1 mg/mL) in the aqueous medium of interest (e.g., water, buffer at a specific pH, infusion fluid).
-
Incubate the solution under the desired stress conditions (e.g., elevated temperature, exposure to light).
-
At specified time points, withdraw an aliquot of the solution.
-
If necessary, dilute the aliquot with the mobile phase to fall within the linear range of the standard curve.
-
-
HPLC Conditions (Isocratic Reversed-Phase):
-
Column: C18 reversed-phase column (e.g., 4 µm, 5 mm x 100 mm).
-
Mobile Phase: A mixture of water-methanol (e.g., 51:49, v/v) containing an ion-pairing agent like 0.001 M tetrabutylammonium (B224687) phosphate (B84403) and buffered at a specific pH (e.g., 0.01 M ammonium (B1175870) acetate (B1210297) buffer, pH 6.5).[7]
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 238 nm.[7]
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Generate a standard curve with known concentrations of this compound.
-
Inject the samples from the stability study and determine the concentration of this compound based on the peak area relative to the standard curve.
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
-
Protocol 3: Photostability Testing of this compound Solution (as per ICH Q1B Guidelines)
This protocol outlines a forced degradation study to assess the photostability of a this compound solution.
-
Sample Preparation:
-
Prepare a solution of this compound in the desired aqueous vehicle.
-
Place the solution in a chemically inert, transparent container.
-
Prepare a "dark control" sample by wrapping an identical container with the same solution in aluminum foil to protect it completely from light.
-
-
Light Exposure:
-
Place the test and dark control samples in a photostability chamber.
-
Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet (UV) light.
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near UV energy should be not less than 200 watt hours/square meter.[7][8]
-
-
Analysis:
-
At the end of the exposure period, analyze the content of this compound in both the exposed and dark control samples using a validated stability-indicating method, such as HPLC (see Protocol 2).
-
Compare the results from the exposed sample to those of the dark control. A significant loss of this compound in the exposed sample compared to the dark control indicates photodegradation.
-
Also, examine the chromatograms for the appearance of new peaks, which would indicate the formation of photodegradation products.
-
Visualizations
This compound Degradation Pathway
References
- 1. Stimulation of extracellular signal-regulated kinase pathway by this compound with concomitant activation of DNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enters and accumulates in low pH intracellular compartments of v-sis-transformed NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-parasitic drug this compound potently inhibits formation of seminal amyloid fibrils and their interaction with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The growth factor inhibitor this compound reduces apoptosis and cell aggregation in protein-free CHO cell batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an experimental chemotherapeutic drug, activates the receptor for epidermal growth factor and promotes growth of certain malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. iagim.org [iagim.org]
Suramin Interference in Biochemical and Cellular Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with suramin (B1662206) in their experiments. This compound's polysulfonated naphthylurea structure contributes to its broad biological activity but also leads to interference in a variety of biochemical and cellular assays.[1][2] This guide offers insights into the mechanisms of interference and provides actionable solutions for mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's interference in biochemical and cellular assays?
A1: this compound is a polyanionic molecule, meaning it carries multiple negative charges at physiological pH.[3][4][5] This property allows it to non-specifically bind to proteins, particularly at positively charged sites. This interaction can inhibit the activity of a wide range of proteins, including growth factors, enzymes, and receptors, leading to confounding results in various assays.[3][4][5] Its binding to proteins can occur through electrostatic interactions and ring stacking with aromatic amino acids.[3][4]
Q2: In which common assays is this compound known to cause interference?
A2: this compound's promiscuous binding can affect a broad spectrum of assays. Known interferences include, but are not limited to:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): this compound can disrupt antibody-antigen interactions or inhibit enzyme-substrate reactions used for detection.
-
Kinase and Phosphatase Assays: It is a known inhibitor of various kinases (e.g., p34cdc2 kinase) and protein-tyrosine phosphatases.[6][7][8][9]
-
Cell Proliferation and Viability Assays (e.g., MTS, WST-1): this compound can directly inhibit cell proliferation and has cytotoxic effects at higher concentrations, which can be misinterpreted as a specific compound effect.[1][3][10]
-
Protein Quantification Assays (e.g., Bradford): The dye-binding principle of the Bradford assay can be affected by this compound's interaction with the dye or protein.
-
DNA and RNA-related Assays: this compound is known to inhibit reverse transcriptases, DNA polymerases, and DNA topoisomerase II, and can interfere with DNA-protein binding.[11][12][13] It can also displace RNA from RNA-dependent RNA polymerase (RdRp).[14]
-
Ligand-Receptor Binding Assays: this compound can block the binding of various growth factors (e.g., EGF, PDGF, TGF-beta) to their receptors.[4][15]
Q3: Can this compound's effects be cell-line specific?
A3: Yes, the antiproliferative activity and cytotoxicity of this compound can vary depending on the cell line.[16] For example, the concentration of this compound required to achieve 50% growth inhibition (IC50) has been shown to differ between various tumor cell lines.[16]
Q4: Does the presence of serum in my cell culture medium affect this compound's activity?
A4: Absolutely. The amount of protein, such as fetal calf serum (FCS) or human serum albumin (HSA), in the culture medium is a significant factor that interferes with this compound's sensitivity.[16] Higher protein concentrations can lead to increased this compound binding, reducing its effective concentration and resulting in higher IC50 values.[16]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter when using this compound in your experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| Unexpected inhibition in a kinase/phosphatase assay. | This compound is a known inhibitor of a wide range of kinases and phosphatases.[6][7] | 1. Run a control: Include a "this compound only" control to quantify its direct inhibitory effect on the enzyme. 2. Use a structurally unrelated inhibitor: If possible, confirm your findings with an inhibitor that has a different mechanism of action. 3. Perform dose-response curves: This will help determine the IC50 of this compound for your specific enzyme and differentiate it from your experimental compound's effect. |
| Inconsistent results in cell proliferation/viability assays (MTS, WST-1). | This compound itself inhibits cell proliferation and can be cytotoxic.[1][3] The effect can also be influenced by the protein content of the media.[16] | 1. Determine the IC50 of this compound: Perform a dose-response experiment with this compound alone on your specific cell line to establish its baseline cytotoxicity. 2. Standardize serum concentration: Use a consistent and, if possible, reduced serum concentration across all experiments to minimize variability in this compound's effective concentration.[16] 3. Consider serum-free media: If your cell line can be maintained in serum-free conditions, this can eliminate the confounding factor of serum protein binding.[16] |
| Low signal or high background in an ELISA. | This compound may be interfering with antibody-antigen binding or the enzymatic detection step. | 1. Pre-incubation control: Incubate this compound with the antibody or the enzyme-substrate components separately to identify the point of interference. 2. Wash steps: Ensure thorough washing steps to remove any unbound this compound. 3. Alternative detection system: If this compound is inhibiting the enzyme (e.g., HRP), consider using an alternative detection method. |
| Discrepancies in protein concentration determined by Bradford assay. | This compound's polyanionic nature can interfere with the Coomassie dye binding to proteins. | 1. Use a different protein assay: Consider using a BCA assay, which is generally less susceptible to interference from charged molecules. 2. Include a this compound control in your standard curve: Prepare your protein standards in the same buffer containing the same concentration of this compound as your samples. |
| Inhibition of DNA/RNA polymerase activity in a cell-free assay. | This compound is a known inhibitor of various polymerases and can also interfere with protein-DNA/RNA interactions.[12][14][17] | 1. Titrate this compound concentration: Determine the precise concentration at which this compound inhibits the polymerase in your specific assay setup. 2. Increase substrate concentration: In some cases, increasing the concentration of nucleotides or the DNA/RNA template may help overcome competitive inhibition. 3. Purification of the protein of interest: If studying a specific DNA/RNA binding protein, ensure it is highly purified to minimize non-specific interactions. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) and dissociation constants (Kd) of this compound in various assays, providing a reference for its potential off-target effects.
Table 1: Inhibitory Concentration (IC50) of this compound in Various Assays
| Target/Assay | System | IC50 Value | Reference |
| Yeast DNA Topoisomerase II | Purified enzyme (decatenation/relaxation assay) | ~5 µM | [11][13] |
| p34cdc2 Kinase | Purified enzyme | ~4 µM | [6] |
| Cdc25A Phosphatase | Purified enzyme | 1.5 µM | [7] |
| Telomerase | FaDu, MCF7, PC3 cell lysates and intact cells | 1 - 3 µM | [18] |
| HIV-1 Infection | In vitro | IC50: 0.21 - 3.17 µM | [19] |
| SARS-CoV-2 Replication | Vero E6 cells | ~20 µM | [10][20] |
| M. tuberculosis RecA ATP Hydrolysis | Purified enzyme | 1.75 µM | [21] |
| Cellular Proliferation | Transitional carcinoma cell lines | 100 - 400 µg/ml | [1] |
Table 2: Binding Affinity (Kd) of this compound for Various Proteins
| Protein | Method | Kd Value | Reference |
| SARS-CoV-2 N-NTD | Bio-Layer Interferometry (BLI) | 2.74 µM | [17] |
| Human Mcm10 | Surface Plasmon Resonance (SPR) | 460 nM (for analogue NF157) | [12] |
| HuR | Surface Plasmon Resonance (SPR) | 2.4 x 10⁻⁴ mol/L | [22] |
Key Experimental Protocols
Below are generalized methodologies for common assays where this compound interference is a concern. These should be adapted to specific experimental needs.
Cell Viability/Proliferation Assay (WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of your test compound, this compound alone (for control), and a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot dose-response curves to determine IC50 values.
In Vitro Kinase Assay
-
Reaction Setup: In a microplate or microcentrifuge tubes, prepare the kinase reaction mixture containing the kinase, substrate (e.g., a specific peptide), and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Add your test compound, this compound (as a control inhibitor), or a vehicle control to the respective wells/tubes.
-
Initiate Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a specific duration.
-
Stop Reaction: Terminate the reaction using a stop solution (e.g., EDTA).
-
Detection: Detect kinase activity. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the reaction.
-
Fluorescence-based assay: Using a phosphorylation-specific antibody and a fluorescent secondary antibody.
-
-
Data Analysis: Quantify the kinase activity and calculate the percentage of inhibition for each compound concentration.
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Chip Preparation: Immobilize the target protein (ligand) onto the surface of an SPR sensor chip.
-
Analyte Preparation: Prepare a series of concentrations of the analyte (e.g., this compound) in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface and monitor the change in the refractive index in real-time. This generates association and dissociation curves.
-
Regeneration: After each analyte injection, regenerate the sensor chip surface to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and its interference in experimental workflows.
Caption: Mechanism of this compound interference in assays.
Caption: A logical workflow for troubleshooting this compound interference.
Caption: this compound's inhibition of growth factor signaling.
References
- 1. This compound inhibits proliferation and DNA synthesis in transitional carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 4. Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 100 Years of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on p34cdc2 kinase in vitro and in extracts from human H69 cells: evidence for a double mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. experts.azregents.edu [experts.azregents.edu]
- 10. This compound Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. The anti-parasitic agent this compound and several of its analogues are inhibitors of the DNA binding protein Mcm10 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound is an inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound interference with transforming growth factor-beta inhibition of human renal cell carcinoma in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of schedule, protein binding and growth factors on the activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Disturbs the Association of the N-Terminal Domain of SARS-CoV-2 Nucleocapsid Protein with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacodynamics of Telomerase Inhibition and Telomere Shortening by Noncytotoxic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The anti-parasitic drug this compound potently inhibits formation of seminal amyloid fibrils and their interaction with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. This compound, screened from an approved drug library, inhibits HuR functions and attenuates malignant phenotype of oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Suramin Efficacy in In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with suramin (B1662206) in in vivo experimental models. Our goal is to help you overcome common challenges and improve the efficacy of your studies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
Problem 1: High Toxicity and Adverse Events
Researchers often face challenges with this compound-induced toxicity, which can manifest as neuropathy, fatigue, and weight loss.[1][2][3][4]
| Symptom | Potential Cause | Recommended Action |
| Neuropathy (sensory and motor deficits) | Dose-limiting toxicity related to high plasma concentrations.[1][2][4] | - Reduce the dose: A single injection of 250 mg/kg bodyweight has been shown to induce polyneuropathy in mice.[2][5] - Monitor plasma concentrations: Aim for trough levels below 350 µg/ml.[3] - Consider co-treatment: Nimodipine, a voltage-gated calcium channel inhibitor, has shown some neuroprotective effects against this compound-induced neurotoxicity in vitro.[2][5] |
| Fatigue, Malaise, Lethargy | Common dose-limiting side effect.[1][3] | - Adjust dosing schedule: A once-monthly or twice-monthly fixed dosing scheme may be better tolerated than more frequent administrations.[3] - Dose escalation studies: Start with lower doses and carefully escalate to determine the maximum tolerated dose in your specific model. |
| Weight Loss | General toxicity and potential impact on animal welfare.[2][6] | - Monitor animal health closely: Record body weight regularly. A loss of >20% may necessitate euthanasia.[2] - Ensure proper hydration and nutrition. |
| Adrenal Insufficiency | Known side effect of this compound.[7][8] | - Consider hydrocortisone (B1673445) co-administration: This has been used in clinical trials to manage adrenal insufficiency.[4] |
Problem 2: Lack of Antitumor Efficacy
If you are not observing the expected antitumor effects with this compound monotherapy, several factors could be at play.
| Observation | Potential Cause | Recommended Action |
| No significant reduction in tumor growth | - Insufficient dose. - Tumor type is not sensitive to this compound monotherapy. - Development of resistance. | - Increase the dose cautiously: While monitoring for toxicity. - Combination Therapy: this compound's efficacy is often enhanced when combined with other agents.[6][9][10] - Investigate resistance mechanisms: See "Problem 3" for more details. |
| Tumor growth stimulation | At certain concentrations, this compound can paradoxically stimulate tumor growth in some models, such as squamous cell carcinoma.[11] | - Careful dose-response studies are crucial: Determine the optimal therapeutic window for your specific cancer model. |
| Limited effect on metastasis | While this compound can inhibit metastasis in some models, its efficacy may be limited as a monotherapy. | - Combine with chemotherapeutic agents: For example, this compound combined with doxorubicin (B1662922) in a nanoparticle formulation has shown significant reduction in breast cancer lung metastasis.[9][12] |
Problem 3: Development of Drug Resistance
Tumor cells can develop resistance to this compound, limiting its long-term efficacy.
| Observation | Potential Cause | Recommended Action |
| Initial tumor response followed by relapse | - Expression of specific Variant Surface Glycoproteins (VSGs): In trypanosomes, VSGsur has been shown to bind this compound with high affinity, leading to resistance.[13][14] While not directly applicable to cancer, it highlights the potential for protein-mediated sequestration of the drug. - Upregulation of pro-survival signaling pathways. | - Combination Therapy: Combine this compound with drugs that have different mechanisms of action to target multiple pathways simultaneously.[6][10] - Investigate molecular changes in resistant tumors: Analyze gene expression or protein levels to identify potential resistance mechanisms. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A single intraperitoneal injection of 250 mg/kg has been used to establish a model of this compound-induced neuropathy.[2][5] However, for antitumor efficacy studies, lower and more frequent doses are often used. For example, in a non-small cell lung cancer xenograft model, a non-toxic dose of 10 mg/kg administered twice weekly was shown to enhance the activity of docetaxel (B913).[6] It is crucial to perform a dose-escalation study to determine the optimal and maximally tolerated dose for your specific animal model and cancer type.
Q2: How can I improve the delivery of this compound to the tumor site?
This compound's poor cell permeability can be a limiting factor.[15] Novel drug delivery systems can improve its pharmacokinetic profile and tumor targeting.
-
Liposomal formulations: Encapsulating this compound in liposomes can enhance its delivery and efficacy, as demonstrated in inhibiting norovirus replication in cell-based assays.[15]
-
Nanoparticles: Glycol chitosan-based nanoparticles have been used to co-deliver this compound and doxorubicin, showing significant efficacy in a breast cancer lung metastasis model.[9][12]
Q3: What are the key signaling pathways inhibited by this compound?
This compound is a broad-spectrum inhibitor that targets multiple pathways involved in tumor growth and angiogenesis.[7][8][16]
-
Growth Factor Signaling: this compound inhibits the binding of various growth factors to their receptors, including:
-
Purinergic Signaling: this compound is a well-known antagonist of P2X and P2Y receptors.
Caption: this compound's Inhibition of Growth Factor Signaling Pathways.
Q4: Which combination therapies with this compound have shown promise in preclinical studies?
Combining this compound with conventional chemotherapies has demonstrated synergistic effects in various cancer models.
-
With Docetaxel: In a non-small cell lung cancer xenograft model, non-toxic this compound (10 mg/kg) significantly enhanced the antitumor activity of docetaxel (10 mg/kg). The combination led to a greater tumor regression (31% vs. 15% for docetaxel alone) and a 2.5-fold increase in the apoptotic fraction.[6]
-
With Doxorubicin: A combination of this compound and doxorubicin, particularly when delivered via nanoparticles, has been effective in treating metastatic triple-negative breast cancer in animal models.[9][12]
-
With Paclitaxel (B517696) and Carboplatin (B1684641): Low-dose this compound has been used as a chemosensitizer in combination with paclitaxel and carboplatin in advanced non-small cell lung cancer patients.[19][20]
-
With Irradiation: The timing of this compound administration with radiotherapy is critical. In prostate cancer cells, this compound given after irradiation enhanced the cytotoxic effect, while administration before irradiation inhibited radiation-induced cell death.[10]
Caption: Experimental Workflow for In Vivo Combination Therapy Studies.
Quantitative Data Summary
Table 1: Efficacy of this compound in Combination Therapy in a Non-Small Cell Lung Cancer Xenograft Model [6]
| Treatment Group | Tumor Growth (at 14 days) | Tumor Regression | Viable Cell Density Reduction | Proliferating Fraction Reduction | Apoptotic Fraction Increase (fold) |
| Control | 75% | - | - | - | - |
| Paclitaxel/Carboplatin (P/C) Pretreatment | 30% | - | - | - | - |
| Docetaxel (10 mg/kg) | - | 15% | 40% | 40% | 4 |
| This compound (10 mg/kg) + Docetaxel (10 mg/kg) | - | 31% | 55-65% (additional 15-25%) | 55-65% (additional 15-25%) | 10 (additional 2.5-fold) |
Table 2: Efficacy of this compound Monotherapy in Pancreatic Cancer Xenograft Models [17]
| Cell Line | Tumor Size Reduction | Metastatic Spread Reduction |
| MiaPaCa-2 | 74% | 79% |
| AsPC-1 | 41% | 34% |
| Capan-1 | 49% | 38% |
Detailed Experimental Protocols
Protocol 1: In Vivo Combination Therapy of this compound and Docetaxel in a Non-Small Cell Lung Cancer Xenograft Model (Adapted from[6])
-
Animal Model: Establish human A549 non-small cell lung cancer xenografts in mice.
-
Pretreatment (Optional): To mimic a clinical scenario of pre-treated tumors, animals can be treated with a combination of paclitaxel and carboplatin to induce tumor growth inhibition without complete eradication.
-
Treatment Groups: Randomize animals into the following groups:
-
Physiological saline (control)
-
This compound (10 mg/kg)
-
Docetaxel (10 mg/kg)
-
This compound (10 mg/kg) + Docetaxel (10 mg/kg)
-
-
Administration: Administer treatments intravenously twice weekly for 3 weeks.
-
Monitoring:
-
Measure tumor size regularly to assess changes in tumor volume.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Endpoint Analysis: At the end of the study, tumors can be excised for histological analysis to determine:
-
Viable cell density
-
Proliferating fraction (e.g., Ki-67 staining)
-
Apoptotic fraction (e.g., TUNEL assay)
-
Protocol 2: Evaluation of this compound's Anti-Angiogenic Activity in a Rat Mesentery Model (Adapted from[21])
-
Animal Model: Use adult male rats.
-
Induction of Angiogenesis: Induce neovascularization in the rat mesentery by administering compound 48/80 or conditioned medium from cells secreting FGF-3.
-
Treatment: Administer this compound intraperitoneally at a dose of 30 mg/kg per day.
-
Analysis:
-
After a set period, sacrifice the animals and collect the mesentery tissue.
-
Quantify the degree of neovascularization using image analysis to determine the area fraction score (ratio of the area of blood vessels to the total area).
-
-
Outcome: Compare the area fraction score between this compound-treated and control groups to assess the inhibition of angiogenesis. In the cited study, this compound significantly reduced the area fraction score induced by both compound 48/80 (from 0.31 to 0.07) and FGF-3 (from 0.29 to 0.05).[21]
References
- 1. This compound, an active drug for prostate cancer: interim observations in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study of this compound with once- or twice-monthly dosing in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Learning from this compound: A case study of NCI's much-hyped cancer drug that crashed and burned—35 years ago - The Cancer Letter [cancerletter.com]
- 5. This compound-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nontoxic this compound treatments enhance docetaxel activity in chemotherapy-pretreated non-small cell lung xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Repurposing this compound for the treatment of breast cancer lung metastasis with glycol chitosan-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined antitumor effect of this compound plus irradiation in human prostate cancer cells: the role of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulation of tumor growth in vitro and in vivo by this compound on the VX2 model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repurposing this compound for the treatment of breast cancer lung metastasis with glycol chitosan-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure of Trypanosome Coat Protein VSGsur and Function in this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Delivery of this compound as an antiviral agent through liposomal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound is a potent inhibitor of vascular endothelial growth factor. A contribution to the molecular basis of its antiangiogenic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits not only tumor growth and metastasis but also angiogenesis in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase I/II trial of non-cytotoxic this compound in combination with weekly paclitaxel in metastatic breast cancer treated with prior taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Phase I study of low-dose this compound as a chemosensitizer in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibitory effect of this compound in rat models of angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Suramin-Associated Side Effects in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the side effects of suramin (B1662206) in animal research models.
Troubleshooting Guide: Common this compound-Induced Side Effects
This guide provides a systematic approach to identifying and mitigating common toxicities associated with this compound administration in animal models.
Neurotoxicity
Peripheral neuropathy is one of the most significant dose-limiting side effects of this compound.[1] It typically manifests as a sensory-motor axonal neuropathy.[2]
Observed Clinical Signs in Animal Models:
-
Locomotor and sensory deficits[2]
-
Decreased mechanical withdrawal threshold[3]
-
Reduced nerve conduction velocity (NCV)[3]
Potential Mitigation Strategies:
-
Dose Reduction: this compound-induced neuropathy is dose- and time-dependent.[4] Lowering the dose or altering the administration schedule can reduce severity.
-
Co-administration with Neuroprotective Agents: Agents that target the underlying mechanisms of toxicity, such as calcium channel blockers, have shown promise.
Table 1: Summary of this compound-Induced Neurotoxicity and Mitigation in Rodent Models
| Parameter | Animal Model | This compound Dose & Regimen | Observed Effects | Mitigation Strategy | Results of Mitigation | Reference |
| Peripheral Neuropathy | Rat | 500 mg/kg (single high dose) | Axonal degeneration and atrophy within 2 weeks.[4] | N/A | N/A | [4] |
| Rat | 50 mg/kg (weekly for 2 months) | Axonal degeneration and accumulation of lysosomal inclusion bodies.[4] | N/A | N/A | [4] | |
| Rat | 18 mg/kg (i.p. twice a week for 20 weeks) | 57.7% of nerve fibers showed myelin disruption; myelin sheath thickness reduced from 0.43 µm to 0.23 µm.[5] | N/A | N/A | [5] | |
| Sensory-Motor Polyneuropathy | Mouse (C57Bl/6) | 250 mg/kg (single i.p. injection) | Development of locomotor and sensory deficits; decreased sensory nerve action potential (SNAP) amplitude and NCV.[2][3] | N/A | N/A | [2][3] |
| In Vitro Neurotoxicity (Dorsal Root Ganglion Neurons) | Rat | 300 µM | Inhibition of neurite outgrowth and neuronal cell death.[6] | Co-incubation with nimodipine (B1678889) (100 µM) | Protected neurite outgrowth.[6] | [6] |
| Mouse | 400 µM (for 24h) | Significantly decreased cell viability.[3] | Co-incubation with nimodipine (100 µM and 150 µM) | Partially improved cell viability.[2][3] | [2][3] |
Nephrotoxicity
This compound can accumulate in the kidneys, leading to renal damage.[7]
Observed Clinical Signs in Animal Models:
-
Increased markers of kidney injury (e.g., BUN, serum creatinine, urinary NGAL, KIM-1).[8]
-
Cytoplasmic vacuolation and degeneration of proximal tubules.[9]
-
In some models of pre-existing kidney disease, lower doses of this compound have shown protective effects.[10][11]
Potential Mitigation Strategies:
-
Hydration: Ensuring adequate hydration of the animals may help mitigate kidney damage.
-
Dose Adjustment: Careful dose selection is crucial, as higher doses are associated with increased nephrotoxicity.
Table 2: Summary of this compound-Induced Nephrotoxicity and Mitigation in Rodent Models
| Parameter | Animal Model | This compound Dose & Regimen | Observed Effects | Mitigation Strategy | Results of Mitigation | Reference |
| Chronic Renal Damage | Rat | 18 mg/kg (i.p. twice a week for 2 months) | Marked alterations in cortex and medulla; tissue this compound levels > 5 mg/g.[7] | N/A | N/A | [7] |
| Acute Kidney Injury (in a model of polycystic kidney disease) | Mouse (Pkd1-miR Tg) | 60 mg/kg (i.p. twice a week from P35 to P90) | Increased plasma levels of KIM-1, NGAL, and cystatin C; cytoplasmic vacuolation of proximal tubules.[9] | N/A | N/A | [9] |
| Renoprotection (in cisplatin-induced AKI) | Mouse (C57BL/6J) | 10 mg/kg (single i.v. injection 72h before cisplatin) | N/A | Pre-treatment with this compound | Reduced cisplatin-induced decreases in kidney function and injury markers.[8][10] | [8][10] |
Experimental Protocols
Protocol 1: Co-administration of Nimodipine to Mitigate this compound-Induced Neurotoxicity in an In Vitro Model
This protocol is based on the findings that nimodipine, an L-type voltage-gated calcium channel (VGCC) inhibitor, can partially protect dorsal root ganglion neurons (DRGNs) from this compound-induced cell death.[2][3][6]
Objective: To assess the neuroprotective effect of nimodipine on this compound-treated primary DRGN cultures.
Materials:
-
Primary DRGN culture
-
This compound solution
-
Nimodipine solution
-
Cell culture medium
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Microplate reader
Procedure:
-
Cell Plating: Plate primary DRGNs in a 96-well plate at a suitable density and allow them to adhere and grow for 24-48 hours.
-
Treatment Preparation: Prepare stock solutions of this compound and nimodipine in an appropriate vehicle. Further dilute to final concentrations in cell culture medium. A dose-response curve for this compound (e.g., 10 µM to 10,000 µM) is recommended to determine the IC50 in your specific cell type.[2] A working concentration of 400 µM this compound can be used based on published data.[3] Nimodipine can be tested at concentrations ranging from 1 µM to 150 µM.[3]
-
Treatment Application:
-
Control Group: Add only cell culture medium with the vehicle.
-
This compound Group: Add medium containing the desired concentration of this compound.
-
Nimodipine Control Group: Add medium containing the desired concentration of nimodipine.
-
Co-treatment Group: Add medium containing both this compound and nimodipine.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Normalize the data to the control group and compare the viability of the this compound-treated group with the co-treated group.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind this compound-induced neurotoxicity?
A1: The neurotoxic effects of this compound are linked to several mechanisms. A key pathway involves the disruption of calcium homeostasis.[2][3] this compound can induce an influx of extracellular calcium into dorsal root ganglion neurons (DRGNs).[2][3][6] This elevated intracellular calcium can trigger downstream apoptotic pathways, leading to neuronal cell death.[6] Additionally, this compound has a high affinity for myelin P0 protein, suggesting a direct impact on myelin sheath integrity, which can contribute to peripheral neuropathy.[5]
Q2: Are there any known strategies to reduce the renal accumulation of this compound?
A2: While specific protocols to reduce renal accumulation are not well-defined in the provided literature, the data indicates that this compound-induced kidney damage is associated with high tissue concentrations.[7] Therefore, strategies to reduce overall systemic exposure, such as lowering the administered dose or increasing the dosing interval, are logical first steps. Researchers should carefully monitor renal function markers throughout their experiments.
Q3: Can this compound be used in combination with other therapeutic agents without exacerbating toxicity?
A3: Yes, in some contexts, this compound has been used to enhance the efficacy of other drugs without increasing toxicity. For instance, low, non-toxic concentrations of this compound have been shown to act as a chemosensitizer for doxorubicin (B1662922) in dogs with cancer, with the combination therapy showing a toxicity profile comparable to doxorubicin alone.[12] Furthermore, this compound has demonstrated a protective effect against cisplatin-induced acute kidney injury in mice.[10] However, any new combination should be thoroughly evaluated for potential synergistic toxicity.
Q4: What is the rationale for using a calcium channel blocker like nimodipine to counteract this compound's neurotoxicity?
A4: The rationale stems from the observation that this compound induces a significant influx of calcium from the extracellular space into neurons, which is a critical step in its neurotoxic cascade.[2][3][6] By blocking L-type voltage-gated calcium channels (VGCCs), nimodipine can reduce this calcium influx, thereby partially mitigating the downstream toxic effects and improving neuronal cell viability.[2][3][6]
Q5: Are there any this compound analogs in development with a better safety profile?
A5: Yes, research is ongoing to develop this compound analogs with improved target specificity and reduced side effects.[13][14] The promiscuous nature of this compound, due to its high conformational flexibility and negative charge, contributes to its broad range of biological activities and off-target effects.[13][14] By understanding the structural basis of its interactions, researchers are using structure-guided design and virtual screening to develop novel analogs with potentially improved therapeutic windows.[13][14] Some newly synthesized this compound derivatives have already shown lower cytotoxicity than the parent compound in certain assays.[15]
Visualizations
Caption: Proposed mechanisms of this compound-induced neurotoxicity.
Caption: Workflow for assessing nimodipine's neuroprotective effects.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-induced neuropathy in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic administration of this compound induces neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium in this compound-induced rat sensory neuron toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morphohistochemical characterization of this compound--induced chronic toxicity in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ir.library.louisville.edu [ir.library.louisville.edu]
- 9. Effects of this compound on Polycystic Kidney Disease in a Mouse Model of Polycystin-1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Diabetes-Induced Renal Injury in Rats Is Attenuated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I evaluation of low-dose this compound as chemosensitizer of doxorubicin in dogs with naturally occurring cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Addressing inconsistent results in suramin signaling assays
Welcome to the technical support center for suramin (B1662206) signaling assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when using this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your assays and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in signaling assays?
This compound is a polysulfonated naphthylurea compound that acts as a potent, but non-selective, inhibitor of multiple signaling pathways. Its primary mechanisms include:
-
Inhibition of Purinergic Signaling: this compound blocks P2 purinergic receptors, interfering with ATP and ADP signaling pathways that are crucial for inflammation, immune responses, and cell proliferation.[1]
-
Growth Factor Receptor Antagonism: It can bind to and inhibit a variety of growth factors from binding to their receptors, including platelet-derived growth factor (PDGF), epidermal growth factor (EGF), fibroblast growth factor (FGF), and transforming growth factor-beta (TGF-β).[2][3]
-
Disruption of G Protein Coupling: this compound can uncouple G proteins from their associated receptors by blocking the association of the G protein alpha and beta-gamma subunits.[4]
It's important to note that this compound's effects can be cell-type specific and may even lead to the activation of certain pathways, such as the ERK1/2 pathway in some cell lines.[5]
Q2: Why am I seeing inconsistent inhibitory effects of this compound in my experiments?
Inconsistent results with this compound can arise from several factors:
-
Compound Purity and Stability: The purity of the this compound used can vary. Impurities may lead to off-target effects.[6] this compound solutions should be freshly prepared, as the compound can degrade, especially at high temperatures.[7]
-
Cell-Type Specificity: The cellular context is critical. The expression levels of different receptors and signaling molecules that this compound targets can vary significantly between cell lines, leading to different outcomes.[5]
-
Assay Conditions: Factors such as pH, serum concentration in the media, and the presence of other charged molecules can influence this compound's bioavailability and activity.
-
Complex Polypharmacology: this compound interacts with a wide range of biological molecules, not just its intended target.[2][8] This "polypharmacology" can lead to unexpected and variable biological responses.
Q3: Can this compound interfere with the assay itself?
Yes, this compound has been reported to interfere with certain assay components and detection methods. For example:
-
ATP Bioluminescence Assays: Since this compound is a potent modulator of purinergic signaling, it can directly interfere with assays that measure ATP release or utilize luciferase/luciferin reactions.[9]
-
Enzyme Activity Assays: this compound can inhibit various enzymes, including certain caspases, which could affect apoptosis assays.[10]
-
Fluorescence-Based Assays: The intrinsic fluorescence of this compound could potentially interfere with fluorescence-based detection methods.[11]
It is crucial to run appropriate controls, including testing this compound's effect on the assay components in a cell-free system.
Troubleshooting Guides
Issue 1: High Variability in IC50/EC50 Values
Possible Causes & Solutions
| Cause | Recommended Solution |
| This compound Stock Solution Degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., water or DMSO) for each experiment. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. NMR stability studies have been performed in both aqueous and DMSO solutions.[3] |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Variations in cell density can alter the effective concentration of this compound per cell. |
| Presence of Serum in Media | Serum contains various growth factors and proteins that can bind to this compound, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media during the this compound treatment period. Always maintain consistent serum levels across experiments. |
| Incorrect pH of Media | The charge state of this compound is pH-dependent, which can affect its interaction with targets. Ensure the cell culture media is properly buffered and the pH is consistent. |
Issue 2: Unexpected Activation of a Signaling Pathway
Possible Causes & Solutions
| Cause | Recommended Solution |
| Cell-Type Specific Activation | This compound has been shown to activate the ERK1/2 pathway in certain cell lines like Chinese hamster ovary (CHO) cells.[5] This effect may be mediated through PI3K and MEK.[5] Investigate downstream effectors to confirm the pathway and consider using a different cell line if this effect is undesirable. |
| Indirect Effects | This compound can induce the release of membrane-bound growth factors, such as transforming growth factor-alpha (TGF-α), which can then activate their respective receptors (e.g., EGFR).[12] Use specific inhibitors for the activated pathway to confirm this indirect mechanism. |
Issue 3: Cell Toxicity at Expected Efficacious Concentrations
Possible Causes & Solutions
| Cause | Recommended Solution |
| High Cumulative Dose | Prolonged exposure to this compound can lead to toxicity.[13] Consider reducing the incubation time or the concentration. |
| Off-Target Effects | This compound's broad activity can lead to cellular stress and toxicity through mechanisms unrelated to the target pathway. For example, it can disrupt intracellular calcium homeostasis.[10] Lowering the concentration and confirming the effect with a more specific inhibitor is recommended. |
| Narrow Therapeutic Window | This compound has a narrow therapeutic window.[14][15] Perform a detailed dose-response curve to identify a concentration that is effective with minimal toxicity. |
Experimental Protocols & Data
General Protocol for this compound Treatment in Cell Culture
-
Preparation of this compound Stock Solution:
-
Dissolve this compound sodium salt in sterile, nuclease-free water or DMSO to a stock concentration of 10-100 mM. Pure this compound should be colorless when dissolved.[6]
-
Sterile filter the stock solution using a 0.22 µm filter.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Plate cells at a predetermined density in appropriate well plates. Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
-
This compound Treatment:
-
Thaw an aliquot of this compound stock solution.
-
Dilute the stock solution to the desired final concentrations in pre-warmed cell culture media. If using serum-containing media, be aware of potential binding interactions.
-
Remove the old media from the cells and replace it with the media containing the different concentrations of this compound.
-
Include a vehicle control (media with the same concentration of the solvent used for the stock solution).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Downstream Analysis:
-
After incubation, proceed with the specific signaling assay (e.g., Western blot, ELISA, reporter assay).
-
Quantitative Data: Effective Concentrations of this compound
The following table summarizes reported effective concentrations of this compound in various assays. Note that these values can be highly dependent on the specific experimental conditions.
| Assay/Cell Line | Effective Concentration (IC50/EC50) | Reference |
| ERK1/2 Activation (CHO cells) | EC50 ≈ 2.4 µM | [5] |
| Inhibition of IL-6 Receptor Binding | ~10-fold less potent than TNF-α inhibition | [16] |
| Inhibition of Connexin 43 Hemichannels | 100-300 µM | [9] |
| SARS-CoV-2 Inhibition (Vero E6 cells) | EC50 ≈ 20 µM | [17][18] |
| Inhibition of EGF Binding (T24 cells) | IC50 ≈ 300 µM | [19] |
| Inhibition of EGF Binding (HT1376 cells) | IC50 ≈ 100 µM | [19] |
| Inhibition of IGF-1 Binding (T24 & HT1376 cells) | IC50 ≈ 60 µM | [19] |
| HIV-1 Inhibition (SF162) | IC50 = 3.17 µM | [20] |
| HIV-1 Inhibition (NL4-3) | IC50 = 0.21 µM | [20] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's multifaceted inhibitory mechanisms of action.
Caption: A logical workflow for troubleshooting inconsistent this compound assay results.
Caption: The paradoxical activation of the ERK pathway by this compound in specific cell types.
References
- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound disrupts receptor-G protein coupling by blocking association of G protein alpha and betagamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of extracellular signal-regulated kinase pathway by this compound with concomitant activation of DNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound – Naviaux Lab [naviauxlab.ucsd.edu]
- 7. Chemical stability of this compound in commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Targets the Conserved Ligand-Binding Pocket of Human Raf1 Kinase Inhibitory Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of cell membrane permeability by this compound: involvement of its inhibitory actions on connexin 43 hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The polyanionic drug this compound neutralizes histones and prevents endotheliopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an experimental chemotherapeutic drug, activates the receptor for epidermal growth factor and promotes growth of certain malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacologic variables associated with the development of neurologic toxicity in patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: rapid loading and weekly maintenance regimens for cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I study of this compound given by intermittent infusion without adaptive control in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound interferes with interleukin-6 receptor binding in vitro and inhibits colon-26-mediated experimental cancer cachexia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound inhibits growth factor binding and proliferation by urothelial carcinoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The anti-parasitic drug this compound potently inhibits formation of seminal amyloid fibrils and their interaction with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Suramin-Induced Neurotoxicity in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating suramin-induced neurotoxicity in preclinical models.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of this compound-induced neurotoxicity?
The primary mechanism of this compound-induced neurotoxicity involves the disruption of intracellular calcium homeostasis.[1] This compound (B1662206) induces an influx of extracellular calcium into dorsal root ganglia (DRG) neurons.[1][2] This sustained increase in intracellular calcium can trigger downstream apoptotic pathways, leading to neuronal cell death.[1][3]
2. What are the typical in vitro and in vivo models used to study this compound neurotoxicity?
-
In Vitro: Primary cultures of dorsal root ganglia (DRG) neurons are a widely used model.[1][2] These cultures allow for the direct assessment of this compound's effects on neuronal viability, neurite outgrowth, and intracellular signaling pathways.
-
In Vivo: Mouse and rat models are commonly used to investigate the systemic effects of this compound.[1][2] These models are crucial for studying the development of peripheral neuropathy, which can be assessed through behavioral tests and electrophysiological measurements.
3. What are the key signs of this compound-induced neurotoxicity in preclinical animal models?
In preclinical models, this compound induces a dose- and time-dependent sensory-motor polyneuropathy.[2] Key signs include:
-
Sensory Deficits: Increased sensitivity to mechanical stimuli (mechanical allodynia).[2]
-
Motor Deficits: Impaired motor coordination and balance.[2]
-
Electrophysiological Changes: Reduced nerve conduction velocity (NCV) and compound muscle action potential (CMAP) amplitudes, indicating axonal damage.
4. Are there any known strategies to mitigate this compound-induced neurotoxicity?
Yes, several strategies have been explored with varying degrees of success. The most studied approach involves targeting the this compound-induced calcium influx.
-
Voltage-Gated Calcium Channel (VGCC) Inhibitors: Nimodipine, an L-type VGCC inhibitor, has been shown to partially protect DRG neurons from this compound-induced cell death and reduce the calcium influx.[1][4]
-
Calpain Inhibitors: Inhibition of calpains, a family of calcium-activated proteases, has also been suggested as a potential neuroprotective strategy.[4]
5. What is the reported IC50 for this compound in DRG neuron cultures?
The calculated IC50 (half-maximal inhibitory concentration) for this compound in cultured dorsal root ganglia neurons after a 24-hour treatment is approximately 283 µM.[2]
Troubleshooting Guides
In Vitro Experiments: Dorsal Root Ganglion (DRG) Neuron Culture & Viability Assays
Issue: Low viability or poor attachment of primary DRG neurons in culture.
-
Possible Cause: Suboptimal coating of culture plates.
-
Troubleshooting Tip: Ensure proper coating of culture surfaces with poly-L-lysine followed by laminin (B1169045) to promote neuronal attachment and survival.[5]
-
Possible Cause: Enzymatic digestion is too harsh.
-
Troubleshooting Tip: Optimize the duration and concentration of enzymatic digestion (e.g., trypsin, collagenase). Over-digestion can damage neurons. Some protocols suggest using papain for a milder dissociation.[5]
-
Possible Cause: Lack of essential growth factors.
-
Troubleshooting Tip: Supplement the culture medium with Nerve Growth Factor (NGF) to promote neurite outgrowth and survival.[5]
Issue: Inconsistent results in MTT or other cell viability assays.
-
Possible Cause: Uneven cell seeding.
-
Troubleshooting Tip: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes for accurate cell seeding.[6]
-
Possible Cause: Interference of this compound with the assay.
-
Troubleshooting Tip: Run appropriate controls, including wells with this compound but without cells, to check for any direct interaction of this compound with the assay reagents.
-
Possible Cause: Formazan (B1609692) crystals not fully dissolved (MTT assay).
-
Troubleshooting Tip: Increase the incubation time with the solubilization buffer and ensure thorough mixing by gentle pipetting or shaking. For neuronal cultures, alternative viability assays like LDH release or live/dead staining with calcein-AM and ethidium (B1194527) homodimer may be more reliable.[7]
In Vivo Experiments: Behavioral and Electrophysiological Assessments
Issue: High variability in behavioral test results (e.g., von Frey, Rotarod).
-
Possible Cause: Insufficient animal habituation.
-
Troubleshooting Tip: Acclimate mice to the testing room for at least 30-60 minutes before each session.[8][9] Handle the animals gently to minimize stress.
-
Possible Cause: Inconsistent testing procedure.
-
Troubleshooting Tip: Follow a standardized protocol for each test, ensuring the same person performs the test at the same time of day for all animals.[10] For the von Frey test, apply filaments to the same area of the paw with consistent pressure.[11] For the rotarod, ensure consistent placement of the mice on the rod.[8][12]
Issue: Difficulty in obtaining reliable Nerve Conduction Velocity (NCV) measurements.
-
Possible Cause: Suboptimal animal temperature.
-
Troubleshooting Tip: Maintain the animal's body temperature at 37°C using a heating pad, as temperature can significantly affect nerve conduction.[13][14]
-
Possible Cause: Incorrect electrode placement.
-
Troubleshooting Tip: Ensure proper placement of stimulating and recording electrodes to obtain clear and reproducible signals.[15]
-
Possible Cause: Anesthesia level is too deep or too light.
-
Troubleshooting Tip: Monitor the depth of anesthesia closely to ensure the animal is adequately sedated but physiologically stable.[15]
Quantitative Data Summary
Table 1: In Vitro Neurotoxicity of this compound and Mitigation by Nimodipine
| Parameter | Value | Cell Type | Reference |
| This compound IC50 (24h) | 283 µM | Dorsal Root Ganglia Neurons | [2] |
| This compound-induced Ca2+ influx | Significant increase | Dorsal Root Ganglia Neurons | [1] |
| Nimodipine (100 µM) effect on this compound-induced neurite outgrowth inhibition | Protection | Dorsal Root Ganglia Neurons | [4] |
| Nimodipine (150 µM) effect on this compound-induced Ca2+ influx | Significant reduction | Dorsal Root Ganglia Neurons | [1] |
Table 2: In Vivo Effects of this compound in a Mouse Model
| Parameter | This compound Treatment | Effect | Time Point | Reference |
| Mechanical Withdrawal Threshold | 250 mg/kg, single i.p. injection | Significant decrease | Day 8 and 13 | [2] |
| Motor Function (Rotarod) | 250 mg/kg, single i.p. injection | Significant deficit | Day 8 | [2] |
| Sensory Nerve Action Potential (SNAP) Amplitude | 250 mg/kg, single i.p. injection | Significant decline | - | [2] |
| Sensory Nerve Conduction Velocity (SNCV) | 250 mg/kg, single i.p. injection | Significant decline | Day 8 and 13 | [2] |
Experimental Protocols
Key In Vitro Experiment: Assessing this compound Neurotoxicity in Primary DRG Cultures
-
DRG Neuron Isolation and Culture:
-
Isolate dorsal root ganglia from rodents following established protocols.[16][17][18][19]
-
Digest the ganglia with a combination of collagenase and trypsin to obtain a single-cell suspension.[16][17]
-
Plate the dissociated neurons on poly-L-lysine and laminin-coated culture dishes.[5]
-
Culture the neurons in a suitable medium (e.g., Neurobasal medium supplemented with B27 and NGF).[5]
-
-
This compound Treatment:
-
After allowing the neurons to adhere and extend neurites (typically 24-48 hours), replace the medium with fresh medium containing various concentrations of this compound.
-
For mitigation studies, co-incubate the cells with this compound and the test compound (e.g., nimodipine).
-
-
Cell Viability Assessment (MTT Assay):
-
After the desired incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Key In Vivo Experiment: Mouse Model of this compound-Induced Neuropathy
-
Animal Model:
-
Use adult C57Bl/6 mice.
-
Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 250 mg/kg body weight) or vehicle control.
-
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test):
-
Motor Coordination (Rotarod Test):
-
-
Electrophysiological Assessment (Nerve Conduction Velocity):
-
Anesthetize the mice and maintain their body temperature.[13][14][24]
-
Place stimulating and recording electrodes along the sciatic or tail nerve.[13][14][15][25]
-
Deliver a supramaximal electrical stimulus and record the resulting nerve and muscle potentials.
-
Calculate the nerve conduction velocity based on the latency of the response and the distance between the electrodes.[13][14][24]
-
Visualizations
Caption: Signaling pathway of this compound-induced neurotoxicity and points of intervention.
References
- 1. This compound-Induced Neurotoxicity: Preclinical Models and Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Calcium in this compound-induced rat sensory neuron toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Rotarod-Test for Mice [protocols.io]
- 9. mmpc.org [mmpc.org]
- 10. mmpc.org [mmpc.org]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 13. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 14. diacomp.org [diacomp.org]
- 15. In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. worthington-biochem.com [worthington-biochem.com]
- 17. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 20. media.jax.org [media.jax.org]
- 21. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Use of Nerve Conduction Velocity to Assess Peripheral Nerve Health in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Suramin Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the dose-dependent effects and therapeutic window of suramin (B1662206). It includes troubleshooting guides, frequently asked questions, quantitative data summaries, and detailed experimental protocols to assist in the design and execution of experiments involving this complex molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a polysulfonated naphthylurea that acts as a broad-spectrum antagonist of P2 purinergic receptors, thereby inhibiting purinergic signaling pathways crucial for cellular functions like inflammation, immune response, and cell proliferation.[1] Additionally, it is known to inhibit the binding of various growth factors to their receptors, including Platelet-Derived Growth Factor (PDGF), Epidermal Growth Factor (EGF), Transforming Growth Factor-beta (TGF-β), and Fibroblast Growth Factors (FGFs).[1][2][3][4]
Q2: What is the therapeutic window for this compound?
A2: this compound has a narrow therapeutic window, which necessitates careful dose monitoring to balance efficacy and toxicity.[5] In clinical settings for cancer treatment, therapeutic plasma concentrations are often targeted between 150 and 300 µg/mL.[5] Concentrations exceeding 350 µg/mL are associated with an increased risk of neurotoxicity and coagulopathy.[6]
Q3: What are the common toxicities associated with this compound administration?
A3: Common side effects of this compound include nausea, vomiting, diarrhea, and skin rashes.[1] More severe dose-limiting toxicities can include proteinuria, renal toxicity, peripheral neuropathy, fatigue, and anorexia.[6][7]
Q4: Is this compound stable in solution?
A4: this compound at a concentration of 1 mg/mL is stable in common infusion fluids such as 0.9% NaCl, 5% dextrose, and lactated Ringer's injection for at least seven days when stored at 4°C in the dark or at 22°C protected from light.[2] However, solutions should ideally be used immediately after preparation as they can deteriorate on storage. It is important to note that some batches of this compound may contain impurities that appear brown in solution; only colorless solutions should be used for experiments.[8]
Q5: Can this compound interfere with common cell-based assays?
A5: Yes, as a polyanionic molecule, this compound has the potential to interfere with certain assays. For instance, in colorimetric assays like the MTT assay, it is crucial to include proper controls to account for any potential interaction of this compound with the assay reagents. Researchers should be aware of potential artifacts and consider alternative or complementary assays to validate their findings.[9][10][11]
Troubleshooting Guides
Issue 1: High variability or unexpected results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause: Interference of this compound with the assay reagents. Polyanionic compounds can sometimes interact with the tetrazolium salts or formazan (B1609692) crystals.
-
Troubleshooting Steps:
-
Include a "drug-only" control: In a cell-free well, add your highest concentration of this compound to the assay medium and the viability reagent to check for any direct chemical reaction that might alter the absorbance reading.
-
Visual inspection: Before adding the solubilizing agent in an MTT assay, visually inspect the wells under a microscope to confirm that the observed color change correlates with the number of viable cells.
-
Use an alternative assay: Validate your results using a different viability assay that relies on a different principle, such as a resazurin-based assay or a direct cell counting method (e.g., trypan blue exclusion).[12]
-
Serum concentration: Be aware that the protein content in the serum can affect this compound's activity. Ensure consistent serum concentrations across all experiments.[3]
-
Issue 2: Poor solubility or precipitation of this compound in cell culture medium.
-
Possible Cause: this compound's solubility can be dependent on the pH and composition of the medium. Some complex media components may interact with this compound.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions: Dissolve this compound powder in water or a suitable buffer like PBS immediately before use. Sigma-Aldrich recommends dissolving in water at 50 mg/ml.
-
pH adjustment: Check the pH of your final culture medium after adding this compound. Although this compound is generally soluble in aqueous solutions, extreme pH values should be avoided.
-
Avoid high concentrations in complex media: If high concentrations are required, consider preparing a concentrated stock in a simple, buffered saline solution and then diluting it into the final culture medium. Some amino acids in complex media can have poor solubility and might contribute to precipitation.[13][14]
-
Filtration: After dissolving this compound in your vehicle, filter-sterilize the solution using a 0.22 µm filter to remove any undissolved particles before adding it to your cell cultures.
-
Issue 3: Inconsistent results in in vivo animal studies.
-
Possible Cause: Interpatient variability in pharmacokinetics is a known characteristic of this compound.[6]
-
Troubleshooting Steps:
-
Dose calculation: Ensure accurate and consistent dosing based on the animal's body weight.
-
Route of administration: The route of administration (e.g., intravenous, intraperitoneal) can significantly impact the bioavailability and pharmacokinetics of this compound. Maintain consistency across all animals in a study group.
-
Monitor for toxicity: Closely monitor animals for signs of toxicity, such as weight loss, lethargy, or ruffled fur, as these can impact the experimental outcomes.
-
Plasma concentration monitoring: If feasible, consider measuring plasma this compound concentrations to correlate drug exposure with the observed effects.
-
Quantitative Data on this compound's Dose-Dependent Effects
In Vitro Efficacy: IC50 Values
| Cell Line | Cancer Type | Assay | IC50 (µM) | Notes |
| HeLa | Cervical Cancer | DNA synthesis inhibition | 8 (for DNA polymerase α), 36 (for DNA polymerase δ) | This compound is a more potent inhibitor of DNA polymerase α.[15] |
| Human Teratocarcinoma (NT2/D1, N2102ep) | Germ Cell Tumor | Monolayer growth inhibition | Dose-dependent inhibition at clinically achievable concentrations | Specific IC50 values not provided, but effective at concentrations used in patients.[16] |
| Human Lung Cancer Cell Lines | Lung Cancer | MTT assay | 130 - 3715 | High variability across different cell lines.[17] |
| Transitional Carcinoma Cell Lines (MBT2, T24, RT4, TCCSUP) | Bladder Cancer | Cell proliferation | ~100 - 400 µg/mL (approx. 70 - 280 µM) | RT4 was the most sensitive cell line.[18] |
| Human Prostate Epithelial Cells (Normal, BPH, Cancerous) | Prostate Cancer | Cell proliferation | 50 - 100 | No significant difference in sensitivity between normal and cancerous cells.[19] |
| Vero E6 | N/A (Kidney epithelial) | SARS-CoV-2 induced CPE reduction | EC50 of ~20 | Demonstrates antiviral activity.[20] |
In Vivo Preclinical Dosing
| Animal Model | Condition | This compound Dose | Schedule | Key Findings |
| Mice with PC3 tumors | Prostate Cancer | 10 mg/kg | Intravenously, twice weekly for 3 weeks | Enhanced the antitumor effect of doxorubicin (B1662922) without increasing toxicity.[21] |
| Mice with pancreatic cancer xenografts | Pancreatic Cancer | Not specified | Not specified | Significantly reduced tumor size and metastatic spread.[22] |
| DEN/CCl₄-induced HCC model mice | Hepatocellular Carcinoma | 10 mg/kg | Twice a week for 3 weeks | Enhanced the antitumor effect of 1,25(OH)2D3.[15] |
| Mice with lung metastases | Lung Cancer | 10 mg/kg | Intravenously, twice weekly for 3 weeks | Enhanced the antitumor effect of paclitaxel.[23] |
Clinical Therapeutic Window & Dosing
| Indication | Dose | Target Plasma Concentration | Key Toxicities |
| Advanced Cancer | 1440 mg/m² (MTD) | Below 350 µg/mL | Fatigue, neuropathy, anorexia.[6] |
| Hormone-Refractory Prostate Cancer | Loading dose followed by weekly maintenance | 150 - 300 µg/mL | Not specified in this study, but neurotoxicity is a known risk at higher concentrations.[5] |
| Autism Spectrum Disorder | 10 mg/kg or 20 mg/kg | Not specified | Generally well-tolerated; mild to moderate adverse events. A non-monotonic dose response was observed, with the 10 mg/kg dose showing more improvement in some measures.[1][6] |
| Trypanosomiasis | 100-200 mg (test dose), then 1 g | Not specified | Vomiting, urticaria, paresthesia, peripheral neuropathy, kidney damage.[16] |
Experimental Protocols
MTT Cell Viability Assay
Objective: To assess the effect of this compound on cell viability and determine its IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[23]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.[23]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Colony Formation (Clonogenic) Assay
Objective: To evaluate the long-term effect of this compound on the ability of single cells to form colonies.
Methodology:
-
Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells per well in a 6-well plate) to allow for the formation of distinct colonies.
-
Treatment: Treat the cells with various concentrations of this compound either before or after plating, depending on the experimental design.
-
Incubation: Incubate the plates for 1-3 weeks, allowing sufficient time for colony formation.[9][24]
-
Colony Fixation and Staining:
-
Carefully wash the wells with PBS.
-
Fix the colonies with a solution like 6.0% (v/v) glutaraldehyde.
-
Stain the fixed colonies with 0.5% (w/v) crystal violet.[24]
-
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the control.
[³H]-Thymidine Incorporation Assay
Objective: To measure the effect of this compound on DNA synthesis as an indicator of cell proliferation.
Methodology:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with different concentrations of this compound for a specified period.
-
Radiolabeling: Add [³H]-thymidine to each well and incubate for a period that allows for its incorporation into newly synthesized DNA (typically 4-24 hours).[25]
-
Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. This process lyses the cells and traps the DNA on the filter.
-
Washing: Wash the filters to remove unincorporated [³H]-thymidine.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the rate of DNA synthesis. Compare the counts per minute (CPM) of treated samples to the control to determine the inhibitory effect of this compound on cell proliferation.[26]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's inhibition of purinergic signaling.
Caption: this compound's inhibition of growth factor signaling.
Caption: General workflow for a cell viability assay with this compound.
References
- 1. Randomized clinical trial of low dose this compound intravenous infusions for treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical stability of this compound in commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on in vitro growth of fresh human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: rapid loading and weekly maintenance regimens for cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Suppression of cell membrane permeability by this compound: involvement of its inhibitory actions on connexin 43 hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Interference of imferon in colorimetric assays for iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 14. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 15. This compound affects DNA synthesis in HeLa cells by inhibition of DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound for germ cell tumors. In vitro growth inhibition and results of a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. This compound inhibits proliferation and DNA synthesis in transitional carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro effect of this compound on lung tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. This compound analogs inhibit human angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cytologicsbio.com [cytologicsbio.com]
- 26. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for dissolving and storing suramin solutions
This guide provides best practices for dissolving and storing suramin (B1662206) solutions for research purposes. It includes frequently asked questions (FAQs) and troubleshooting tips to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound sodium salt?
A1: this compound sodium salt is readily soluble in aqueous solutions and DMSO.[1][2] For cell culture experiments, sterile water, phosphate-buffered saline (PBS), or cell culture medium are commonly used.[3] For creating high-concentration stock solutions, DMSO is a suitable choice.[1]
Q2: What is the solubility of this compound in different solvents?
A2: The solubility of this compound can vary slightly depending on the supplier and purity. However, the following table summarizes typical solubility data:
| Solvent | Solubility | Reference |
| Water | 50 mg/mL to 100 mg/mL | [1][2] |
| DMSO | 50 mg/mL to 100 mg/mL | [1][2] |
| PBS | 100 mg/mL | [2] |
| Ethanol | Sparingly soluble to insoluble | [1] |
| Chloroform | Insoluble | |
| Ether | Insoluble |
Q3: How should I store lyophilized this compound powder?
A3: Lyophilized this compound sodium salt should be stored at room temperature or at 4°C in a tightly sealed container, protected from moisture and light.[2]
Q4: How stable are this compound solutions in storage?
A4: The stability of this compound solutions depends on the solvent and storage conditions.
-
Aqueous solutions: It is generally recommended to use freshly prepared aqueous solutions.[2] Some studies have shown that this compound at 1 mg/mL in 0.9% NaCl, 5% dextrose, and lactated Ringer's injections is stable for at least seven days when stored at 4°C in the dark or at 22°C.[4]
-
DMSO stock solutions: DMSO stock solutions of this compound are more stable than aqueous solutions. They can be stored at -20°C for at least one month or at -80°C for up to a year.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q5: What is the proper way to sterilize a this compound solution?
A5: this compound solutions are heat-labile and should not be autoclaved. For sterilization, it is recommended to use a 0.22 µm syringe filter.[5][6][7]
Troubleshooting Guide
Q6: My this compound solution appears brown. Is it still usable?
A6: Pure this compound solutions should be colorless to faint yellow.[8] A brown coloration may indicate the presence of impurities.[8] It is recommended not to use discolored solutions to ensure the reliability of experimental results.
Q7: I am having trouble dissolving this compound in water or PBS. What can I do?
A7: If you are experiencing difficulty dissolving this compound, you can try the following:
-
Gentle warming: Warm the solution to 37°C to aid dissolution.
-
Sonication: Use an ultrasonic bath to help break up any clumps of powder.[2]
-
pH adjustment: Ensure the pH of your solvent is near neutral.
Q8: My this compound solution has formed a precipitate after storage. Can I still use it?
A8: Precipitation indicates that the this compound is no longer fully dissolved and the concentration of the solution is not accurate. It is not recommended to use a solution with a precipitate. To avoid precipitation, ensure you are not exceeding the solubility limit for the chosen solvent and are storing the solution at the recommended temperature. For aqueous solutions, preparing them fresh is the best practice.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Sterile Water
-
Weighing: Accurately weigh 10 mg of lyophilized this compound sodium salt in a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile, nuclease-free water to the tube.
-
Mixing: Vortex the tube gently until the powder is completely dissolved. The solution should be clear and colorless to faintly yellow.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile, light-protected tube.
-
Storage: Use the solution immediately for your experiment.
Protocol 2: Preparation of a 50 mg/mL this compound Stock Solution in DMSO
-
Weighing: In a sterile, chemical-resistant tube, weigh 50 mg of lyophilized this compound sodium salt.
-
Dissolving: Under a fume hood, add 1 mL of anhydrous, sterile DMSO to the tube.
-
Mixing: Gently vortex or sonicate the tube until the this compound is fully dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Workflow for dissolving lyophilized this compound.
Caption: Decision tree for storing this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical stability of this compound in commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. 无菌过滤策略 [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound – Naviaux Lab [naviauxlab.ucsd.edu]
Validation & Comparative
The Evolving Landscape of P2 Receptor Antagonism: A Comparative Guide to Suramin and Novel Antagonists
For Immediate Publication
Shanghai, China – December 4, 2025 – In the dynamic field of purinergic signaling research, the quest for potent and selective P2 receptor antagonists is paramount. For decades, suramin (B1662206) has been a widely used, albeit non-selective, tool for interrogating the physiological roles of these receptors. However, the advent of novel, more selective antagonists is revolutionizing the field, offering researchers unprecedented precision in targeting specific P2 receptor subtypes. This guide provides a comprehensive comparison of the efficacy of this compound with a selection of these novel P2 receptor antagonists, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their selection of the most appropriate pharmacological tools.
P2 receptors, activated by extracellular nucleotides like ATP and ADP, are categorized into two main families: the ionotropic P2X receptors, which are ligand-gated ion channels, and the metabotropic P2Y receptors, which are G protein-coupled receptors (GPCRs). Both families are implicated in a wide array of physiological and pathological processes, including neurotransmission, inflammation, pain, and thrombosis, making them attractive therapeutic targets.
A Comparative Analysis of Antagonist Efficacy
This compound, a polysulfonated naphthylurea, exhibits broad-spectrum antagonist activity across numerous P2X and P2Y receptor subtypes. While its wide-ranging activity has been useful for initial exploratory studies, its lack of selectivity is a significant drawback, leading to potential off-target effects and confounding experimental interpretations. Novel antagonists have been developed to overcome this limitation, offering enhanced selectivity for specific receptor subtypes.
The following tables summarize the available quantitative data on the inhibitory potency (IC50/Ki) of this compound and a selection of novel antagonists against various P2 receptor subtypes.
| P2X Receptor Subtype | This compound | Novel Antagonist | Novel Antagonist Potency (IC50/Ki) |
| P2X1 | IC50: ~1 µM (rat)[1] | NF449 | IC50: 0.28 nM (rat) |
| P2X2 | IC50: ~4-40 µM (rat) | --- | Data not readily available for a selective antagonist in direct comparison |
| P2X3 | IC50: ~15 µM (human)[1] | A-317491 | IC50: 22 nM (human)[2][3] |
| P2X7 | Weak antagonist | JNJ-47965567 | IC50: 54 nM (murine)[4] |
| P2Y Receptor Subtype | This compound | Novel Antagonist | Novel Antagonist Potency (IC50/Ki) |
| P2Y1 | IC50: ~55 µM (human)[5] | MRS2500 | IC50: 0.95 nM[6] |
| P2Y2 | Ki: ~270 µM (human)[5] | AR-C118925 | IC50: 57 nM[5] |
| P2Y11 | Ki: 0.82 µM (human) | NF157 | pKi: 7.35[6] |
| P2Y12 | Weak antagonist | Ticagrelor | Clinically used, direct IC50 comparison not available in preclinical studies found |
Key Experimental Methodologies
The determination of antagonist efficacy relies on robust and reproducible experimental protocols. The two primary methods employed for characterizing P2 receptor antagonists are calcium mobilization assays for Gq-coupled P2Y receptors and two-electrode voltage clamp for ionotropic P2X receptors.
Calcium Mobilization Assay for P2Y Receptor Antagonists
This assay is widely used to screen for and characterize antagonists of Gq-coupled P2Y receptors (e.g., P2Y1, P2Y2, P2Y4, P2Y6, P2Y11), which signal through an increase in intracellular calcium.[7][8][9][10][11]
Principle: Activation of Gq-coupled P2Y receptors by an agonist (e.g., ATP, UTP, ADP) stimulates phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Antagonists will inhibit this agonist-induced calcium mobilization in a concentration-dependent manner.
Detailed Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) or human astrocytoma (1321N1) cells stably expressing the P2Y receptor subtype of interest are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight to allow for cell attachment.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2-4 µM Fluo-4 AM), an organic anion transporter inhibitor to prevent dye leakage (e.g., 2.5 mM Probenecid), and a non-ionic surfactant to aid dye solubilization (e.g., 0.02% Pluronic F-127). Incubation is typically carried out for 60 minutes at 37°C followed by 30 minutes at room temperature in the dark.
-
Antagonist Incubation: The dye loading solution is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Serial dilutions of the antagonist compounds (including this compound and novel antagonists) are then added to the wells and incubated for a predetermined period (e.g., 15-30 minutes) at 37°C.
-
Fluorescence Measurement: The microplate is placed in a fluorescence plate reader equipped with an automated liquid handler. A stable baseline fluorescence is recorded (excitation ~490 nm, emission ~525 nm).
-
Agonist Stimulation: A solution of the appropriate P2Y receptor agonist (at a concentration that elicits a submaximal response, e.g., EC80) is added to the wells.
-
Data Acquisition and Analysis: The fluorescence signal is recorded kinetically for 60-120 seconds following agonist addition. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The inhibitory effect of the antagonist is determined by comparing the response in the presence and absence of the compound. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Two-Electrode Voltage Clamp (TEVC) for P2X Receptor Antagonists
TEVC is a powerful electrophysiological technique used to measure the ion flow through P2X receptor channels expressed in large cells, such as Xenopus laevis oocytes.[12][13][14][15][16]
Principle: This technique uses two intracellular microelectrodes: one to measure the membrane potential and the other to inject current to "clamp" the membrane potential at a desired holding potential. When an agonist (ATP) is applied, the P2X receptor channels open, allowing cations to flow into the cell, which is recorded as an inward current. Antagonists will block this ATP-induced current.
Detailed Protocol:
-
Oocyte Preparation and cRNA Injection: Stage V-VI oocytes are harvested from Xenopus laevis and defolliculated. The oocytes are then injected with cRNA encoding the specific human or rat P2X receptor subtype of interest and incubated for 2-5 days to allow for receptor expression on the oocyte membrane.
-
Electrode Preparation: Glass microelectrodes are pulled to a resistance of 0.5-5 MΩ and filled with a high salt solution (e.g., 3 M KCl).
-
Recording Setup: A single oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96). The oocyte is impaled with the two microelectrodes.
-
Voltage Clamping: The membrane potential is clamped at a holding potential, typically between -50 mV and -70 mV, using a TEVC amplifier.
-
Antagonist Application: The oocyte is pre-incubated with varying concentrations of the antagonist (e.g., this compound or a novel antagonist) by perfusing the recording chamber with the antagonist-containing solution for a defined period.
-
Agonist Application and Data Recording: While still in the presence of the antagonist, a solution containing ATP (at its EC50 concentration) is rapidly applied to the oocyte. The resulting inward current is recorded.
-
Data Analysis: The peak inward current in the presence of the antagonist is compared to the control current (ATP alone). The percentage of inhibition is calculated for each antagonist concentration, and the IC50 value is determined by fitting the data to a concentration-response curve.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental approaches, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and workflows.
Caption: Generalized signaling pathways for Gq-coupled and Gi-coupled P2Y receptors.
Caption: Simplified signaling cascade of ionotropic P2X receptors.
Caption: Experimental workflow for the calcium mobilization assay.
Caption: Experimental workflow for the two-electrode voltage clamp (TEVC) assay.
Conclusion
While this compound remains a useful tool for initial investigations into purinergic signaling, its non-selective nature necessitates caution in data interpretation. The development of highly potent and selective novel P2 receptor antagonists represents a significant advancement, enabling more precise dissection of the roles of individual receptor subtypes in health and disease. This guide provides a foundational comparison to assist researchers in selecting the most appropriate antagonist for their specific experimental needs, ultimately accelerating the pace of discovery in this exciting field. The continued development and characterization of novel antagonists will undoubtedly lead to a deeper understanding of P2 receptor biology and the potential for new therapeutic interventions.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. resources.tocris.com [resources.tocris.com]
- 3. news-medical.net [news-medical.net]
- 4. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of a this compound-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. selectscience.net [selectscience.net]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 14. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 15. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Suramin and PPADS in Purinergic Receptor Studies
For researchers, scientists, and drug development professionals, understanding the nuances of purinergic receptor antagonists is critical for advancing research in areas such as inflammation, neurotransmission, and cancer. This guide provides an objective comparison of two widely used, non-selective P2 receptor antagonists, Suramin (B1662206) and Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), supported by experimental data and detailed protocols.
Introduction to Purinergic Signaling and Antagonists
Purinergic signaling involves the action of extracellular nucleotides like ATP and ADP on a diverse family of purinergic receptors, broadly classified into P1 (adenosine) and P2 receptors. P2 receptors are further divided into two main families: the G protein-coupled P2Y receptors and the ligand-gated ion channel P2X receptors.[1] The ubiquitous nature of these receptors makes them attractive therapeutic targets, necessitating the use of specific antagonists to dissect their physiological roles.
This compound, a polysulfonated naphthylurea, and PPADS are two of the most historically used P2 receptor antagonists.[2] While both are considered non-selective, they exhibit distinct profiles in their potency and selectivity across the various P2 receptor subtypes. This guide aims to provide a clear comparison to aid researchers in selecting the appropriate tool for their specific experimental needs.
Mechanism of Action
This compound acts as a broad-spectrum antagonist at both P2X and P2Y receptors.[2][3] Its mechanism is generally considered competitive, although its polysulfonated structure can lead to interactions with other cellular components, contributing to off-target effects.[2]
PPADS is also a non-selective P2 receptor antagonist but is often described as being more selective for P2X receptors over P2Y receptors in some contexts.[2] However, it demonstrates significant activity at several P2Y subtypes as well.[4][5] Its mode of inhibition has been characterized as non-competitive in some studies.[6]
Comparative Antagonist Potency
The following table summarizes the reported antagonist potency (IC50 or pA2 values) of this compound and PPADS at various human and rat purinergic receptor subtypes. It is important to note that these values can vary depending on the experimental system and conditions used.
| Receptor Subtype | This compound | PPADS |
| P2X Receptors | ||
| P2X1 | IC50: 0.21 µM (human)[7] | IC50: 1 - 2.6 µM (recombinant)[8], IC50: 0.54 µM (murine myenteric neurons)[9] |
| P2X2 | Weak antagonist[2] | IC50: 1 - 2.6 µM (recombinant)[8] |
| P2X3 | IC50: 28.9 µM (human)[7] | IC50: 1 - 2.6 µM (recombinant)[8] |
| P2X4 | Inactive[7] | IC50: >100 µM (recombinant) |
| P2X5 | pA2: ~5.4[3] | IC50: 1 - 2.6 µM (recombinant)[8] |
| P2X7 | Weak antagonist | Blocks P2X7[8] |
| P2Y Receptors | ||
| P2Y1 | pA2: 5.77 ± 0.11[4] | pA2: 5.98 ± 0.65[4] |
| P2Y2 (formerly P2U) | pA2: 4.32 ± 0.13[4] | No effect up to 30 µM[4][10] |
| P2Y4 | - | IC50: ~15 mM (recombinant)[8] |
| P2Y11 | - | - |
| P2Y12 | - | - |
Note: IC50 values represent the concentration of antagonist required to inhibit 50% of the agonist response. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the characterization of purinergic receptor antagonists.
Radioligand Binding Assay
This assay measures the affinity of an antagonist by quantifying its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in a binding buffer.[11]
-
Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]α,β-methylene ATP for P2X receptors) and varying concentrations of the unlabeled antagonist (this compound or PPADS).[11]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[12]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a one-site competition model to determine the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.
Calcium Imaging Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration ([Ca²⁺]i), a common downstream signaling event for many P2 receptors.
Protocol:
-
Cell Culture and Dye Loading: Culture cells expressing the receptor of interest on glass coverslips or in multi-well plates. Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.[13][14]
-
Antagonist Incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of this compound or PPADS for a defined period.
-
Agonist Stimulation and Imaging: Place the cells on a fluorescence microscope or in a plate reader. Record baseline fluorescence, then add a P2 receptor agonist (e.g., ATP or UTP) and continue recording the changes in fluorescence intensity over time.[13] For ratiometric dyes like Fura-2, excitation is alternated between two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the emitted fluorescence is used to calculate [Ca²⁺]i.[14]
-
Data Analysis: Quantify the peak increase in [Ca²⁺]i in response to the agonist in the presence and absence of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
Patch-Clamp Electrophysiology
This technique directly measures the ion flow through P2X receptor channels, providing detailed information on the mechanism of antagonism.
Protocol:
-
Cell Preparation: Use cells expressing the P2X receptor subtype of interest, either in primary culture or a heterologous expression system like HEK293 cells.[15]
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a single cell. Clamp the membrane potential at a holding potential (e.g., -60 mV).[16]
-
Agonist and Antagonist Application: Perfuse the cell with an external solution containing a P2X receptor agonist (e.g., ATP) to evoke an inward current. After a stable response is obtained, co-apply the agonist with varying concentrations of this compound or PPADS.[16]
-
Data Acquisition and Analysis: Record the amplitude of the agonist-evoked currents in the absence and presence of the antagonist. Plot the percentage of current inhibition as a function of the antagonist concentration to calculate the IC50. By analyzing the current-voltage relationship and the kinetics of block, further insights into the mechanism of antagonism (competitive vs. non-competitive, voltage-dependency) can be gained.[6]
Visualizing Signaling and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Generalized signaling pathways of P2X and P2Y receptors and the antagonistic action of this compound and PPADS.
Caption: A typical experimental workflow for a calcium imaging assay to determine antagonist potency.
Conclusion
Both this compound and PPADS remain valuable, albeit non-selective, tools in the study of purinergic signaling. This compound offers broad-spectrum antagonism across both P2X and P2Y families, while PPADS, in certain contexts, can provide a degree of selectivity for P2X receptors and some P2Y subtypes, notably being inactive at P2Y2 receptors. The choice between these antagonists should be guided by the specific receptor subtypes expressed in the experimental system and a careful consideration of their respective potency and potential off-target effects. The experimental protocols and data presented in this guide are intended to assist researchers in making informed decisions and designing robust experiments to further elucidate the complex roles of purinergic signaling in health and disease.
References
- 1. Agonists and Antagonists for Purinergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.tocris.com [resources.tocris.com]
- 4. PPADS and this compound as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resource.aminer.org [resource.aminer.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. news-medical.net [news-medical.net]
- 8. PPADS tetrasodium salt | P2X Receptor Antagonists: R&D Systems [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. PPADS and this compound as antagonists at cloned P2Y- and P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 15. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Suramin's Anti-Cancer Efficacy in Xenograft Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of suramin (B1662206) in various xenograft models, benchmarked against established chemotherapeutic agents. The data presented is collated from preclinical studies to offer an objective overview of this compound's potential, both as a monotherapy and in combination with other drugs. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and development.
Comparative Efficacy of this compound in Xenograft Models
The following tables summarize the quantitative data from studies evaluating the anti-cancer effects of this compound in comparison to other agents in different cancer types using xenograft models.
Table 1: Non-Small Cell Lung Cancer (NSCLC) Xenograft Model (A549 cells)
| Treatment Group | Dosage & Schedule | Tumor Growth/Regression | Viable Cell Density Reduction | Proliferating Fraction Reduction | Apoptotic Fraction Increase (vs. Control) |
| Control (Saline) | N/A | 75% growth in 14 days | N/A | N/A | N/A |
| This compound | 10 mg/kg, twice weekly for 3 weeks | No significant activity or toxicity | Not reported | Not reported | Not reported |
| Docetaxel (B913) | 10 mg/kg, twice weekly for 3 weeks | 15% tumor regression | 40% reduction | 40% reduction | 4-fold increase |
| This compound + Docetaxel | This compound: 10 mg/kg; Docetaxel: 10 mg/kg, twice weekly for 3 weeks | 31% tumor regression | Additional 15-25% reduction vs. Docetaxel alone | Additional 15-25% reduction vs. Docetaxel alone | Additional 2.5-fold increase vs. Docetaxel alone |
Data synthesized from a study on chemotherapy-pretreated non-small cell lung xenograft tumors.[1][2]
Table 2: Prostate Cancer Xenograft Model (PC3 cells)
| Treatment Group | Dosage & Schedule | Tumor Growth Inhibition | Non-Apoptotic Tumor Cell Density Reduction | Apoptotic Tumor Cell Fraction Increase (vs. Control) |
| Control | N/A | N/A | N/A | N/A |
| This compound | 10 mg/kg, twice weekly for 3 weeks | No significant antitumor activity | Not reported | Not reported |
| Doxorubicin (B1662922) | 5 mg/kg, twice weekly for 3 weeks | ~60% reduction in growth rate | ~60% reduction | 4-fold increase |
| This compound + Doxorubicin | This compound: 10 mg/kg; Doxorubicin: 5 mg/kg, twice weekly for 3 weeks | Complete inhibition of tumor growth | Additional 3-fold reduction vs. Doxorubicin alone | Additional 2-fold enhancement vs. Doxorubicin alone |
This study highlights the chemosensitizing effect of non-toxic doses of this compound in combination with doxorubicin.[3]
Table 3: Ovarian Cancer Xenograft Model (KF cells)
| Treatment Group | Dosage & Schedule | Tumor Formation Rate (at 10 weeks) |
| Control | N/A | 80% (at 4 weeks) |
| Cisplatin (B142131) | 2 mg/kg, weekly | 80% |
| This compound | 5 mg/kg, weekly | 50% |
| This compound | 10 mg/kg, weekly | 30% |
| Cisplatin followed by this compound | Cisplatin: 2 mg/kg; this compound: 5 mg/kg | 20% |
| Cisplatin followed by this compound | Cisplatin: 2 mg/kg; this compound: 10 mg/kg | 0% |
| This compound followed by Cisplatin | This compound: 5 or 10 mg/kg followed by Cisplatin: 2 mg/kg | 0% |
This study demonstrates a synergistic effect between this compound and cisplatin in inhibiting ovarian cancer tumor formation.[4]
Table 4: Pancreatic Cancer Orthotopic Nude Mouse Model
| Cell Line | Treatment | Tumor Size Reduction | Metastatic Spread Reduction |
| MiaPaCa-2 | This compound | -74% | -79% |
| AsPC-1 | This compound | -41% | -34% |
| Capan-1 | This compound | -49% | -38% |
This study investigated the effects of this compound on proliferation and angiogenesis in an orthotopic nude mouse model of human pancreatic cancer.[5]
Experimental Protocols
A generalized experimental protocol for evaluating the anti-cancer effects of this compound in a xenograft model is outlined below. Specific dosages and schedules will vary depending on the cancer type and comparator drug.
1. Cell Culture and Animal Model:
-
Human cancer cell lines (e.g., A549, PC3, KF) are cultured in appropriate media and conditions.
-
Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.
2. Tumor Implantation:
-
A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.
-
Tumors are allowed to grow to a palpable size (e.g., ~100 mg) before treatment initiation.
3. Treatment Administration:
-
Mice are randomized into control and treatment groups.
-
This compound and/or comparator drugs are administered via a specified route (e.g., intraperitoneally, intravenously) at a predetermined dosage and schedule. The control group receives a vehicle control (e.g., saline).
4. Monitoring and Data Collection:
-
Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).
5. Data Analysis:
-
Tumor growth inhibition is calculated and compared between treatment groups.
-
Statistical analysis is performed to determine the significance of the observed differences.
Visualizations
Signaling Pathways Targeted by this compound
This compound is known to interact with multiple targets in the tumor microenvironment. Its anti-cancer effects are attributed in part to the inhibition of growth factor signaling and purinergic signaling pathways.
Caption: Simplified diagram of signaling pathways inhibited by this compound.
Experimental Workflow for a Xenograft Study
The following diagram illustrates a typical workflow for a preclinical xenograft study to evaluate the efficacy of an anti-cancer agent like this compound.
Caption: A typical experimental workflow for a preclinical xenograft study.
References
- 1. Nontoxic this compound treatments enhance docetaxel activity in chemotherapy-pretreated non-small cell lung xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Nontoxic doses of this compound enhance activity of doxorubicin in prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complete inhibition of human ovarian cancer xenografts in nude mice by this compound and cis-diamminedichloroplatinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits not only tumor growth and metastasis but also angiogenesis in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Suramin and Its Synthetic Analogs in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of suramin (B1662206), a century-old drug, and its more recently developed synthetic analogs. This compound's polypharmacology, stemming from its ability to interact with a multitude of biological targets, has made it a template for designing novel therapeutic agents with improved potency, selectivity, and reduced toxicity. This document synthesizes experimental data on their efficacy against various diseases, details the methodologies used for their evaluation, and visualizes key biological pathways and structure-activity relationships.
Overview of this compound and Its Analogs
This compound is a polysulfonated naphthylurea initially developed to treat African trypanosomiasis (sleeping sickness).[1][2] Its biological activity is broad, encompassing anti-parasitic, anti-cancer, antiviral, and anti-inflammatory properties.[1][2][3][4] These effects are largely attributed to its polyanionic nature and the spatial arrangement of its six sulfonic acid groups, allowing it to bind to various proteins, particularly at positively charged sites, heparin-binding domains, and purinergic receptors.[3][4][5]
However, the clinical utility of this compound is often limited by its toxicity profile, including potential renal and neurological side effects.[3][6][7] This has driven the synthesis of numerous analogs aimed at enhancing therapeutic efficacy for specific targets while minimizing adverse effects.[3][6] Key modifications to the this compound scaffold include:
-
Alterations to the methyl groups on the intermediate rings.[8]
-
Changes in the regiochemistry of the naphthalenetrisulphonic acid groups.[8]
-
Replacement of benzene (B151609) rings with other aromatic or heterocyclic systems.[3][5]
This guide compares this compound and its analogs across several key therapeutic areas, presenting quantitative data on their performance.
Comparative Performance Data
The following tables summarize the in vitro activity of this compound and various synthetic analogs against different biological targets.
Table 1: Anti-Trypanosomal Activity
This table compares the growth inhibition of Trypanosoma brucei by this compound and analogs where structural features like methyl groups and sulfonic acid positioning have been altered.
| Compound | Key Structural Difference from this compound | GI₅₀ (μM) against T. brucei | Reference |
| This compound | - | 0.04 | [8] |
| RT5 (NF031) | Lacks methyl groups; 1,3,6-naphthalenetrisulphonic acid; para/para phenyl rings | 21.1 | [8] |
| RT14 (NF032) | Lacks methyl groups; 1,3,6-naphthalenetrisulphonic acid; meta/para phenyl rings | >50 | [8] |
| RT31 | Lacks methyl groups; 1,3,6-naphthalenetrisulphonic acid; para/meta phenyl rings | 30.5 | [8] |
| RT58 | Lacks methyl groups; 1,3,6-naphthalenetrisulphonic acid; meta/meta phenyl rings | 29.9 | [8] |
Data indicates that the methyl groups on the intermediate rings and the specific 1,3,5-regiochemistry of the naphthalenetrisulphonic acid groups are critical for potent trypanocidal activity.[8]
Table 2: Anti-Proliferative and Cytotoxic Activity in Cancer Cell Lines
This table presents the efficacy of this compound and novel derivatives in inhibiting the proliferation of human breast cancer cells by blocking the FGF1-FGFRD2 signaling pathway.
| Compound | IC₅₀ (μM) in MCF-7 (Tumorigenic) | IC₅₀ (μM) in MCF-10A (Non-tumorigenic) | FGF1-Binding Dissociation Constant (K_d, μM) | Reference |
| This compound | 153.96 ± 1.44 | 222.10 ± 2.40 | - | [3] |
| Compound 15 | 193.04 ± 1.57 | 220.84 ± 3.57 | - | [3] |
| Compound 18 | 325.63 ± 2.03 | 653.39 ± 2.31 | - | [3] |
| Compound 21 | 417.01 ± 0.99 | 628.04 ± 1.45 | 15.9 | [3] |
These novel derivatives demonstrate anti-proliferative activity and, notably, exhibit lower cytotoxicity than the parent this compound compound, suggesting a significant potential for advancement in this area.[3][9]
Table 3: Purinergic Receptor Antagonism
This compound and its analogs are well-known antagonists of P2 purinergic receptors. This table highlights the potency and selectivity of select analogs.
| Compound | Target Receptor | Potency (pK_i or IC₅₀) | Selectivity Profile | Reference |
| This compound | P2Y₁₁, P2Y₁, P2Y₂ | Moderate, non-selective antagonist | Broadly inhibits P2X and P2Y receptors | [10][11] |
| NF157 | P2Y₁₁ | pK_i: 7.35 (Nanomolar potency) | >650-fold vs P2Y₁/P2Y₂; low selectivity vs P2X₁ | [10] |
| NF023 | P2X₁ | IC₅₀: 0.21 µM (human) | Potent P2X₁ antagonist | [12] |
| NF770 | P2X₂ | IC₅₀: 0.939 µM (rat) | Relatively selective for rP2X₂ over other P2X subtypes | [12] |
| 14l | P2Y₂ / GPR17 | IC₅₀: 3.01 µM (P2Y₂); 3.37 µM (GPR17) | Dual antagonist | [13] |
| 14m | P2Y₂ / GPR17 | IC₅₀: 3.17 µM (P2Y₂); 1.67 µM (GPR17) | Dual antagonist | [13] |
Structural modifications, such as fluorine substitution of the methyl groups in NF157, can lead to highly potent and more selective P2Y₁₁ antagonists.[10]
Table 4: Inhibition of Other Enzyme/Protein Targets
The inhibitory action of this compound extends to other critical cellular proteins, such as Mcm10, which is essential for DNA replication.
| Compound | Target Protein | Binding Affinity (K_i or K_D) | Cell Activity (IC₅₀, Colon Cancer Cells) | Reference |
| This compound | Mcm10 | K_i: 1.1 µM | 90 µM | [14] |
| NF157 | Mcm10 | K_i: 170 nM (FP); K_D: 460 nM (SPR) | 38 µM | [14] |
| NF546 | Mcm10 | K_i: 1.6 µM | 45 µM | [14] |
Analogs like NF157 show significantly higher binding affinity for Mcm10 and greater potency in killing colon cancer cells compared to this compound.[14]
Key Signaling Pathways and Structure-Activity Relationships
Visual diagrams help clarify the complex interactions and design principles underlying the function of this compound and its analogs.
Inhibition of FGF1-FGFRD2 Proliferation Pathway
This compound and certain analogs exert anti-cancer effects by inhibiting growth factor signaling. They block the binding of Fibroblast Growth Factor 1 (FGF1) to its receptor (FGFRD2), preventing receptor dimerization, autophosphorylation, and downstream signaling that leads to cell proliferation.[3][5]
Caption: Inhibition of the FGF1-FGFRD2 signaling cascade by this compound analogs.
Structure-Activity Relationship (SAR) for Trypanocidal Activity
The anti-trypanosomal potency of this compound is highly dependent on specific structural features. Analogs lacking key moieties show dramatically reduced activity, highlighting a clear SAR.[8]
Caption: SAR for trypanocidal activity of this compound analogs.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the comparative evaluation of drug candidates.
Protocol 1: Trypanocidal Activity Assay
This protocol is used to determine the 50% growth inhibition (GI₅₀) concentration against bloodstream forms of Trypanosoma brucei.[8]
-
Cell Culture : Culture bloodstream forms of T. brucei in HMI-9 medium supplemented with 10% (v/v) fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation : Prepare stock solutions of this compound and its analogs in DMSO or an appropriate solvent. Create a series of 2-fold dilutions in the culture medium.
-
Assay Setup : Seed 96-well plates with trypanosomes at a density of 1 x 10⁴ cells/mL. Add the compound dilutions to the wells. Include a no-drug control (DMSO alone) and a positive control.
-
Incubation : Incubate the plates for 24 hours.
-
Resazurin (B115843) Addition : Add resazurin solution (final concentration 12.5 µg/mL) to each well and incubate for an additional 48 hours.
-
Fluorescence Reading : Measure the fluorescence using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis : Calculate the GI₅₀ values by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: WST-1 Cell Proliferation and Cytotoxicity Assay
This colorimetric assay assesses cell viability and proliferation, used here to evaluate the anti-proliferative activity of this compound analogs on cancer cell lines.[3][5]
-
Cell Seeding : Seed MCF-7 or MCF-10A cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of this compound or its analogs for 72 hours.
-
WST-1 Reagent : Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of WST-1 reagent to each well.
-
Incubation : Incubate the plates for 2-4 hours at 37°C in a CO₂ incubator.
-
Absorbance Measurement : Measure the absorbance of the samples at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation : Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell proliferation, by plotting the percentage of cell viability against the compound concentration.
Protocol 3: P2Y Receptor Antagonist Assay (Calcium Mobilization)
This functional assay measures the ability of antagonists to block agonist-induced intracellular calcium release in cells expressing a specific P2Y receptor subtype.[10][15]
-
Cell Line : Use a suitable host cell line (e.g., 1321N1 astrocytoma cells) stably transfected to express the human P2Y receptor of interest (e.g., P2Y₁₁).
-
Calcium Indicator Loading : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Incubation : Wash the cells and pre-incubate them with various concentrations of the antagonist (this compound analog) or vehicle control for 15-30 minutes.
-
Agonist Stimulation : Place the plate in a fluorescence plate reader (e.g., FLIPR). Add a known concentration of a P2Y receptor agonist (e.g., ATP or UTP) to stimulate the cells.
-
Fluorescence Measurement : Measure the transient increase in intracellular calcium concentration by monitoring fluorescence intensity over time.
-
Data Analysis : Determine the inhibitory effect of the antagonist by measuring the reduction in the agonist-induced fluorescence signal. Calculate pK_i or IC₅₀ values from concentration-response curves.
Workflow for Analog Evaluation
The process of evaluating a novel this compound analog involves a multi-step workflow from initial design to biological characterization.
Caption: General experimental workflow for the evaluation of new this compound analogs.
Conclusion
The development of synthetic analogs based on the this compound scaffold represents a promising strategy for creating targeted therapies. Structure-activity relationship studies have successfully identified key chemical moieties responsible for specific biological activities, such as the methyl and sulfonic acid groups for trypanocidal effects.[8] By modifying the core structure, researchers have developed analogs with nanomolar potency against specific purinergic receptors (e.g., NF157 for P2Y₁₁) and others with improved anti-cancer activity and lower cytotoxicity compared to the parent drug.[3][10]
The data and protocols presented in this guide demonstrate that rational, structure-guided design can transform the promiscuous nature of this compound into a platform for generating highly selective and effective drug candidates. Future research will likely continue to leverage this approach to develop novel therapeutics for a wide range of complex diseases.
References
- 1. Structure-activity studies on this compound analogues as inhibitors of NAD+-dependent histone deacetylases (sirtuins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 6. This compound analogs inhibit human angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 9. Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of this compound-derived P2Y11 receptor antagonists with nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.tocris.com [resources.tocris.com]
- 12. d-nb.info [d-nb.info]
- 13. Design, synthesis and biological evaluation of this compound-derived dual antagonists of the proinflammatory G protein-coupled receptors P2Y2 and GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anti-parasitic agent this compound and several of its analogues are inhibitors of the DNA binding protein Mcm10 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Suramin: A Reliable Positive Control for Reverse Transcriptase Inhibition Assays
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral research and drug development, the meticulous evaluation of reverse transcriptase (RT) inhibitors is paramount. A critical component of this evaluation is the use of a reliable positive control to ensure assay validity and accurately gauge the potency of novel inhibitory compounds. Suramin, a polysulfonated naphthylurea, has long been established as a potent and effective positive control in reverse transcriptase inhibition assays. This guide provides a comprehensive comparison of this compound with other common RT inhibitors, detailed experimental protocols, and visualizations to support your research endeavors.
Performance Comparison of Reverse Transcriptase Inhibitors
This compound exhibits broad-spectrum inhibitory activity against various retroviral reverse transcriptases. Its efficacy, alongside well-characterized alternatives such as Azidothymidine (AZT) and Nevirapine (B1678648), is summarized below. The presented IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) are indicative and can vary based on the specific experimental conditions, including the type of reverse transcriptase and the assay format.
| Inhibitor | Target Reverse Transcriptase | Mechanism of Action | IC50 |
| This compound | Oncornaviruses (e.g., Moloney murine leukemia virus, Rauscher murine leukemia virus, avian myeloblastosis virus) | Competitive with template-primer | 0.1 - 1 µg/mL[1] |
| HIV-1 Reverse Transcriptase | Competitive with template-primer | Not consistently reported in µM, superior to many analogues[2] | |
| Azidothymidine (AZT) | HIV-1 Reverse Transcriptase | Chain terminator | ~0.004 µM (for wild-type HIV)[3] |
| Nevirapine | HIV-1 Reverse Transcriptase | Non-competitive inhibitor | 0.084 µM (in enzyme assays)[4] |
Key Insights:
-
Broad Spectrum vs. Specificity: this compound demonstrates broad inhibitory activity against a range of oncornaviral reverse transcriptases, making it a versatile positive control for various retroviral studies.[1] In contrast, AZT and Nevirapine are highly specific inhibitors of HIV-1 RT.[4][5]
-
Mechanism of Action: The distinct mechanisms of action of these inhibitors are crucial for interpreting assay results. This compound's competitive inhibition with the template-primer binding site provides a different inhibitory profile compared to the chain-terminating action of AZT and the non-competitive binding of Nevirapine.[1][4][5]
Experimental Protocols
A reliable and reproducible experimental protocol is the cornerstone of any inhibition assay. Below is a detailed methodology for a non-radioactive, colorimetric reverse transcriptase inhibition assay using this compound as a positive control. This protocol is adapted from commercially available kits and established research practices.
Non-Radioactive Colorimetric Reverse Transcriptase Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on reverse transcriptase activity, using this compound as a positive control.
Materials:
-
Recombinant Reverse Transcriptase (e.g., from HIV-1, M-MuLV)
-
Reaction Buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
Template-Primer (e.g., poly(A)·oligo(dT)15)
-
Biotin-dUTP and unlabeled dNTPs (dATP, dCTP, dGTP, dTTP)
-
Test compounds and this compound (as a positive control)
-
Streptavidin-coated 96-well microplates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Peroxidase-labeled anti-digoxigenin antibody (Anti-DIG-POD)
-
Peroxidase substrate (e.g., ABTS or TMB)
-
Stop solution (e.g., 1 M H2SO4 for TMB)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all buffers, dNTP mixes, and inhibitor dilutions to their final working concentrations.
-
Reaction Setup:
-
In a 96-well reaction plate, add 20 µL of the reaction mix containing the reaction buffer, template-primer, and dNTPs (including biotin-dUTP).
-
Add 10 µL of the test compound at various concentrations to the respective wells.
-
For the positive control, add 10 µL of a known concentration of this compound (e.g., a concentration expected to give >90% inhibition).
-
For the negative control (no inhibition), add 10 µL of the solvent used to dissolve the test compounds.
-
For the blank control, add 10 µL of solvent and no enzyme.
-
-
Enzyme Addition: Add 10 µL of the diluted reverse transcriptase to all wells except the blank control.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the reverse transcription reaction to proceed.
-
Capture of Biotinylated DNA:
-
Transfer 50 µL of the reaction mixture from each well to a streptavidin-coated microplate.
-
Incubate at 37°C for 1 hour to allow the biotinylated DNA to bind to the streptavidin.
-
-
Washing: Wash the plate three times with 200 µL of wash buffer per well to remove unincorporated nucleotides and other reaction components.
-
Detection:
-
Add 100 µL of Anti-DIG-POD conjugate to each well and incubate at 37°C for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the peroxidase substrate to each well and incubate at room temperature for 15-30 minutes, or until sufficient color development.
-
-
Measurement: Add 100 µL of stop solution (if using TMB) and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Subtract the blank control absorbance from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound and this compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of negative control well)] x 100
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizing the Molecular Interactions and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the HIV-1 reverse transcription process, the mechanism of inhibition by this compound, and the experimental workflow.
Caption: Simplified workflow of HIV-1 reverse transcription in the host cell cytoplasm.
Caption: Mechanism of this compound's competitive inhibition of reverse transcriptase.
Caption: Step-by-step workflow for the colorimetric reverse transcriptase inhibition assay.
Conclusion
This compound serves as a robust and versatile positive control for in vitro reverse transcriptase inhibition assays. Its broad-spectrum activity and well-documented competitive inhibitory mechanism make it an invaluable tool for validating assay performance and providing a benchmark against which novel antiretroviral compounds can be measured. By utilizing the comparative data and detailed protocols provided in this guide, researchers can confidently and accurately assess the efficacy of new reverse transcriptase inhibitors, accelerating the path towards the development of new therapeutic agents.
References
- 1. This compound: a potent inhibitor of the reverse transcriptase of RNA tumor viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human immunodeficiency virus type I reverse transcriptase by this compound-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Observations on the this compound-mediated inhibition of cellular and viral DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating Suramin's Off-Target Effects: A Comparative Guide for Researchers
A critical examination of the broad-spectrum inhibitor suramin (B1662206) in contrast to specific inhibitors, providing researchers with data-driven insights for target validation and drug development.
In the landscape of pharmacological research, the polysulfonated naphthylurea, this compound, stands as a molecule of significant interest due to its wide-ranging biological activities. Initially developed for the treatment of African trypanosomiasis, its utility has been explored in oncology, virology, and even autism spectrum disorder.[1] However, the therapeutic potential of this compound is intrinsically linked to its promiscuous nature, interacting with a multitude of molecular targets. This lack of specificity, while offering broad therapeutic possibilities, also presents a significant challenge in the form of off-target effects, complicating its clinical development and interpretation of experimental results.
This guide provides a comparative evaluation of this compound against specific, modern inhibitors targeting three of its key interaction partners: the P2Y12 purinergic receptor, the Epidermal Growth Factor Receptor (EGFR), and the Na+/K+-ATPase pump. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when choosing between a broad-spectrum agent like this compound and a highly specific inhibitor.
The Promiscuity of this compound: A Double-Edged Sword
This compound's chemical structure, characterized by its polyanionic nature, allows it to interact with a diverse array of proteins, often by mimicking the phosphate (B84403) groups of nucleotides or by binding to positively charged domains. This results in the inhibition of various enzymes, including ATPases, protein tyrosine phosphatases, and sirtuins.[2] Furthermore, it is a known antagonist of P2 purinergic receptors and can interfere with the binding of growth factors to their receptors.[3][4] This broad activity profile is the primary driver of its off-target effects, which can range from nausea and skin rashes to more severe complications like kidney damage and adrenal insufficiency.[3][5]
Head-to-Head Comparison: this compound vs. Specific Inhibitors
To illustrate the stark contrast in specificity and potential for off-target effects, we will compare this compound to three classes of specific inhibitors.
P2Y12 Receptor Antagonism: Beyond Antiplatelet Aggregation
The P2Y12 receptor, a key player in ADP-induced platelet aggregation, is a well-established target for antiplatelet drugs.[6] While this compound exhibits antagonistic activity at P2Y receptors, its lack of specificity means it interacts with multiple subtypes.[7][8] In contrast, modern antiplatelet agents offer high selectivity for the P2Y12 receptor.
Quantitative Comparison of P2Y12 Receptor Inhibitors
| Compound | Type | On-Target IC50/Kᵢ/pA₂ | Known Off-Targets |
| This compound | Broad-spectrum P2Y antagonist | pA₂ = 5.77 (for P2Y receptors)[8] | Numerous, including growth factor receptors, ATPases, etc. |
| Ticagrelor | Selective, reversible P2Y12 antagonist | - | Generally considered to have minimal off-target effects.[9] |
| Clopidogrel (B1663587) (active metabolite) | Selective, irreversible P2Y12 antagonist | - | Some evidence of P2Y2 inhibition and effects on white blood cells.[3][10] |
| Prasugrel (active metabolite) | Selective, irreversible P2Y12 antagonist | - | - |
Experimental Protocol: P2Y12 Receptor Binding Assay
A common method to determine the binding affinity of a compound to the P2Y12 receptor is a radioligand competitive binding assay.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the human P2Y12 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human P2Y12 receptor.
-
Radiolabeled P2Y12 agonist (e.g., [³³P]2MeSADP).
-
Test compound (e.g., this compound, ticagrelor).
-
Assay buffer (e.g., HEPES-based buffer with Mg²⁺).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The IC₅₀ value can then be converted to a Kᵢ value using the Cheng-Prusoff equation.[11]
Caption: EGFR signaling pathway and points of inhibition.
Na+/K+-ATPase Inhibition: A Classic Target with Diverse Inhibitors
The Na+/K+-ATPase is an essential ion pump responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane. [12]this compound is a known inhibitor of this and other ATPases. [2]Specific inhibitors of the Na+/K+-ATPase include the well-known cardiac glycosides.
Quantitative Comparison of Na+/K+-ATPase Inhibitors
| Compound | Type | On-Target IC₅₀ | Known Off-Targets/Side Effects |
| This compound | Broad-spectrum ATPase inhibitor | - | Numerous, including P2Y receptors, growth factor receptors, etc. |
| Digoxin | Cardiac glycoside | - | Narrow therapeutic window; risk of cardiac arrhythmias, GI and neurological symptoms. [13][14] |
| Ouabain (B1677812) | Cardiac glycoside | - | Similar to digoxin. |
| Propranolol | Beta-blocker (also inhibits Na,K-ATPase) | - | Beta-adrenergic receptors (primary target), hypotension, bradycardia. [11][15] |
| Verapamil | Calcium channel blocker (also inhibits Na,K-ATPase) | - | Calcium channels (primary target), constipation, dizziness. |
Experimental Protocol: Na+/K+-ATPase Activity Assay (Colorimetric)
This assay measures the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis.
Objective: To determine the inhibitory effect of a test compound on Na+/K+-ATPase activity.
Materials:
-
Sample containing Na+/K+-ATPase (e.g., tissue lysate, purified enzyme).
-
Assay buffer.
-
ATP solution.
-
Test compound (e.g., this compound, digoxin).
-
Reagents for colorimetric phosphate detection (e.g., malachite green-based reagent).
-
96-well plate.
-
Spectrophotometer.
Procedure:
-
Sample Preparation: Prepare lysates from cells or tissues.
-
Reaction Setup: In a 96-well plate, add the sample, assay buffer, and either the test compound or a vehicle control. To distinguish Na+/K+-ATPase activity from other ATPases, a parallel reaction containing a specific inhibitor like ouabain is run.
-
Initiate Reaction: Add ATP to all wells to start the reaction. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction & Color Development: Stop the reaction and add the colorimetric reagent that reacts with the liberated inorganic phosphate to produce a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~650 nm).
-
Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity. The inhibitory effect of the test compound is then determined by comparing the activity in its presence to the control. [16][17] Signaling Pathway: Na+/K+-ATPase Function
Caption: Function of the Na+/K+-ATPase and points of inhibition.
Conclusion: The Importance of Choosing the Right Tool
The data and protocols presented in this guide highlight the critical differences between a broad-spectrum inhibitor like this compound and highly specific inhibitors. While this compound's multifaceted activity can be advantageous in certain exploratory research contexts, its lack of specificity is a significant drawback for target validation and clinical development due to the high potential for confounding off-target effects and toxicity.
For researchers aiming to dissect the role of a specific molecular target, the use of selective inhibitors is paramount. These compounds provide a much clearer understanding of the on-target biology and are more likely to translate into safe and effective therapeutics. This guide serves as a resource to aid in the rational selection of chemical probes and to underscore the importance of a thorough understanding of a compound's selectivity profile in modern drug discovery and chemical biology.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pleiotropic effects of clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccjm.org [ccjm.org]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. PPADS and this compound as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ticagrelor Doesn’t Carry Any Off-Target Effects Compared With Clopidogrel, Prasugrel | tctmd.com [tctmd.com]
- 10. Clopidogrel induced reduction in neutrophil count: An overlooked beneficial effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propranolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Effects of this compound on the proliferation of primary epithelial cell cultures derived from normal, benign hyperplastic and cancerous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uspharmacist.com [uspharmacist.com]
- 14. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Propranolol Side Effects: Common and Rare Side Effects to Know - GoodRx [goodrx.com]
- 16. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Suramin and Other Leading Trypanocidal Drugs
A Comprehensive Guide for Researchers in Drug Development
In the landscape of chemotherapeutics for African trypanosomiasis, suramin (B1662206) stands as one of the earliest developed yet still clinically relevant agents. This guide provides a detailed, evidence-based comparison of this compound against other principal trypanocidal drugs: melarsoprol, pentamidine, eflornithine (B1671129), and nifurtimox. The following sections present quantitative efficacy data, in-depth experimental methodologies, and visual representations of the key biological pathways targeted by these compounds.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and its counterparts against Trypanosoma brucei, the causative agent of African trypanosomiasis. These values, collated from various in vitro studies, offer a quantitative measure of each drug's potency. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Drug | Trypanosoma brucei Strain | IC50 (µM) | Reference |
| This compound | T. b. brucei | 1.18 | [1] |
| T. equiperdum | ~1.0 | [2] | |
| Melarsoprol | T. b. brucei (s427) | 0.021 ± 0.003 | [3] |
| T. b. gambiense | 0.004 - 0.012 | [4] | |
| Pentamidine | T. b. brucei (s427) | 0.0051 ± 0.002 | [3] |
| T. b. gambiense | 0.00095 ± 0.00002 | [5] | |
| Eflornithine | T. b. gambiense | 9.1 ± (CI: 8.1-10) | [6] |
| L-eflornithine | 5.5 ± (CI: 4.5-6.6) | [6] | |
| D-eflornithine | 50 ± (CI: 42-57) | [6] | |
| Nifurtimox | T. b. brucei (wild-type) | 2.4 ± 0.1 | [5] |
| T. b. brucei (overexpressing TbNTR) | 0.34 ± 0.02 | [7] |
Comparative Overview of Drug Characteristics
| Feature | This compound | Melarsoprol | Pentamidine | Eflornithine | Nifurtimox |
| Primary Indication | Early-stage T. b. rhodesiense HAT | Late-stage HAT (both T. b. gambiense and T. b. rhodesiense) | Early-stage T. b. gambiense HAT | Late-stage T. b. gambiense HAT | Used in combination with eflornithine for late-stage T. b. gambiense HAT |
| Mechanism of Action | Polypharmacology; inhibits multiple glycolytic enzymes and other proteins.[8][9] | Prodrug, metabolized to melarsen (B1215594) oxide which inhibits trypanothione (B104310) reductase and other enzymes.[10][11] | Interferes with DNA, RNA, and protein synthesis.[12][13] | Irreversible inhibitor of ornithine decarboxylase, disrupting polyamine synthesis.[14][15] | Activated by nitroreductase to generate cytotoxic nitrile metabolites.[7] |
| Route of Administration | Intravenous | Intravenous | Intramuscular or Intravenous | Intravenous | Oral |
| Crosses Blood-Brain Barrier | No | Yes | No | Yes | Yes |
| Key Toxicities | Renal toxicity, exfoliative dermatitis.[9] | Reactive encephalopathy (can be fatal), peripheral neuropathy.[10][11] | Nephrotoxicity, diabetes mellitus.[9] | Myelosuppression, gastrointestinal disturbances. | Peripheral neuropathy, gastrointestinal disturbances. |
| Resistance Mechanism | Altered drug transport.[8] | Mutations in the P2 aminopurine transporter. | Loss of function of P2 aminopurine transporter. | Deletion or mutation of the TbAAT6 amino acid transporter gene. | Loss of nitroreductase enzymes. |
Experimental Protocols
In Vitro Drug Sensitivity Assay (Alamar Blue Assay)
This protocol is a standard method for determining the IC50 of compounds against Trypanosoma brucei.[16]
-
Parasite Culture: Bloodstream form Trypanosoma brucei (e.g., strain 427) are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Drug Preparation: The test compounds are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted in culture medium.
-
Assay Setup: In a 96-well microtiter plate, parasites are seeded at a density of 4 x 10^4 cells/mL in the presence of varying concentrations of the test drugs. A drug-free control is included.
-
Incubation: The plates are incubated for 48 hours under standard culture conditions.
-
Viability Assessment: 20 µL of Resazurin dye (0.49 µM) is added to each well. The plates are incubated for an additional 24 hours.
-
Data Acquisition: The fluorescence is measured using a fluorometer with an excitation wavelength of 530 nm and an emission wavelength of 595 nm.
-
Data Analysis: The fluorescence data is normalized to the control wells, and the IC50 value is calculated by fitting the dose-response curve to a suitable sigmoidal model using software such as GraphPad Prism.
In Vivo Efficacy in a Murine Model of African Trypanosomiasis
This protocol outlines a general procedure for evaluating the efficacy of trypanocidal drugs in a mouse model.[17][18]
-
Animal Model: Female Swiss white mice or other suitable inbred strains are used.
-
Infection: Mice are infected intraperitoneally with 1 x 10^4 to 1 x 10^6 bloodstream form trypanosomes (e.g., T. b. brucei or T. b. rhodesiense).
-
Parasitemia Monitoring: The level of parasitemia in the blood is monitored daily or every other day by microscopic examination of a tail blood smear.
-
Drug Administration: Once a consistent parasitemia is established (typically 3-5 days post-infection for acute models, or later for chronic models), the test compounds are administered. The route of administration (e.g., intraperitoneal, intravenous, or oral) and dosing regimen will depend on the specific drug being tested. For example, a curative protocol for a this compound-eflornithine combination involved administering eflornithine as a 2% solution in the drinking water for 14 days and a single intravenous dose of this compound (20 mg/kg) on day 1.[19]
-
Efficacy Assessment: The primary endpoint is the clearance of parasites from the blood and the absence of relapse. Mice are monitored for a defined period (e.g., 30-60 days) post-treatment. The survival rate of the treated mice is also a key indicator of efficacy.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and mechanisms of action for this compound and other trypanocidal drugs.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Melarsoprol.
Caption: Mechanism of action of Pentamidine.
Caption: Mechanism of action of Eflornithine.
Caption: Mechanism of action of Nifurtimox.
References
- 1. Melarsoprol - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanisms of Arsenical and Diamidine Uptake and Resistance in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Class of 5-Nitro-2-furancarboxylamides with Potent Trypanocidal Activity against Trypanosoma brucei in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiospecific antitrypanosomal in vitro activity of eflornithine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nifurtimox Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Melarsoprol? [synapse.patsnap.com]
- 11. grokipedia.com [grokipedia.com]
- 12. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 13. Pentamidine - Wikipedia [en.wikipedia.org]
- 14. Eflornithine for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]
- 16. A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative efficacy of trypanocide brands against experimental Trypanosoma brucei brucei infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative experimental studies on Trypanosoma isolates in mice and response to diminazene aceturate and isometamidium chloride treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New drug combination for experimental late-stage African trypanosomiasis: DL-alpha-difluoromethylornithine (DFMO) with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Suramin's Mechanism of Action: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Genetic Validation Techniques for the Polypharmacological Agent Suramin (B1662206), Supported by Experimental Data and Detailed Protocols.
This compound, a century-old drug initially developed for African sleeping sickness, has garnered significant scientific interest for its multifaceted therapeutic potential, including anticancer, antiviral, and neurodevelopmental applications.[1][2][3] This broad spectrum of activity stems from its polypharmacological nature, with evidence pointing to multiple molecular targets. Key proposed mechanisms of action include the inhibition of purinergic signaling and the blockade of growth factor pathways.[1][3] This guide provides a comprehensive comparison of genetic approaches used to validate these mechanisms, offering researchers a framework for dissecting the complex pharmacology of this compound and other multi-targeted compounds.
Key Validated Mechanisms of Action
This compound's diverse biological effects are primarily attributed to its ability to interfere with two major signaling pathways:
-
Purinergic Signaling Inhibition: this compound is a well-established antagonist of P2X and P2Y purinergic receptors, which are involved in a wide array of physiological processes, including inflammation, neurotransmission, and cell proliferation.[3] By blocking these receptors, this compound can modulate cellular responses to extracellular nucleotides like ATP.
-
Growth Factor Pathway Blockade: this compound has been shown to inhibit the binding of various growth factors to their receptors, including platelet-derived growth factor (PDGF), epidermal growth factor (EGF), and fibroblast growth factor (FGF).[1][4] This interference with growth factor signaling underlies its anti-proliferative and anti-angiogenic properties.
Genetic Validation Approaches: A Head-to-Head Comparison
Genetic techniques offer a powerful means to dissect the specific contributions of putative targets to a drug's overall effect. By selectively removing or reducing the expression of a target protein, researchers can assess whether the drug's efficacy is diminished, thereby validating the target. Here, we compare the two most prominent genetic validation methods, CRISPR-Cas9-mediated knockout and siRNA-mediated knockdown, in the context of this compound research.
| Feature | CRISPR-Cas9 (Knockout) | siRNA (Knockdown) |
| Mechanism | Permanent gene disruption at the DNA level. | Transient degradation of target mRNA. |
| Effect | Complete and permanent loss of protein expression. | Partial and temporary reduction in protein expression. |
| Specificity | High, with off-target effects being a consideration that can be mitigated by careful guide RNA design. | Moderate, with potential for off-target effects due to partial sequence homology. |
| Validation Strength | Strong evidence for target necessity. A loss of drug effect in knockout cells provides a clear link between the target and the drug's mechanism. | Good for initial screening and target identification. The transient nature can be useful for studying essential genes. |
| Experimental Timeline | Longer, involving the generation and validation of stable knockout cell lines. | Shorter, suitable for rapid screening of multiple targets. |
Experimental Evidence from Genetic Validation Studies
While direct genetic validation of all of this compound's putative targets in mammalian systems is an ongoing area of research, several key studies utilizing genetic approaches have provided crucial insights into its mechanism of action.
Case Study 1: Unraveling this compound's Action in Trypanosomes with RNAi
Key Findings:
-
Knockdown of specific invariant surface glycoproteins (ISGs) conferred resistance to this compound.
-
Genes involved in endocytosis and lysosomal function were also identified as crucial for this compound's efficacy.
This research exemplifies how a large-scale genetic screen can elucidate a drug's mode of action in a target organism.
Case Study 2: Reversing Autism-like Phenotypes in a Fragile X Knockout Mouse Model
In a landmark study, this compound treatment was shown to correct autism-like behavioral and metabolic abnormalities in the Fmr1 knockout mouse model of Fragile X syndrome.[7][8][9] This genetic model, which lacks the Fmr1 protein, exhibits phenotypes relevant to autism spectrum disorder. The positive response to this compound, a known purinergic signaling antagonist, strongly implicates this pathway in the pathophysiology of the disease and as a key target of this compound's therapeutic effects in this context.
Quantitative Data from the Fmr1 Knockout Mouse Study:
| Phenotype | Wild-Type (Control) | Fmr1 Knockout (Saline) | Fmr1 Knockout (this compound) |
| Social Preference | Normal | Reduced | Restored to Normal[8] |
| Novelty Preference | Normal | Reduced | Restored to Normal[8] |
| Metabolic Pathways | Normal | Altered | Normalized[7] |
These findings provide compelling in vivo evidence for the role of purinergic signaling in the therapeutic effects of this compound in a neurodevelopmental disorder model.
Experimental Protocols
To facilitate further research in this area, we provide detailed, generalized protocols for CRISPR-Cas9-mediated gene knockout and siRNA-mediated gene knockdown for the validation of putative this compound targets.
Protocol 1: CRISPR-Cas9-Mediated Target Knockout and Phenotypic Analysis
This protocol outlines the steps to generate a stable knockout cell line for a putative this compound target and assess the impact on this compound sensitivity.
1. Guide RNA (gRNA) Design and Cloning:
- Design two to three gRNAs targeting an early exon of the gene of interest using a publicly available design tool.
- Synthesize and clone the gRNAs into a suitable Cas9 expression vector.
2. Transfection and Selection:
- Transfect the Cas9-gRNA construct into the target cell line (e.g., a cancer cell line sensitive to this compound).
- Select for transfected cells using an appropriate selection marker (e.g., puromycin).
3. Clonal Isolation and Validation:
- Isolate single-cell clones by limiting dilution.
- Expand the clones and screen for target gene knockout by PCR, Sanger sequencing, and Western blot to confirm the absence of the protein.
4. Phenotypic Assay:
- Plate wild-type and knockout cells at the same density.
- Treat cells with a dose-response range of this compound.
- After a defined incubation period (e.g., 72 hours), assess cell viability using an MTT or similar assay.
- Compare the IC50 values between wild-type and knockout cells. A significant increase in the IC50 for the knockout cells indicates that the targeted gene is necessary for this compound's cytotoxic effect.
Protocol 2: siRNA-Mediated Target Knockdown and Gene Expression Analysis
This protocol describes the transient knockdown of a target gene using siRNA and the subsequent analysis of gene expression and this compound sensitivity.
1. siRNA Design and Preparation:
- Select at least two independent, pre-validated siRNAs targeting the gene of interest.
- Resuspend the siRNAs in RNase-free buffer to the desired stock concentration.
2. Transfection:
- Seed cells in a multi-well plate.
- Transfect the cells with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.[10] Include a non-targeting siRNA control.
3. Validation of Knockdown:
- After 24-48 hours, harvest a subset of the cells.
- Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to determine the mRNA expression level of the target gene relative to a housekeeping gene. A significant reduction in mRNA levels confirms successful knockdown.
4. This compound Treatment and Phenotypic Analysis:
- To the remaining cells, add a range of this compound concentrations.
- After 48-72 hours of this compound treatment, perform a cell viability assay.
- Compare the viability of cells treated with the target-specific siRNAs to those treated with the non-targeting control siRNA in the presence of this compound.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound's dual inhibitory action on purinergic and growth factor signaling pathways.
Caption: Workflow for validating a this compound target using CRISPR-Cas9 gene editing.
Caption: Workflow for validating a this compound target using siRNA-mediated gene knockdown.
Conclusion
The polypharmacology of this compound presents both a challenge and an opportunity for drug development. Genetic approaches, particularly CRISPR-Cas9 and siRNA, are indispensable tools for dissecting its complex mechanism of action and validating its molecular targets. While existing research has provided strong evidence for the roles of purinergic and growth factor signaling in this compound's efficacy, further studies employing these precise genetic tools are needed to fully elucidate the contributions of each target in different cellular and disease contexts. This guide provides a framework for researchers to design and execute such validation studies, ultimately paving the way for the rational development of more specific and effective therapies inspired by the multifaceted nature of this compound.
References
- 1. This compound: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 4. Frontiers | Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput decoding of anti-trypanosomal drug efficacy and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antipurinergic therapy corrects the autism-like features in the Fragile X (Fmr1 knockout) mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciencedaily.com [sciencedaily.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Assessing the Specificity of Suramin in Enzyme Inhibition Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Suramin (B1662206) is a polysulfonated naphthylurea that has been used for the treatment of trypanosomiasis and onchocerciasis for over a century. Its therapeutic potential has been explored for a wide range of other diseases, including cancer, viral infections, and autism spectrum disorder. The mechanism of action of this compound is complex and not fully understood, but it is known to interact with a multitude of molecular targets, including a wide array of enzymes. This guide provides an objective assessment of the specificity of this compound as an enzyme inhibitor, comparing its performance with other well-established inhibitors and providing supporting experimental data and protocols.
The Polypharmacology of this compound: A Lack of Specificity
Experimental evidence strongly indicates that this compound is a non-specific enzyme inhibitor, a characteristic often referred to as polypharmacology. It has the ability to inhibit a diverse range of enzymes from different classes, often with varying potency. This lack of specificity is a critical consideration in experimental settings, as effects observed in the presence of this compound cannot be attributed to a single target without further validation. The polysulfonated nature of the molecule is thought to contribute to its ability to bind to various proteins.
Comparative Inhibition Data
To illustrate the broad inhibitory profile of this compound, the following tables summarize its activity against several key enzyme classes, alongside more specific and well-characterized inhibitors. It is important to note that IC50 and Ki values can vary depending on the specific experimental conditions (e.g., substrate concentration, pH, temperature).
Protein Tyrosine Phosphatases (PTPs)
This compound is a potent inhibitor of several protein tyrosine phosphatases, which are crucial regulators of signal transduction pathways. Its inhibition is often reversible and competitive with the substrate.
| Enzyme | Inhibitor | IC50 / Ki | Inhibition Type | Reference(s) |
| PTP1B | This compound | Ki: 1.24 µM | Competitive, Reversible | |
| PTP1B | Sodium Orthovanadate | IC50: 204.1 ± 25.15 nM | Competitive | |
| Cdc25A | This compound | IC50: 1.5 µM | Not specified | [1] |
| CD45 | This compound | - | Noncompetitive, Irreversible | [2] |
Reverse Transcriptases
This compound has been shown to inhibit the reverse transcriptase activity of various retroviruses, a property that led to its investigation as a potential anti-HIV agent.
| Enzyme | Inhibitor | IC50 / Ki | Inhibition Type | Reference(s) |
| HIV-1 Reverse Transcriptase | This compound | - | Potent inhibitor | [3] |
| HIV-1 Reverse Transcriptase | Zidovudine (AZT) | - | Chain terminator | [4][5] |
| HTLV-III/LAV | This compound | - | Effective inhibitor | [6] |
| HTLV-III/LAV | Evans Blue | ~ this compound | Not specified | [6] |
| HTLV-III/LAV | Phosphonoformic acid | > this compound | Not specified | [6] |
Protein Kinase C (PKC)
This compound's interaction with Protein Kinase C, a key enzyme in cellular signaling, is complex, exhibiting both inhibitory and, under certain conditions, activating effects on different isoforms.
| Enzyme | Inhibitor | IC50 / Ki | Inhibition Type | Reference(s) |
| Protein Kinase C (rat brain) | This compound | Ki: 10 µM | Competitive with ATP | [7] |
| Protein Kinase C (RBL-1 cells) | Staurosporine | IC50: 3 nM | Not specified | [8] |
| Protein Kinase C (islets) | Staurosporine | Inhibited at 1.6-400 nM | Not specified | [9] |
Serine Proteases
This compound also demonstrates inhibitory activity against serine proteases, a large family of enzymes with diverse physiological roles.
| Enzyme | Inhibitor | IC50 / Ki | Inhibition Type | Reference(s) |
| Human Neutrophil Elastase | This compound | Ki: 2 x 10⁻⁷ M | Not specified | [10] |
| Cathepsin G | This compound | Ki: 8 x 10⁻⁸ M | Not specified | [10] |
| Proteinase 3 | This compound | Ki: 5 x 10⁻⁷ M | Not specified | [10] |
| Chymotrypsin | PMSF | Half-time for inhibition at 1mM: 2.8 s | Irreversible | [11] |
| Trypsin | PMSF | Half-time for inhibition at 1mM: 237 s | Irreversible | [11] |
Experimental Protocols
Accurate assessment of enzyme inhibition requires robust and well-defined experimental protocols. Below are generalized methodologies for common enzyme inhibition assays. Researchers should optimize these protocols for their specific enzyme and substrate.
General Enzyme Inhibition Assay Workflow
A typical enzyme inhibition assay involves the following steps:
-
Reagent Preparation: Prepare buffer solutions at the optimal pH for the enzyme of interest. Dissolve the enzyme, substrate, and inhibitor in appropriate solvents.
-
Enzyme and Inhibitor Pre-incubation: In a suitable reaction vessel (e.g., microplate well or cuvette), add the enzyme solution and varying concentrations of the inhibitor. A control with no inhibitor is essential. Allow for a pre-incubation period to permit the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Reaction Monitoring: Measure the rate of the reaction by monitoring the decrease in substrate or the increase in product concentration over time. The detection method will depend on the nature of the substrate and product (e.g., colorimetric, fluorometric, or radiometric).
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%). Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by varying both substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk plots.
Specific Assay Methodologies
-
Colorimetric Assays: These assays are often used when the substrate or product has a distinct color that can be measured using a spectrophotometer.
-
Principle: The enzyme catalyzes the conversion of a chromogenic substrate into a colored product. The change in absorbance at a specific wavelength is proportional to the enzyme activity.
-
Protocol:
-
To a 96-well plate, add the appropriate buffer, enzyme, and varying concentrations of this compound or a comparator inhibitor.
-
Pre-incubate for a defined period (e.g., 15 minutes) at the optimal temperature.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the absorbance at the appropriate wavelength at regular time intervals using a microplate reader.
-
Calculate the initial reaction velocities and determine the IC50 values.
-
-
-
Fluorometric Assays: These assays are highly sensitive and are suitable for high-throughput screening.
-
Principle: The enzyme acts on a fluorogenic substrate, leading to the release of a fluorescent product. The increase in fluorescence intensity is a measure of enzyme activity.
-
Protocol:
-
In a black microplate (to minimize background fluorescence), add the buffer, enzyme, and a range of inhibitor concentrations.
-
After a pre-incubation period, add the fluorogenic substrate to start the reaction.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Determine the initial rates of reaction and calculate the IC50 values.
-
-
-
Radiometric Assays: These assays are extremely sensitive and are often used when other methods are not feasible.
-
Principle: A radiolabeled substrate (e.g., with ³H, ¹⁴C, or ³²P) is used. After the enzymatic reaction, the radiolabeled product is separated from the unreacted substrate, and the radioactivity of the product is quantified.
-
Protocol:
-
Set up reaction tubes containing buffer, enzyme, and different concentrations of the inhibitor.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate the reactions at the optimal temperature for a specific time.
-
Stop the reaction (e.g., by adding a strong acid or boiling).
-
Separate the radiolabeled product from the substrate using an appropriate method (e.g., chromatography, precipitation).
-
Quantify the radioactivity of the product using a scintillation counter.
-
Calculate the enzyme activity and determine the IC50 values.
-
-
Visualizing Experimental Workflows and Pathways
To further clarify the concepts discussed, the following diagrams illustrate a general enzyme inhibition assay workflow and a simplified signaling pathway affected by this compound's promiscuous inhibition.
Figure 1: General workflow for an enzyme inhibition assay.
Figure 2: this compound's broad inhibitory action on various enzyme families.
Conclusion
The available data clearly demonstrate that this compound is a non-specific enzyme inhibitor with a broad range of targets. While its inhibitory properties can be useful as a research tool to probe certain cellular processes, its lack of specificity necessitates caution in interpreting experimental results. When studying a particular enzyme, it is crucial to use this compound in conjunction with more specific inhibitors to validate any observed effects. The choice of a specific inhibitor will depend on the enzyme class being investigated, and the comparative data provided in this guide can aid in this selection. For researchers in drug development, the polypharmacology of this compound highlights the challenges in developing specific inhibitors and underscores the importance of comprehensive specificity profiling in the drug discovery process.
References
- 1. This compound derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an experimental chemotherapeutic drug, irreversibly blocks T cell CD45-protein tyrosine phosphatase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of AIDS: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Primer unblocking and rescue of DNA synthesis by azidothymidine (AZT)-resistant HIV-1 reverse transcriptase: comparison between initiation and elongation of reverse transcription and between (-) and (+) strand DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative inhibitory effects of this compound and other selected compounds on the infectivity and replication of human T-cell lymphotropic virus (HTLV-III)/lymphadenopathy-associated virus (LAV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an anti-cancer drug, inhibits protein kinase C and induces differentiation in neuroblastoma cell clone NB2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Staurosporine inhibits protein kinase C and prevents phorbol ester-mediated leukotriene D4 receptor desensitization in RBL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staurosporine inhibits protein kinases activated by Ca2+ and cyclic AMP in addition to inhibiting protein kinase C in rat islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MEROPS - the Peptidase Database [ebi.ac.uk]
A Comparative Guide to the Reproducibility of Suramin's Effects Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Suramin (B1662206), a polysulfonated naphthylurea, has a long history as an anti-parasitic agent and has been investigated for its potential as an anti-cancer drug. Its mechanisms of action are multifaceted, primarily attributed to its ability to inhibit the binding of various growth factors to their receptors, thereby interfering with crucial signaling pathways that drive cell proliferation and survival. However, the efficacy and reproducibility of this compound's effects can vary significantly across different cell types. This guide provides a comparative analysis of this compound's performance in various cell lines, supported by experimental data and detailed protocols to aid researchers in their investigations.
Variability in Cytotoxic Effects of this compound
The cytotoxic and anti-proliferative effects of this compound are highly dependent on the specific cell line and the experimental conditions, such as serum concentration. The 50% inhibitory concentration (IC50) values, a key metric of cytotoxicity, demonstrate a wide range across different cancer cell lines.
For instance, in a study on human lung cancer cell lines, the IC50 values for this compound ranged from 130 µM to 3715 µM in media containing 10% fetal calf serum (FCS).[1] Notably, the cytotoxicity of this compound was significantly higher in lower serum concentrations.[1] In prostate cancer cell lines, the IC50 value was reported to be between 0.5 to 1.0 x 10⁻⁴ M.[2] Furthermore, a study on breast cancer cell line MCF-7 reported an IC50 of 153.96 ± 1.44 μM.[3][4]
Interestingly, some studies have reported a stimulatory effect of this compound on the proliferation of certain cell lines at lower concentrations, highlighting the pleiotropic nature of this compound.[1] For example, proliferation was stimulated in the NCI-H187 and NCI-N417 small cell lung cancer cell lines at lower this compound concentrations.[1]
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Human Lung Cancer | Lung Cancer | 130 - 3715 | [1] |
| Prostate PECs | Prostate Cancer | 50 - 100 | [2] |
| PC-3 | Prostate Cancer | Comparable to PECs | [2] |
| DU 145 | Prostate Cancer | Comparable to PECs | [2] |
| MCF-7 | Breast Cancer | 153.96 ± 1.44 | [3][4] |
| T24 | Urothelial Carcinoma | ~300 (for EGF binding) | [5] |
| HT1376 | Urothelial Carcinoma | ~100 (for EGF binding) | [5] |
| HCT116 | Colon Cancer | 109 ± 10 | [6] |
| hTERT RPE-1 | Non-transformed Epithelial | 400 ± 22 | [6] |
Impact on Cell Signaling Pathways
This compound's anti-proliferative effects are largely attributed to its ability to interfere with multiple signaling pathways. A common mechanism is the inhibition of growth factor binding to their receptors, including Epidermal Growth Factor (EGF), Fibroblast Growth Factor (FGF), and Insulin-like Growth Factor 1 (IGF1).[5][7][8] This blockade of receptor activation can subsequently inhibit downstream signaling cascades crucial for cell growth and survival.
One of the key pathways affected by this compound is the PI3K/Akt/MEK/ERK pathway. In some cell lines, such as Chinese hamster ovary (CHO) cells, this compound has been shown to activate this pathway, leading to increased DNA synthesis.[9] This highlights the cell-type-specific nature of this compound's effects.
Conversely, in other contexts, this compound has been shown to inhibit critical signaling pathways for cancer progression. For instance, it can suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival.[10]
Caption: General overview of signaling pathways affected by this compound.
Experimental Protocols
To ensure the reproducibility of findings, adherence to standardized experimental protocols is crucial. Below are detailed methodologies for key experiments used to assess the effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-1000 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium without this compound).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: Treat the cells with different concentrations of this compound.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically those with >50 cells) in each well.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Caption: A typical workflow for evaluating the effects of this compound in vitro.
Conclusion
The reproducibility of this compound's effects is evidently cell-line dependent. While it demonstrates potent anti-proliferative and cytotoxic activity against a range of cancer cell lines, the effective concentrations vary significantly. Furthermore, its impact on signaling pathways can be complex and, in some cases, may even lead to growth stimulation. Researchers should, therefore, carefully select cell lines relevant to their research questions and perform thorough dose-response studies. The provided experimental protocols offer a standardized framework to ensure the generation of robust and comparable data. This comparative guide underscores the importance of considering cellular context when investigating the therapeutic potential of this compound and similar pleiotropic compounds.
References
- 1. Effects of this compound on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on the proliferation of primary epithelial cell cultures derived from normal, benign hyperplastic and cancerous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade [frontiersin.org]
- 4. Synthesis of Novel this compound Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits growth factor binding and proliferation by urothelial carcinoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-parasitic agent this compound and several of its analogues are inhibitors of the DNA binding protein Mcm10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on human prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The effect of this compound on human lung cancer cell line in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stimulation of extracellular signal-regulated kinase pathway by this compound with concomitant activation of DNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound attenuates intervertebral disc degeneration by inhibiting NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Suramin's Antiviral Activity: A Comparative Benchmark Against Established Agents
For Immediate Release
This guide provides a comparative analysis of the antiviral activity of suramin (B1662206) against known antiviral agents, offering researchers, scientists, and drug development professionals a comprehensive benchmark based on available experimental data. This compound, a polysulfonated naphthylurea compound historically used for treating trypanosomiasis, has demonstrated broad-spectrum antiviral properties, positioning it as a molecule of interest for further investigation and development.[1][2] This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant pathways and workflows to facilitate a deeper understanding of this compound's potential in antiviral therapy.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of this compound has been evaluated against a range of viruses. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of this compound and other antiviral agents for comparison.
Table 1: Antiviral Activity against SARS-CoV-2
| Compound | Virus Strain | Cell Line | Assay Type | EC50 / IC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| This compound | Wild-type | Vero E6 | CPE Reduction | ~20 µM (EC50) | >5 mM | >250 | [1][3] |
| This compound | Wild-type | Vero E6 | Focus Reduction | 134 ± 32 µM (EC50) | - | - | [4] |
| This compound | Delta (B.1.617.2) | Vero E6 | Focus Reduction | 80 ± 19 µM (EC50) | - | - | [4] |
| This compound | Omicron (B.1.1.529) | Vero E6 | Focus Reduction | 3.0 ± 1.5 µM (EC50) | - | - | [4] |
| This compound | - | - | RdRp Inhibition Assay | >20-fold more potent than Remdesivir (B604916) (IC50) | - | - | [5] |
| Remdesivir | HCoV-NL63 | Caco-2 | - | 0.38 µM (EC50) | - | - | [6] |
| Favipiravir (B1662787) | HCoV-NL63 | Caco-2 | - | - | - | - | [6] |
Table 2: Antiviral Activity against Other Viruses
| Compound | Virus | Cell Line | Assay Type | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| This compound | EV71 (Fuyang573) | - | Plaque Reduction | 0.49 µM (IC90) | >1 mM | >12500 | [7] |
| This compound | EV71 | - | - | 40 µM (IC50) | - | - | [8] |
| This compound | Chikungunya virus (CHIKV) | - | RNA Synthesis Assay | ~5 µM (IC50) | - | - | [9] |
| This compound | Chikungunya virus (CHIKV) | - | Cell Culture | ~80 µM (EC50) | >5 mM | - | [9] |
Mechanism of Action
This compound exhibits a multi-modal antiviral mechanism of action, primarily by interfering with the early stages of viral replication, such as attachment and entry.[1][10] Its polyanionic nature allows it to bind to positively charged regions on viral proteins.[4] For SARS-CoV-2, this compound has been shown to inhibit the virus by binding to the spike protein's heparan sulfate (B86663) and ACE2 receptor binding sites.[4] Furthermore, it potently inhibits the RNA-dependent RNA polymerase (RdRp) of several viruses, including SARS-CoV-2 and Chikungunya virus, by blocking the binding of RNA to the enzyme's active site.[5][9]
Figure 1: this compound's multi-targeted inhibition of the viral replication cycle.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Plaque Reduction Assay
This assay is a standard method for quantifying infectious virus particles.
-
Cell Seeding: Plate susceptible cells (e.g., Vero E6) in multi-well plates and grow to confluency.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Remove cell culture medium and infect the cell monolayer with the virus dilutions in the presence or absence of varying concentrations of the antiviral compound.
-
Incubation: Incubate for a specific period to allow for virus adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Staining and Counting: After a further incubation period, fix and stain the cells (e.g., with crystal violet). Plaques, which are areas of cell death, will appear as clear zones. Count the number of plaques to determine the viral titer. The reduction in plaque number in the presence of the compound is used to calculate the IC50 value.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment and Infection: Treat the cells with serial dilutions of the test compound and subsequently infect them with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient to observe CPE in the untreated, infected control wells.
-
Viability Measurement: Assess cell viability using a colorimetric assay such as the MTS assay. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability at each compound concentration relative to uninfected and untreated controls to determine the EC50 value.
Figure 2: A generalized workflow for in vitro antiviral activity screening.
Quantitative Reverse Transcription PCR (RT-qPCR)
This technique is used to quantify viral RNA levels.
-
RNA Extraction: Isolate total RNA from infected cell lysates or supernatants.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the viral RNA template using a reverse transcriptase enzyme.
-
Quantitative PCR: Amplify a specific viral gene target from the cDNA using fluorescent probes or dyes. The amount of fluorescence is measured in real-time and is proportional to the amount of amplified DNA.
-
Quantification: Determine the viral RNA copy number by comparing the amplification cycle threshold (Ct) values to a standard curve of known concentrations.
Conclusion
The available data indicate that this compound is a potent inhibitor of a diverse range of viruses in vitro. Its multifaceted mechanism of action, targeting both viral entry and replication, makes it a compelling candidate for further preclinical and clinical evaluation. While direct comparisons with clinically approved drugs like remdesivir show promise in specific assays, such as RdRp inhibition, further studies are required to establish its therapeutic potential and safety profile in vivo. The provided data and protocols serve as a valuable resource for researchers working on the development of novel antiviral therapies.
References
- 1. This compound Inhibits SARS-CoV-2 Infection in Cell Culture by Interfering with Early Steps of the Replication Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound binds and inhibits infection of SARS-CoV-2 through both spike protein-heparan sulfate and ACE2 receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound inhibits EV71 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits chikungunya virus replication through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Safe Disposal of Suramin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Suramin, a polysulfonated naphthylurea with a history in treating trypanosomiasis and ongoing research into its antineoplastic properties, requires careful consideration for its disposal.[1][2][3] This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with safety protocols and regulatory requirements.
Core Principles of this compound Disposal
The fundamental principle for this compound waste is to adhere to national and local environmental regulations.[4] Chemical waste generators are responsible for correctly classifying and disposing of chemical waste, which includes consulting local, regional, and national hazardous waste regulations.[5] It is recommended to keep this compound in its original container and avoid mixing it with other waste materials.
Step-by-Step Disposal Procedures
1. Unused or Expired this compound:
-
Return to Supplier: The most preferable method for disposing of unused or expired this compound is to return it to the manufacturer or supplier.[6] Many suppliers have take-back programs for their products.
-
Licensed Waste Disposal Service: If returning to the supplier is not an option, arrange for a licensed professional waste disposal service to handle the this compound. This ensures that the compound is managed and disposed of in accordance with all applicable regulations.
-
High-Temperature Incineration: High-temperature incineration in a permitted hazardous waste incinerator is a recommended method for the destruction of pharmaceutical waste.[6]
-
Waste Encapsulation or Inertization: These processes involve immobilizing the pharmaceutical waste within a solid, inert matrix, which can then be disposed of in a designated landfill.[6]
2. Contaminated Materials and Spills:
In the event of a this compound spill, the following steps should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling a spill.[4][5] If dust is generated, respiratory protection is required.
-
Containment: Prevent the spill from spreading and keep it away from drains or water courses.[4]
-
Absorption: For liquid spills, use an inert, absorbent material such as diatomite or universal binders to soak up the solution.[4]
-
Collection: Carefully collect the absorbed material and any contaminated solids and place them into a clearly labeled, sealed container for hazardous waste.[5]
-
Decontamination: Clean the spill area thoroughly. Surfaces can be decontaminated by scrubbing with alcohol.[4]
-
Disposal: The sealed container with the collected waste should be disposed of through a licensed hazardous waste disposal service.[4]
3. Empty Containers:
Empty this compound containers should be handled as if they still contain the product. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional and local guidelines for chemical containers.
Chemical Incompatibilities
This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[4] Contact with these substances should be avoided to prevent hazardous reactions.
Quantitative Data Summary
Currently, publicly available experimental data on specific quantitative limits for this compound disposal (e.g., concentration thresholds for different disposal methods) is limited. The primary guidance is adherence to qualitative best practices and regulatory standards for pharmaceutical waste.
| Parameter | Guideline | Source |
| Mixing with other waste | Not recommended | |
| Incompatible materials | Strong acids/alkalis, strong oxidizing/reducing agents | [4] |
| Spill cleanup absorbent | Inert material (e.g., diatomite, universal binders) | [4] |
| Surface decontamination | Alcohol | [4] |
This compound Disposal Decision Workflow
The following diagram illustrates a logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Logical workflow for this compound disposal decisions.
References
- 1. This compound | C51H40N6O23S6 | CID 5361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound Sodium | C51H34N6Na6O23S6 | CID 8514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
